Gymnodimine
Description
Properties
IUPAC Name |
2-(19-hydroxy-2,15,18,24-tetramethyl-25-oxa-7-azatetracyclo[20.2.1.06,11.011,16]pentacosa-2,6,14,17-tetraen-14-yl)-4-methyl-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45NO4/c1-19-8-6-9-29-32(13-7-15-33-29)14-12-25(28-18-22(4)31(35)37-28)23(5)26(32)17-20(2)27(34)11-10-24-16-21(3)30(19)36-24/h8,17-18,21,24,26-28,30,34H,6-7,9-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXZVCNEGRKLMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCC(C(=CC3C(=C(CCC34CCCN=C4CCC=C(C1O2)C)C5C=C(C(=O)O5)C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of Gymnodimine from Marine Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gymnodimine, a potent cyclic imine marine neurotoxin, has garnered significant interest within the scientific community due to its unique chemical structure and specific mode of action. First identified in the 1990s, this phycotoxin is primarily produced by dinoflagellates of the Karenia genus, notably Karenia selliformis, and has also been detected in other species such as Alexandrium ostenfeldii. Its discovery was prompted by incidents of shellfish toxicity in New Zealand. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and quantitative data analysis. It is intended to serve as a valuable resource for researchers in marine biology, natural products chemistry, and pharmacology.
Discovery and Primary Marine Sources
This compound was first isolated from oysters in New Zealand in 1994.[1] Subsequent research identified the causative organism as the dinoflagellate Karenia selliformis (formerly known as Gymnodinium sp.).[2][3] Since its initial discovery, various analogues of this compound have been identified, including gymnodimines A, B, C, and D, each with slight structural modifications.[1][4] While K. selliformis is the most well-documented producer, other dinoflagellates, such as Alexandrium ostenfeldii, have also been shown to produce this compound and its derivatives.[5][6]
Experimental Protocols
Culturing of Karenia selliformis
The production of this compound for research purposes necessitates the controlled cultivation of the source organism. The following protocol is a synthesis of established methods for culturing Karenia selliformis (specifically the GM94GAB strain).
2.1.1. Culture Medium and Conditions
-
Medium: f/2 medium without silicate (B1173343) is commonly used for the cultivation of K. selliformis.[7] Alternatively, GP medium supplemented with selenium can be utilized.
-
Seawater: Sterilized seawater, filtered through a 0.45 µm membrane, serves as the base for the culture medium.
-
Temperature: Cultures are maintained at a constant temperature of 20 ± 2°C.[4]
-
Photoperiod: A 14-hour light to 10-hour dark cycle is implemented to simulate natural conditions and promote growth.[4]
-
Light Intensity: A photon flux density of approximately 4000 lx is provided by cool white fluorescent lights.[4]
-
Culture Vessels: For large-scale production, 15 L photobioreactors are employed.[7]
2.1.2. Inoculation and Growth Monitoring
Cultures are initiated with a starting density of K. selliformis cells. The growth of the culture is monitored by regularly taking cell counts using a hemocytometer or a particle counter. The culture is typically harvested during the stationary phase of growth to maximize the yield of this compound.
Extraction of this compound from Karenia selliformis Cultures
A multi-step process involving solvent extraction and chromatographic purification is employed to isolate this compound from the dinoflagellate culture.
2.2.1. Liquid-Liquid Extraction (LLE)
This initial extraction step aims to separate the lipophilic this compound from the aqueous culture medium and cell debris.
-
Solvent Addition: Dichloromethane (CH₂Cl₂) is added directly to the K. selliformis culture.[6][8]
-
Extraction: The mixture is stirred vigorously to ensure thorough mixing and extraction of the toxin into the organic phase.
-
Phase Separation: The mixture is allowed to stand, leading to the separation of the organic (dichloromethane) and aqueous layers.
-
Collection: The organic phase, containing the crude this compound extract, is carefully collected.
-
Concentration: The collected organic phase is concentrated under reduced pressure using a rotary evaporator to remove the dichloromethane.
2.2.2. Multi-Step Chromatographic Purification
The crude extract obtained from LLE is further purified using a combination of chromatographic techniques.[9]
-
Size-Exclusion Chromatography:
-
Stationary Phase: The concentrated crude extract is loaded onto a Sephadex LH-20 column.[9]
-
Mobile Phase: Methanol (B129727) is used as the eluent.
-
Fraction Collection: Fractions are collected and monitored for the presence of this compound using LC-MS analysis. This compound-containing fractions are pooled and concentrated.
-
-
Semi-Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: An X-Bridge™ C18 OBD column (250 mm × 10 mm i.d., 5 µm) is used for further separation.[9]
-
Mobile Phase: Isocratic elution with a mixture of methanol and water containing 0.1% acetic acid is employed.[9]
-
Detection: A diode array detector (DAD) at 210 nm is used to monitor the elution profile.[9]
-
Fraction Collection: Fractions corresponding to the this compound peak are collected.
-
-
Solid-Phase Extraction (SPE):
-
Cartridge: An Oasis HLB SPE cartridge is used for the final clean-up and concentration of the purified this compound.[9]
-
Conditioning: The cartridge is activated with methanol and equilibrated with water.
-
Loading: The pooled fractions from semi-preparative HPLC are diluted with water to a methanol concentration of 20% and loaded onto the conditioned SPE cartridge.[9]
-
Washing: The cartridge is washed with 20% aqueous methanol to remove any remaining impurities.[9]
-
Elution: The purified this compound is eluted from the cartridge with methanol.[9]
-
Structural Elucidation and Quantification
2.3.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a crucial technique for the detection, identification, and quantification of this compound.
-
Chromatographic Separation:
-
Column: An X-Bridge™ C18 reversed-phase column (150 mm × 3 mm, 5 µm) is commonly used.[7]
-
Mobile Phase: A binary gradient of water and 90% acetonitrile/water, both containing 6.7 mmol L⁻¹ ammonium (B1175870) hydroxide, is employed.[7]
-
-
Mass Spectrometry:
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural elucidation of this compound and its analogues.
-
Sample Preparation: A purified and dried sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).
-
NMR Experiments: A suite of 1D and 2D NMR experiments are performed, including:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Total Correlation Spectroscopy (TOCSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY)
-
Quantitative Data
The following tables summarize key quantitative data related to the production and toxicity of this compound.
Table 1: this compound-A Production from Karenia selliformis Cultures
| Culture Condition | Maximum Cell Yield (cells/mL) | This compound-A Yield (µg/L) | This compound-A per Cell (pg/cell) | Reference |
| GP + selenium medium (control) | 7.8 x 10⁴ | 780 | 9.8 | [5] |
| GP + selenium medium + Glycolate/Alanine | 1.76 x 10⁵ | 1260 | - | [5] |
| GP + selenium medium + Acetate | - | - | 16 | [5] |
| f/2 medium, 150 mL culture (S/V = 147 cm²/L) | ~4.5 x 10⁴ | - | ~14 | [1] |
| f/2 medium, 4500 mL culture (S/V = 42 cm²/L) | ~2.2 x 10⁴ | - | ~6.5 | [1] |
Table 2: Acute Toxicity of this compound-A in Mice
| Route of Administration | LD₅₀ (µg/kg) | Reference |
| Intraperitoneal | 96 | [10] |
| Oral | 755 | [10] |
Mechanism of Action: Interaction with Nicotinic Acetylcholine (B1216132) Receptors
This compound exerts its neurotoxic effects by acting as an antagonist of nicotinic acetylcholine receptors (nAChRs).[9] These receptors are ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems.
The binding of this compound to nAChRs blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh). This inhibition of nAChR function disrupts normal nerve impulse transmission, leading to the observed neurotoxic symptoms. Studies have shown that this compound has a high affinity for the α7 subtype of nAChRs.[11] The interaction of this compound with nAChRs can also lead to an increase in intracellular calcium levels.[9]
Visualizations
Experimental Workflow for this compound Isolation and Purification
References
- 1. Effects of Culture Systems and Nutrients on the Growth and Toxin Production of Karenia selliformis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Culture Systems and Nutrients on the Growth and Toxin Production of Karenia selliformis [archimer.ifremer.fr]
- 8. researchgate.net [researchgate.net]
- 9. Stability and Chemical Conversion of the Purified Reference Material of this compound-A under Different Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First evidence of this compound D in Alexandrium ostenfeldii strain K-1354 [e-algae.org]
- 11. Development of an Efficient Extraction Method for Harvesting this compound-A from Large-Scale Cultures of Karenia selliformis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Production of Gymnodimine: A Technical Guide for Researchers
An In-depth Technical Guide on the Primary Production of Gymnodimine by Karenia selliformis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Karenia selliformis as a primary producer of the potent neurotoxin, this compound (GYM). It is designed to furnish researchers, scientists, and professionals in drug development with detailed information on the cultivation of K. selliformis, factors influencing GYM production, and robust protocols for its extraction and quantification. This document synthesizes current scientific literature to offer a practical resource for the study and utilization of this significant marine biotoxin.
Introduction
Karenia selliformis, a marine dinoflagellate, is a notable producer of gymnodimines, a group of cyclic imine toxins. These "fast-acting toxins" are recognized for their acute neurotoxicity, primarily targeting nicotinic acetylcholine (B1216132) receptors.[1] The unique bioactive properties of this compound have garnered interest for its potential as a pharmaceutical precursor. This guide delves into the biological production of GYM by K. selliformis, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate further research and application. It is important to note that some strains of K. selliformis have been identified that do not produce gymnodimines, highlighting the genetic diversity within this species.
Data Presentation: Quantitative Insights into this compound Production
The production of this compound by Karenia selliformis is influenced by a variety of environmental and culture conditions. The following tables summarize the quantitative data on GYM production as reported in several studies.
| Culture Condition | Growth Rate (µ, day⁻¹) | Maximum Cell Yield (cells mL⁻¹) | This compound Concentration (µg L⁻¹) | This compound Quota (pg cell⁻¹) | Reference |
| Control (GP + Se medium) | 0.05 | - | 250 (max) | - | [2] |
| Control | 0.17 | 7.8 x 10⁴ | 780 | 9.8 | [2] |
| Acetate Addition | 0.23 | - | - | 16 | [2] |
| Glycolate/Alanine Addition | 0.2 | 1.76 x 10⁵ | 1260 | - | [2] |
Table 1: Effect of Organic Acid Amendments on this compound Production. This table illustrates how the addition of organic acids can significantly enhance both the growth of K. selliformis and its production of this compound.
| Nutrient Condition | Specific Growth Rate (µ) | Maximum Cell Density | Photosynthetic Efficiency (Fv/Fm) | GYM-A Quota (fg cell⁻¹) | Reference |
| Nutrient Replete (f/2) | ~0.25 | Decreased | Decreased | Increased 4.9-fold in P-free | [3][4][5][6] |
| Nitrogen Limitation | Decreased | Decreased | Decreased | Promoted | [3][4][5][6] |
| Phosphorus Limitation | Decreased | Decreased | Decreased | Strongly Promoted | [3][4][5][6] |
Table 2: Influence of Nitrogen and Phosphorus on this compound Production. This table summarizes the impact of nutrient availability on the growth and toxin production of K. selliformis. Both nitrogen and phosphorus limitation inhibit growth but enhance the cellular quota of this compound-A, with phosphorus limitation showing a more pronounced effect.
| Culture System Parameter | Effect on Growth Rate | Effect on Max. Cell Yield | Effect on GYM-A Production | Reference |
| Increased Surface-to-Volume (S/V) Ratio | Increased | Increased | Increased | [3][4][5][6] |
Table 3: Impact of Culture System Geometry on this compound Production. This table highlights the positive correlation between the surface-to-volume ratio of the culture vessel and the growth and this compound production of K. selliformis, likely due to improved light penetration and gas exchange.
| Environmental Parameter | Optimal Condition for Growth | Optimal Condition for GYM Content | Reference |
| Temperature | 20°C | Increases with culture time | [7][8] |
| Salinity | 36 | Increases with culture time | [7][8] |
Table 4: Effects of Temperature and Salinity on this compound Production. This table shows the influence of key physical parameters on the cultivation of K. selliformis and its toxin content.
Experimental Protocols
This section provides detailed methodologies for the cultivation of Karenia selliformis, and the extraction, purification, and quantification of this compound.
Protocol 1: Cultivation of Karenia selliformis
This protocol is synthesized from methodologies described in several studies.[7][8][9][10]
1. Strain and Medium Preparation:
- Obtain a monoclonal strain of Karenia selliformis (e.g., GM94GAB, isolated from the Gulf of Gabes, Tunisia).
- Prepare Guillard's f/2 medium without silicate. Use sterile-filtered (0.45 µm membrane) natural seawater as the base.
2. Culture Conditions:
- Inoculate the f/2 medium with K. selliformis to an initial density of approximately 1000 cells mL⁻¹.
- Maintain cultures at a temperature of 18 ± 2°C or 20 ± 2°C.[7][8][9][10]
- Provide a 12h:12h or 14h:10h light:dark cycle with a photon flux density of around 111 µmol m⁻² s⁻¹ or under cool white light of approximately 4000 lx.[9][10]
- For larger scale production, photobioreactors (e.g., 15 L) can be utilized.[9]
3. Monitoring Growth:
- Collect a subsample (e.g., 1 mL) from each culture daily or every other day.
- Fix the subsample with Lugol's iodine solution.
- Determine the cell density using a hemocytometer or a Sedgewick-Rafter counting chamber under a light microscope.
Protocol 2: Extraction and Purification of this compound-A
This protocol combines liquid-liquid extraction and chromatographic purification techniques.[9][10][11]
1. Liquid-Liquid Extraction (LLE):
- To the K. selliformis culture, directly add dichloromethane (B109758) as the extractant at a ratio of 55 mL per 1 L of culture (5.5% v/v).[10]
- Allow the phases to separate by standing.
- Collect the organic (lower) phase.
- Centrifuge the collected organic phase at 4750 x g for 10 minutes to remove any residual aqueous phase and cellular debris.[9][10]
2. Size-Exclusion Chromatography:
- Concentrate the crude extract from the LLE step.
- Load the concentrated extract onto a Sephadex LH-20 size-exclusion chromatography column (e.g., 16 mm x 700 mm).[9]
- Elute the column with methanol (B129727).
- Monitor the fractions for the presence of GYM-A using LC-MS analysis.
- Combine the GYM-A containing fractions and evaporate the solvent under low pressure.[9]
3. Solid-Phase Extraction (SPE) Purification:
- Activate and equilibrate an Oasis HLB SPE cartridge (e.g., 1 g).[9]
- Dilute the combined GYM-A fractions with water to achieve a methanol concentration of 20%.
- Load the diluted sample onto the SPE cartridge.
- Wash the cartridge with 15 mL of 20% methanol to remove impurities.
- Elute the purified GYM-A from the cartridge with 10 mL of methanol.[9]
Protocol 3: Quantification of this compound-A by LC-MS/MS
This protocol is based on established liquid chromatography-tandem mass spectrometry methods.[10][12][13]
1. Instrumentation:
- Utilize a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a QTRAP system) with an electrospray ionization (ESI) source.
2. Chromatographic Separation:
- Employ a C8 or C18 reversed-phase column (e.g., Thermo Hypersil BDS C8, 50 x 2.0 mm, 3 µm; or Waters X-Bridge C18, 150 x 3 mm, 5 µm).[10][13]
- Maintain the column at a constant temperature (e.g., 20°C, 30°C, or 35°C).[10][13]
- Use a mobile phase consisting of two solvents:
- Solvent A: Water with additives such as 6.7 mmol L⁻¹ NH₄OH or 50 mM formic acid and 2 mM ammonium (B1175870) formate.[10][13]
- Solvent B: 90-95% acetonitrile (B52724) in water with the same additives as Solvent A.[10][13]
- Run a gradient elution at a flow rate of 0.2 - 0.3 mL min⁻¹. For example, from 50% to 100% Solvent B over 8 minutes.[10]
3. Mass Spectrometry Detection:
- Operate the mass spectrometer in positive ionization mode.
- Use Multiple Reaction Monitoring (MRM) for quantification of GYM-A.
- Monitor the transition of the precursor ion to product ions, for example, m/z 508.3 > 490.3 / 392.2 / 162.1.[10]
4. Quantification:
- Prepare a calibration curve using a certified reference material (CRM) of this compound (e.g., CRM-GYM-b).[13]
- The injection volume is typically 5 µL.[10]
- The limit of detection (LOD) for GYM-A can be as low as 4.8 pg mL⁻¹.[10]
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the proposed biosynthetic pathway for this compound and a typical experimental workflow.
Caption: Proposed biosynthetic pathway for this compound in Karenia selliformis.
Caption: Experimental workflow for this compound production and analysis.
Conclusion
This technical guide provides a foundational resource for the study of this compound production by Karenia selliformis. The quantitative data presented herein underscore the significant influence of culture conditions on toxin yield, offering a basis for optimizing production for research and pharmaceutical applications. The detailed protocols for cultivation, extraction, and quantification are intended to be directly applicable in a laboratory setting. The visualized biosynthetic pathway, while generalized for polyketide synthesis in dinoflagellates due to the current limits of scientific knowledge, provides a valuable conceptual framework.[1][14][15][16] Further research into the specific genetic and enzymatic machinery of this compound synthesis in K. selliformis will undoubtedly open new avenues for its biotechnological application.
References
- 1. Characterization of Toxin Synthesis Pathways in Toxic Dinoflagellates - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Culture Systems and Nutrients on the Growth and Toxin Production of Karenia selliformis [archimer.ifremer.fr]
- 4. mdpi.com [mdpi.com]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Influence of environmental parameters on Karenia selliformis toxin content in culture | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development of an Efficient Extraction Method for Harvesting this compound-A from Large-Scale Cultures of Karenia selliformis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. First evidence of this compound D in Alexandrium ostenfeldii strain K-1354 [e-algae.org]
- 13. nrc-digital-repository.canada.ca [nrc-digital-repository.canada.ca]
- 14. The Genetic Basis of Toxin Biosynthesis in Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Genetic Basis of Toxin Biosynthesis in Dinoflagellates - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
Unveiling the Production of Gymnodimine in Alexandrium ostenfeldii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dinoflagellate Alexandrium ostenfeldii is a significant focus of marine biotechnology and pharmacology due to its production of a diverse array of bioactive compounds, including the potent neurotoxins known as gymnodimines (GYMs). These cyclic imine toxins, along with spirolides (SPXs) and paralytic shellfish toxins (PSTs), contribute to the complex toxicological profile of this globally distributed harmful algal bloom species. This technical guide provides an in-depth overview of A. ostenfeldii strains that produce gymnodimines, compiling quantitative data, detailing experimental protocols, and visualizing the proposed biosynthetic relationships.
Quantitative Toxin Production in Alexandrium ostenfeldii Strains
The production of gymnodimines and other toxins exhibits significant intra-specific variability among different strains of A. ostenfeldii. This variation is influenced by geographic origin and culture conditions. The following tables summarize the quantitative data on gymnodimine and co-occurring toxins from various studies.
| Strain/Isolate | Geographic Origin | This compound A Equivalents (pg/cell) | Other Toxins Detected | Reference |
| Baltic Sea Strain | Baltic Sea | 48.27 ± 26.12 (GYM-A, -B/-C analogues) | 13-desmethyl SPX-C | [1] |
| Dutch Strains (68 isolates) | The Netherlands | Up to 274 (tentatively identified as a GYM D analogue) | This compound A, 12-Methyl-gymnodimine A, Spirolides (SPX), Paralytic Shellfish Toxins (PSTs) including saxitoxin (B1146349) (STX) and gonyautoxins (GTX2/3) | [2][3] |
| K-1354 | Not Specified | Detected (isomers B, C, and D) | Not specified | [4][5] |
| Multiple Clones | The Netherlands | Large variation (25-fold difference between lowest and highest) | This compound A, 12-methylthis compound, 13-desmethylspirolide C, 13-desmethylspirolide D | [6] |
Table 1: Quantitative Production of Gymnodimines in Various Alexandrium ostenfeldii Strains.
| Toxin Analogue | Amount Detected | Sample Type | Reference |
| 16-desmethylGYM D | 447 pg/mL | Natural plankton assemblages | [7][8] |
| This compound E | 1250 pg/mL | Natural plankton assemblages | [7][8] |
| 20-hydroxy-13,19-didesmethylSPX D | 40 pg/mL | Natural plankton assemblages | [7][8] |
Table 2: Detection of Novel this compound and Spirolide Analogues in Environmental Samples.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound production. The following sections outline key experimental protocols for the culture of A. ostenfeldii and the extraction and analysis of gymnodimines.
Alexandrium ostenfeldii Culturing
A standardized protocol for the cultivation of A. ostenfeldii is essential for consistent toxin production.
Workflow for Alexandrium ostenfeldii Culturing
Caption: Workflow for the cultivation and harvesting of Alexandrium ostenfeldii.
-
Medium Preparation: Prepare L1 marine culture medium according to standard protocols.
-
Sterilization: Autoclave the prepared medium to ensure sterility.
-
Inoculation: Inoculate the cooled, sterile medium with a clonal culture of A. ostenfeldii.
-
Incubation: Maintain cultures at a constant temperature (e.g., 15-20°C) under a defined light:dark cycle (e.g., 12:12h) with controlled irradiance.
-
Growth Monitoring: Monitor cell growth by regularly taking aliquots for cell counting using a microscope and a counting chamber.
-
Harvesting: Harvest the cells during the late exponential or early stationary growth phase by centrifugation. The cell pellet is then stored frozen prior to toxin extraction.
This compound Extraction and Quantification
The following protocol for liquid-liquid extraction (LLE) is adapted from methods developed for this compound-A from Karenia selliformis and is applicable to A. ostenfeldii with potential optimization.[9]
Workflow for this compound Extraction and Analysis
Caption: General workflow for the extraction and analysis of gymnodimines.
-
Extraction: For whole culture extraction, add dichloromethane directly to the culture flask at a ratio of approximately 55 mL per 1 L of culture.[9] For cell pellets, resuspend in a suitable volume of culture medium or buffer before adding dichloromethane. Stir the mixture vigorously.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the aqueous and organic layers to separate.
-
Collection: Collect the lower dichloromethane phase containing the lipophilic toxins.
-
Concentration: Evaporate the solvent using a rotary evaporator or a stream of nitrogen.
-
Reconstitution and Filtration: Reconstitute the dried extract in a known volume of methanol and filter through a 0.22 µm filter to remove any particulate matter.
-
LC-MS/MS Analysis: Analyze the filtered extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Chromatography: Employ a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometry: Utilize a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, operated in positive electrospray ionization (ESI+) mode.[5] Set the instrument to perform MS/MS analysis to obtain characteristic fragment ions for this compound identification and confirmation.
-
Quantification: Quantify the gymnodimines by comparing the peak areas from the sample chromatograms to a calibration curve generated using certified reference materials of this compound A. Other this compound analogues are often expressed as this compound A equivalents.
-
Proposed Biosynthetic Relationship
The co-occurrence of gymnodimines and spirolides in several A. ostenfeldii strains has led to the hypothesis that these two classes of cyclic imines share a common biosynthetic origin from a single polyketide chain.[7][8]
Proposed Common Biosynthesis of Gymnodimines and Spirolides
Caption: Hypothesized common biosynthetic pathway for gymnodimines and spirolides.
This proposed pathway suggests that a common set of polyketide synthase (PKS) genes are responsible for producing a linear polyketide precursor. This precursor then undergoes a series of enzymatic modifications and cyclizations, directed by specific tailoring enzymes, to yield the distinct macrocyclic structures of either gymnodimines or spirolides. The discovery of novel this compound and spirolide analogues with shared structural motifs further supports this hypothesis.[7][8]
Conclusion
Alexandrium ostenfeldii remains a compelling subject of study for its intricate toxin profiles and the potential for discovering novel bioactive compounds. The significant strain-to-strain variability in this compound production underscores the importance of careful strain selection and characterization in research and drug discovery endeavors. The methodologies and data presented in this guide provide a foundational resource for professionals working with this fascinating dinoflagellate and its potent secondary metabolites. Further research into the genetic basis of toxin production and the environmental factors that regulate it will be crucial for fully understanding and harnessing the biotechnological potential of A. ostenfeldii.
References
- 1. Differences in the toxin profiles of Alexandrium ostenfeldii (Dinophyceae) strains isolated from different geographic origins: Evidence of paralytic toxin, spirolide, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. Toxin Variability Estimations of 68 Alexandrium ostenfeldii (Dinophyceae) Strains from The Netherlands Reveal a Novel Abundant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First evidence of this compound D in Alexandrium ostenfeldii strain K-1354 -ALGAE | Korea Science [koreascience.kr]
- 5. First evidence of this compound D in Alexandrium ostenfeldii strain K-1354 [e-algae.org]
- 6. epic.awi.de [epic.awi.de]
- 7. Identification of Novel Gymnodimines and Spirolides from the Marine Dinoflagellate Alexandrium ostenfeldii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Gymnodimines and Spirolides from the Marine Dinoflagellate Alexandrium ostenfeldii | EPIC [epic.awi.de]
- 9. Development of an Efficient Extraction Method for Harvesting this compound-A from Large-Scale Cultures of Karenia selliformis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mode of Action of Gymnodimine on Nicotinic Acetylcholine Receptors
Executive Summary: Gymnodimine (GYM), a cyclic imine phycotoxin produced by dinoflagellates such as Karenia selliformis, is a potent neurotoxin that exerts its effects primarily through interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] These ligand-gated ion channels are critical for fast synaptic transmission in the central and peripheral nervous systems.[3][4][5] This document provides a comprehensive technical overview of this compound's mode of action, detailing its binding characteristics, functional effects, subtype selectivity, and the experimental methodologies used for its characterization. This compound acts as a high-affinity, broad-spectrum antagonist across multiple nAChR subtypes, including both muscle and neuronal receptors.[6][7][8] Its mechanism is complex, characterized by a reversible but insurmountable block, suggesting a non-competitive mode of action despite binding at the acetylcholine site.[6][9][10] This guide synthesizes quantitative data, outlines key experimental protocols, and presents signaling and workflow diagrams to serve as a resource for researchers, neuroscientists, and drug development professionals.
Core Mechanism of Action
This compound's primary molecular target is the nicotinic acetylcholine receptor. Its interaction leads to a potent blockade of cholinergic neurotransmission, which underlies its neurotoxicity.[1][6]
Antagonism at the Ligand-Binding Domain
This compound functions as a powerful antagonist at both muscle-type (e.g., α1₂βγδ) and various neuronal (e.g., α7, α3β2, α4β2) nAChR subtypes.[7][11] Competition binding assays and structural studies confirm that it interacts with the orthosteric ligand-binding site located at the interface between two adjacent subunits in the receptor's extracellular domain.[6][11] The core of the toxin is tethered within the binding pocket by a hydrogen bond between the protonated imine nitrogen of this compound and the carbonyl oxygen of a conserved tryptophan residue in loop C of the receptor.[11]
Insurmountable and Reversible Blockade
A defining characteristic of this compound's action is its insurmountable antagonism.[9][10] This means that once this compound is bound, its inhibitory effect cannot be overcome by increasing the concentration of the agonist, acetylcholine.[9][10] This behavior distinguishes it from classical competitive antagonists. Despite this potent, insurmountable block, the binding itself is reversible, as demonstrated by the recovery of nicotinic currents after washout in electrophysiology experiments.[6] This suggests a complex mechanism where this compound may induce or stabilize a non-conducting state of the receptor, distinct from a simple competitive blockade.
Dual Agonist-Antagonist Activity
Some studies, particularly those monitoring intracellular calcium ([Ca²⁺]i), have revealed a dual action for this compound. At certain concentrations (e.g., 0.5 µM), this compound can initially activate nAChRs, causing an influx of calcium and an increase in [Ca²⁺]i.[12][13] Following this initial activation, it proceeds to inhibit any further response to acetylcholine, consistent with its primary role as an antagonist.[12][13] This suggests that this compound may act as a partial agonist that strongly promotes a desensitized or blocked state of the receptor.
Quantitative Analysis of this compound-nAChR Interaction
The interaction of this compound with various nAChR subtypes has been quantified using radioligand binding assays to determine binding affinity (Kᵢ) and functional assays to determine inhibitory potency (IC₅₀).
Binding Affinity (Kᵢ)
Competition binding experiments reveal that this compound has a high affinity for a broad range of nAChR subtypes, with dissociation constants often in the nanomolar to subnanomolar range.[7][9][10] The rank order of binding affinity varies slightly between studies but generally shows the highest affinity for neuronal α7-containing receptors.[9][10]
Table 1: Binding Affinity (Kᵢ) of this compound at Various nAChR Subtypes
| nAChR Subtype | Species | Kᵢ (nM) | Reference(s) |
|---|---|---|---|
| α7 | Human | 1.1 | [9][10] |
| α6/α3β4β3 | Human | 1.1 | [9][10] |
| α3β4 | Rat | 2.0 | [9][10] |
| α3β4 | Human | 3.5 | [9][10] |
| α4β4 | Human | 3.5 | [9][10] |
| α4β2 | Rat | 4.3 | [9][10] |
| α4β2 | Human | 4.3 | [9][10] |
| α1βγδ (muscle-type) | Rat | 11 | [9][10] |
| α3β2 | Human | 1.4 | [7] |
| α4β2 | Human | 10.3 | [7] |
| α1₂βγδ (muscle-type) | Torpedo | 5.2 |[7] |
Data compiled from Hauser et al., 2012 and Bourne et al., 2010.
Functional Potency (IC₅₀)
Functional assays, such as two-electrode voltage clamp electrophysiology, measure the concentration of this compound required to inhibit 50% of the ACh-induced response. These IC₅₀ values confirm the potent antagonistic activity of this compound across multiple nAChR subtypes.
Table 2: Functional Potency (IC₅₀) of this compound at Various nAChR Subtypes
| nAChR Subtype | Species/Stoichiometry | IC₅₀ (nM) | Reference(s) |
|---|---|---|---|
| α4β2 (Low Sensitivity) | Human | 2.2 | [9][10] |
| α3β4 | Human | 3.5 | [9][10] |
| α7 | Human | 6.0 | [9][10] |
| α4β2 (High Sensitivity) | Human | 10 | [9][10] |
| α4β4 | Human | 14 | [9][10] |
| α3β4 | Rat | 16 | [9][10] |
| α1βγδ (muscle-type) | Rat | 40 | [9][10] |
| α4β2 | Human | 2.9 | [7] |
| α1₂βγδ (muscle-type) | Torpedo | 8.3 |[7] |
Data compiled from Hauser et al., 2012 and Bourne et al., 2010.
Key Experimental Protocols
The characterization of this compound's mode of action relies on several key experimental techniques.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This is the gold-standard method for studying the functional effects of ligands on ion channels expressed in Xenopus laevis oocytes.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.
-
Receptor Expression: Inject oocytes with cRNA encoding the desired nAChR subunits or transplant membranes from cells expressing the receptor of interest.[7] Incubate for 2-7 days to allow for receptor expression and assembly.
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with KCl.
-
Clamp the membrane potential at a holding potential (typically -50 to -70 mV).
-
-
Compound Application:
-
Establish a baseline response by applying a specific concentration of acetylcholine (ACh) to elicit a control inward current.[14]
-
After washout and recovery, co-apply ACh with varying concentrations of this compound to generate a concentration-response curve.
-
Measure the peak amplitude of the inward current for each concentration.
-
-
Data Analysis: Plot the percentage of inhibition against the this compound concentration and fit the data to a logistical equation to determine the IC₅₀ value.
Radioligand Competition Binding Assay
This biochemical technique is used to determine the binding affinity (Kᵢ) of an unlabeled ligand (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the nAChR subtype of interest (e.g., HEK293 cells) to prepare membrane fractions rich in receptors.
-
Assay Incubation: In a multi-well plate, incubate the membrane preparation with:
-
A constant, known concentration of a high-affinity radiolabeled nAChR antagonist (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin).
-
A range of increasing concentrations of unlabeled this compound.
-
-
Separation: After incubation reaches equilibrium, rapidly separate the receptor-bound radioligand from the free radioligand. This is typically done by vacuum filtration through glass fiber filters, which trap the membranes.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the bound radioactivity against the logarithm of the this compound concentration.
-
Fit the data to determine the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
References
- 1. First evidence of this compound D in Alexandrium ostenfeldii strain K-1354 [e-algae.org]
- 2. Investigations into the cellular actions of the shellfish toxin this compound and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The marine phycotoxin this compound targets muscular and neuronal nicotinic acetylcholine receptor subtypes with high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Selection, Characterization, and Optimization of DNA Aptamers against Challenging Marine Biotoxin this compound-A for Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. daneshyari.com [daneshyari.com]
- 10. Comparison of acetylcholine receptor interactions of the marine toxins, 13-desmethylspirolide C and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. This compound A and 13-desMethyl Spirolide C Alter Intracellular Calcium Levels via Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound A and 13-desMethyl Spirolide C Alter Intracellular Calcium Levels via Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Total Synthesis of Gymnodimine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the synthetic strategies employed to construct the complex marine neurotoxin, (-)-gymnodimine. To date, the only completed total synthesis has been reported by the Romo group, establishing a benchmark in the field. Additionally, significant contributions towards the synthesis of key fragments by other research groups, notably the White group, have explored alternative synthetic routes. This document provides a comprehensive overview of these methodologies, focusing on the strategic bond disconnections, key chemical transformations, and detailed experimental data.
The Romo Group's First Total Synthesis of (-)-Gymnodimine
The first and only completed total synthesis of (-)-gymnodimine was achieved by Romo and coworkers, a landmark achievement in natural product synthesis.[1][2] Their strategy is characterized by a convergent approach, joining two major fragments late in the synthesis, followed by a novel macrocyclization and butenolide installation.
Retrosynthetic Analysis
The retrosynthetic analysis for the Romo synthesis is depicted below. The strategy hinges on disconnecting the macrocycle at the C9-C10 and C20-C21 bonds. The labile butenolide moiety is introduced at a late stage from a macrocyclic ketone precursor. This leads to two key fragments: a highly functionalized spirolactam and a trisubstituted tetrahydrofuran (B95107).
Key Synthetic Strategies and Transformations
The forward synthesis is characterized by several key strategic decisions and elegant chemical transformations:
-
Construction of the Spirocyclic Core: A highly diastereo- and enantioselective exo-Diels-Alder reaction catalyzed by a copper(II)-bis(oxazoline) complex is employed to construct the azaspiro[5.5]undecadiene core. This reaction sets a key quaternary stereocenter with high fidelity.[3][4]
-
Synthesis of the Tetrahydrofuran Moiety: The trisubstituted tetrahydrofuran fragment is assembled using a chiral auxiliary-based anti-aldol reaction to set the required stereochemistry.[2]
-
Fragment Coupling: The two advanced fragments, the spirolactam and the tetrahydrofuran, are coupled using a Nozaki-Hiyama-Kishi (NHK) reaction.[1][5]
-
Macrocyclization: A novel, ambient temperature t-BuLi-initiated intramolecular Barbier reaction of an alkyl iodide is used to forge the 16-membered macrocycle.[1][6] This was a key innovation after other macrocyclization strategies, such as an NHK-based approach, were unsuccessful.
-
Late-Stage Butenolide Installation: Recognizing the lability of the butenolide ring, it was installed at a late stage of the synthesis via a vinylogous Mukaiyama aldol addition of a silyloxyfuran to the macrocyclic ketone.[1][7]
Quantitative Data Summary
The following table summarizes the yields and stereoselectivity of the key transformations in the Romo synthesis of (-)-gymnodimine.
| Step | Reaction Type | Starting Materials | Product | Yield (%) | Stereoselectivity | Reference |
| Spirocycle Formation | Asymmetric Diels-Alder | N-acryloyloxazolidinone, diene | Spirolactam precursor | 95 | >99:1 dr, 95% ee | [3] |
| Tetrahydrofuran Precursor Synthesis | Anti-Aldol Reaction | Chiral auxiliary-bound ester, aldehyde | Aldol adduct | 85 | >95:5 dr | [2] |
| Fragment Coupling | Nozaki-Hiyama-Kishi Reaction | Spirolactam-derived vinyl iodide, THF-aldehyde | Coupled product | 71 | 6:1 dr | [1] |
| Macrocyclization | Intramolecular Barbier Reaction | Alkyl iodide precursor | Macrocycle | 50-60 | - | [1] |
| Butenolide Installation | Vinylogous Mukaiyama Aldol Addition | Macrocyclic ketone, silyloxyfuran | This compound precursor | 63 | 2:1 dr (favoring natural C4) | [1][7] |
Detailed Experimental Protocols
To a solution of Cu(OTf)₂ (21.7 mg, 0.06 mmol) and bis(oxazoline) ligand (20.5 mg, 0.066 mmol) in CH₂Cl₂ (2 mL) was stirred at room temperature for 1 h. The solution was cooled to -78 °C, and the dienophile (0.5 mmol) was added. After 15 min, the diene (0.75 mmol) was added, and the reaction was stirred at -78 °C for 24 h. The reaction was quenched with Et₃N (0.2 mL) and warmed to room temperature. The solvent was removed under reduced pressure, and the residue was purified by silica (B1680970) gel chromatography to afford the spirolactam precursor.
A solution of the alkyl iodide precursor (0.1 mmol) in THF (20 mL) was added dropwise over 4 h to a solution of t-BuLi (1.7 M in pentane, 0.4 mmol) in THF (80 mL) at ambient temperature. The reaction mixture was stirred for an additional 1 h and then quenched by the addition of saturated aqueous NH₄Cl solution (10 mL). The aqueous layer was extracted with EtOAc (3 x 20 mL). The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue was purified by flash chromatography to yield the macrocyclic product.
The White Group's Subunit Synthesis
Research by the White group explored an alternative strategy for the construction of the core structures of this compound.[8] While not a completed total synthesis, their work provides a different strategic approach to the carbon skeleton, particularly for the tetrahydrofuran and cyclohexene (B86901) fragments, and their subsequent coupling.
Retrosynthetic Analysis and Key Strategies
The White group's strategy also involves a convergent assembly of two major subunits. However, the key bond disconnections and the reactions used to form the subunits differ from the Romo approach.
Key features of this strategy include:
-
Tetrahydrofuran Synthesis via Iodoetherification: A highly stereoselective iodine-mediated cyclization of an acyclic alkene bearing a bis-2,6-dichlorobenzyl (DCB) ether was used to construct the cis-2,5-disubstituted tetrahydrofuran ring.[8]
-
Cyclohexene Fragment Synthesis: The cyclohexene portion was synthesized via a Diels-Alder cycloaddition of a 1,2,3-trisubstituted diene to a symmetrical dienophile derived from Meldrum's acid.[8]
-
Subunit Coupling via Suzuki Reaction: The two major fragments were coupled using a B-alkyl Suzuki reaction, forming the C18-C19 bond.[8]
Quantitative Data for Key Subunit Syntheses
| Step | Reaction Type | Starting Materials | Product | Yield (%) | Stereoselectivity | Reference |
| Tetrahydrofuran Formation | Iodine-Mediated Cyclization | Acyclic alkene with DCB ether | cis-2,5-disubstituted THF | 85 | >95:5 dr | [8] |
| Cyclohexene Formation | Diels-Alder Cycloaddition | 1,2,3-trisubstituted diene, Meldrum's acid derivative | Cyclohexene adduct | 78 | - | [8] |
| Subunit Coupling | B-Alkyl Suzuki Coupling | THF-derived iodoalkene, cyclohexene-derived borane | Coupled product | 65 | - | [8] |
Detailed Experimental Protocol
To a solution of the acyclic alkene (1.0 mmol) in CH₂Cl₂ (20 mL) at 0 °C was added solid NaHCO₃ (5.0 mmol). A solution of I₂ (1.5 mmol) in CH₂Cl₂ (10 mL) was then added dropwise over 30 min. The reaction mixture was stirred at 0 °C for 2 h and then warmed to room temperature and stirred for an additional 12 h. The reaction was quenched with saturated aqueous Na₂S₂O₃ solution (15 mL). The layers were separated, and the aqueous layer was extracted with CH₂Cl₂ (3 x 20 mL). The combined organic layers were washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product was purified by silica gel chromatography to afford the tetrahydrofuran derivative.
Comparison of Synthetic Strategies
The table below provides a high-level comparison of the two main synthetic strategies discussed.
| Feature | Romo Group's Total Synthesis | White Group's Subunit Synthesis |
| Status | Completed Total Synthesis | Subunit Synthesis (Formal Synthesis) |
| Spirocycle Formation | Asymmetric Cu-catalyzed Diels-Alder | Diels-Alder of a 1,2,3-trisubstituted diene |
| Tetrahydrofuran Formation | Chiral auxiliary-based anti-aldol reaction | Iodine-mediated cyclization of an acyclic ether |
| Key Coupling Reaction | Nozaki-Hiyama-Kishi (NHK) Reaction (C19-C20 bond) | B-Alkyl Suzuki Coupling (C18-C19 bond) |
| Macrocyclization | Intramolecular Barbier Reaction | Not yet reported |
| Butenolide Installation | Late-stage Vinylogous Mukaiyama Aldol Addition | Not yet reported |
Conclusion and Future Outlook
The total synthesis of (-)-gymnodimine by the Romo group stands as a significant achievement, showcasing innovative solutions to challenging synthetic problems, such as the novel Barbier-type macrocyclization and the late-stage installation of the sensitive butenolide moiety. The subunit synthesis by the White group provides an alternative and valuable strategic approach to the core fragments of the molecule.
Future work in this area may focus on developing more efficient and higher-yielding second-generation syntheses. The exploration of different macrocyclization strategies, such as ring-closing metathesis, could offer alternative routes to the 16-membered ring. Furthermore, the development of more stereoselective methods for the installation of the butenolide would be a valuable contribution. The synthesis of additional analogues of this compound will be crucial for detailed structure-activity relationship (SAR) studies and for the development of pharmacological probes and potential therapeutics.
References
- 1. baranlab.org [baranlab.org]
- 2. Total Synthesis of the Spirocyclic Imine Marine Toxin (−)-Gymnodimine and an Unnatural C4-Epimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the synthesis of (-)-gymnodimine. Subunit synthesis and coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total synthesis of the spirocyclic imine marine toxin (-)-gymnodimine and an unnatural C4-epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Studies on the synthesis of this compound. Stereocontrolled construction of the tetrahydrofuran subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Gymnodimine analogues and their natural occurrence
An In-depth Technical Guide to Gymnodimine Analogues and Their Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gymnodimines (GYMs) are a group of lipophilic marine biotoxins belonging to the cyclic imine (CI) class.[1][2] These neurotoxic compounds are characterized by a unique spirocyclic imine ring system embedded within a macrocyclic structure.[3] First identified in 1994 in oysters from New Zealand, gymnodimines are known as "fast-acting toxins" due to the rapid onset of neurological symptoms they induce in laboratory animals upon injection.[4][5][6] Their potent and specific interaction with critical neurological targets has made them a subject of significant interest in toxicology, pharmacology, and drug development.
The producing organisms are marine dinoflagellates, which can form harmful algal blooms (HABs).[4] During these blooms, gymnodimines can accumulate in the tissues of filter-feeding shellfish, posing a potential risk to seafood safety and human health.[7] While no regulated limits for GYMs in shellfish have been established, their widespread detection and potent biological activity necessitate continued research and monitoring.[4][8] This guide provides a comprehensive overview of the known this compound analogues, their natural sources, quantitative occurrence, biological mechanisms, and the experimental protocols used for their study.
Natural Occurrence and Distribution
The presence of gymnodimines in marine ecosystems is directly linked to the distribution of the toxigenic dinoflagellates that produce them.
Producing Organisms
The biosynthesis of gymnodimines has been attributed to two main genera of dinoflagellates:
-
Karenia selliformis (previously identified as Gymnodinium sp.): This species is the primary producer of this compound-A (GYM-A), GYM-B, and GYM-C.[9][10][11] Blooms of K. selliformis have been associated with shellfish contamination events in New Zealand and Tunisia.[4][12]
-
Alexandrium ostenfeldii and Alexandrium peruvianum : These species are known to produce a different suite of analogues, including 12-methyl GYM-A, 12-methyl GYM-B, GYM-D, 16-desmethyl GYM-D, and GYM-E.[9][10][13] The co-occurrence of gymnodimines and another class of cyclic imines, spirolides, in A. ostenfeldii suggests a shared biosynthetic pathway.[14]
Accumulation in Marine Fauna
Gymnodimines enter the marine food web when filter-feeding organisms, primarily bivalve mollusks, ingest the toxic dinoflagellates. These toxins can accumulate in the digestive glands and other tissues. Species in which gymnodimines have been detected include:
-
Razor Clams [8]
Geographically, this compound contamination has been reported globally, including the coastlines of New Zealand, Tunisia, Spain, South Africa, and China.[5][6][8][17]
This compound Analogues: Structures and Sources
To date, several analogues of this compound have been identified, differing primarily in substitutions on the macrocyclic ring. The parent compound, GYM-A, is the most well-characterized.
-
This compound-A (GYM-A) : The foundational structure of the class.[12]
-
This compound-B (GYM-B) : Features an exocyclic methylene (B1212753) at position C-17 and an allylic hydroxyl group at C-18.[1][10]
-
This compound-C (GYM-C) : An isomer of GYM-B, oxidized at position C-18.[1][18]
-
This compound-D (GYM-D) : A recently identified analogue produced by A. ostenfeldii.[7][13]
-
12-methyl this compound-A & B : Analogues with a methyl group at position C-12.[13][19]
-
16-desmethyl this compound-D & this compound-E : Other variants isolated from A. ostenfeldii.[9][10]
Data Presentation
The following tables summarize the known analogues and their quantitative detection in shellfish.
Table 1: this compound Analogues and Their Natural Sources
| Analogue | Chemical Formula | Producing Organism(s) | Marine Fauna Vectored In |
|---|---|---|---|
| This compound-A (GYM-A) | C₃₂H₄₅NO₄[20] | Karenia selliformis, Alexandrium ostenfeldii[4][9] | Oysters, Clams, Mussels, Razor Clams[6][8][15] |
| This compound-B (GYM-B) | C₃₂H₄₅NO₅[21] | Karenia selliformis[1][10] | Shellfish[11] |
| This compound-C (GYM-C) | C₃₂H₄₅NO₅[18] | Karenia selliformis[1][18] | Shellfish |
| This compound-D (GYM-D) | C₃₂H₄₅NO₅[22] | Alexandrium ostenfeldii[7][13] | Invertebrates (e.g., Cockles, Oysters)[9] |
| 12-methyl this compound-A | C₃₃H₄₇NO₄ | Alexandrium ostenfeldii, Alexandrium peruvianum[9][13] | Shellfish |
| 12-methyl this compound-B | C₃₃H₄₇NO₅[19] | Alexandrium ostenfeldii, Alexandrium peruvianum[13][19] | Shellfish |
| 16-desmethyl this compound-D | C₃₁H₄₃NO₅ | Alexandrium ostenfeldii[9] | Invertebrates (e.g., Oysters)[9] |
| This compound-E | Not specified | Alexandrium ostenfeldii[9][10] | Shellfish |
Table 2: Quantitative Occurrence of Gymnodimines in Shellfish
| Analogue(s) | Species | Location | Year(s) | Concentration Range | Reference(s) |
|---|---|---|---|---|---|
| GYM-A | Clams (Digestive Gland) | Tunisia | 2001 | Max: 1,290 µg/kg | [15] |
| GYM-A | Clams (Digestive Gland) | Tunisia | 2007 | Min: 460 µg/kg | [15] |
| GYM-A | Various Mollusks | North Atlantic Coast, Spain | 2017-2019 | Median: 1.3 µg/kg; Max: 23.93 µg/kg | [8] |
| GYM-A | Various Shellfish | New Zealand | 1993-1999 | 14.8 - 23,400 µg/kg | [6] |
| GYM-A | Bivalves | Ebro Delta, Mediterranean | 2015-2021 | Traces (<25 µg/kg) | [16] |
| GYM-D | Cockle (Cerastoderma edule) | North Atlantic Coast, Spain | 2022 | Max: 8.8 µg/kg (GYM-A equiv.) | [9] |
| 16-desmethyl GYM-D | Oyster (Magellana gigas) | North Atlantic Coast, Spain | Not specified | Max: 10 µg/kg (GYM-A equiv.) |[9] |
Biological Activity and Mechanism of Action
Gymnodimines exert their toxicity by acting as potent antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs).[3][14] These ligand-gated ion channels are crucial for synaptic transmission at the neuromuscular junction and in the central and peripheral nervous systems.
The primary mechanism involves the non-competitive blockade of both muscle-type and neuronal nAChRs.[3][9] By binding to the receptor, GYM-A prevents the neurotransmitter acetylcholine (ACh) from opening the ion channel, thereby inhibiting muscle action potentials and causing neuromuscular paralysis.[3][9] This blockade is reversible and voltage-independent.[3] Studies have shown that GYM-A interacts with high affinity across various nAChR subtypes, including muscle-type, α3β2, α4β2, and α7 neuronal receptors.[3]
Interestingly, GYM-A has also been shown to activate muscarinic acetylcholine receptors (mAChRs), a differential activity not observed with the related spirolide toxins.[14] In vivo studies in mice reveal rapid and severe neurotoxic effects, including a characteristic rolling gait, paralysis of the hind limbs, respiratory difficulty, and death, typically within minutes of administration.[4][11]
Experimental Protocols
Accurate detection and quantification of gymnodimines require robust methodologies for extraction, purification, and analysis.
Extraction and Purification from Microalgae Culture (K. selliformis)
This protocol is adapted from methods developed for harvesting GYM-A from large-scale cultures.[23][24]
-
Direct Extraction : Add dichloromethane (B109758) directly to the liquid K. selliformis culture at a ratio of approximately 5.5% (v/v) (e.g., 55 mL per 1 L of culture).[25]
-
Phase Separation : Allow the mixture to stand, permitting the organic (dichloromethane) and aqueous phases to separate.
-
Collection : Collect the lower organic phase. Centrifuge the collected phase at ~4,750 x g for 10 minutes to pellet any cellular debris.[23]
-
Crude Purification : Load the supernatant (crude extract) onto a Sephadex LH-20 size-exclusion chromatography column. Elute with methanol.[23]
-
Fraction Monitoring : Monitor the collected fractions using LC-MS analysis to identify those containing GYM-A.
-
Solid-Phase Extraction (SPE) : Combine the positive fractions and perform a final purification step using an Oasis HLB SPE cartridge for desalting and concentration.[23]
Extraction from Shellfish Tissue
This protocol is effective for isolating gymnodimines from contaminated bivalve digestive glands.[15][26]
-
Homogenization : Homogenize a known weight of shellfish digestive gland tissue.
-
Initial Extraction : Extract the homogenized tissue with acetone (B3395972). Vortex and centrifuge to pellet solids. Collect the acetone supernatant. Repeat this step two more times.
-
Solvent Partitioning (Clean-up) : Combine the acetone extracts and perform a liquid-liquid extraction with diethyl ether for initial clean-up.
-
Final Extraction : Perform a subsequent liquid-liquid extraction of the desired layer with dichloromethane to isolate the lipophilic toxins, including gymnodimines.
-
Concentration : Evaporate the final dichloromethane extract to dryness under a stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., methanol) for analysis.
Detection and Quantification Methods
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) : A reliable method for quantification.
-
Column : C18 reverse-phase column.[15]
-
Mobile Phase : A gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid.[15]
-
Detection : UV detector.
-
Performance : Achieves a limit of detection (LOD) of ~5 ng/mL and a limit of quantification (LOQ) of ~8 ng/g in digestive gland tissue.[15]
-
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) : The current reference method due to its high sensitivity and specificity.[17]
-
Ionization : Electrospray Ionization (ESI) in positive mode.
-
Detection Mode : Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor ion and its characteristic product ions.
-
Example Transition for GYM-A : Precursor ion m/z 508.3 → Product ions m/z 490.3, 392.2, 162.1.[27]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The marine phycotoxin this compound targets muscular and neuronal nicotinic acetylcholine receptor subtypes with high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. researchgate.net [researchgate.net]
- 7. First evidence of this compound D in Alexandrium ostenfeldii strain K-1354 [e-algae.org]
- 8. This compound A in mollusks from the north Atlantic Coast of Spain: Prevalence, concentration, and relationship with spirolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First Report of Two Gymnodimines and Two Tetrodotoxin Analogues in Invertebrates from the North Atlantic Coast of Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Review of Cyclic Imines in Shellfish: Worldwide Occurrence, Toxicity and Assessment of the Risk to Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyclic imine toxins from dinoflagellates: a growing family of potent antagonists of the nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound A and 13-desMethyl Spirolide C Alter Intracellular Calcium Levels via Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Temporal Distribution of Cyclic Imines in Shellfish in the Bays of Fangar and Alfacs, Northwestern Mediterranean Region | MDPI [mdpi.com]
- 17. Selection, Characterization, and Optimization of DNA Aptamers against Challenging Marine Biotoxin this compound-A for Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. This compound | C32H45NO4 | CID 11649137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. New analogue of this compound from a Gymnodinium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. First evidence of this compound D in Alexandrium ostenfeldii strain K-1354 [e-algae.org]
- 23. Stability and Chemical Conversion of the Purified Reference Material of this compound-A under Different Temperature and pH Conditions [mdpi.com]
- 24. Development of an Efficient Extraction Method for Harvesting this compound-A from Large-Scale Cultures of Karenia selliformis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. archimer.ifremer.fr [archimer.ifremer.fr]
Gymnodimine Accumulation in Shellfish and Marine Food Webs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gymnodimine (GYM) is a potent cyclic imine neurotoxin produced by dinoflagellates, primarily of the genera Karenia and Alexandrium.[1][2][3] This toxin accumulates in filter-feeding shellfish, posing a potential threat to marine ecosystems and human health through the consumption of contaminated seafood.[4][5][6] This technical guide provides a comprehensive overview of this compound accumulation in shellfish and its progression through marine food webs, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of its toxicity.
Quantitative Analysis of this compound Accumulation
The concentration of this compound and its analogues in shellfish varies significantly depending on the geographical location, the shellfish species, and the intensity of the producing algal blooms. The following tables summarize the reported quantitative data on this compound levels in various shellfish species.
Table 1: this compound-A (GYM-A) Concentrations in Shellfish
| Shellfish Species | Location | Concentration (µg/kg) | Year of Sampling | Reference |
| Dredge Oysters (Tiostrea chilensis) | Foveaux Strait, New Zealand | Up to 23,400 | 1993-1999 | [7] |
| Flat Oysters (Tiostrea chilensis) | New Zealand | Up to 23,437 | Not Specified | [2] |
| Clams | Tunisia Coastline | 460 (annual average, lowest) | 2000-2007 | [4][7] |
| Clams | Tunisia Coastline | 1290 (annual average, highest) | 2000-2007 | [4][7] |
| Clams (Digestive Gland) | Boughrara Lagoon, Tunisia | 1.29 µg/g (max) | 2001 | [8] |
| Clams (Digestive Gland) | Boughrara Lagoon, Tunisia | 0.46 µg/g (min) | 2007 | [8] |
| Mussels | Southern Adriatic Sea, Croatia | 39.28 (max) | 2021-2023 | [7] |
| Oysters | West Coast, South Africa | >0.02 µg/g (quantifiable) | Not Specified | [9] |
Table 2: Concentrations of Other this compound Analogues in Invertebrates
| Analyte | Species | Location | Concentration (µg/kg) | Reference |
| This compound D (GYM-D) | Cockle (Cerastoderma edule) | Pasaxe, Sta. Cristina, Spain | 8.8 (GYM-A equivalents) | [10] |
| 16-desmethyl this compound D | Limpet (Patella spp.) | North Atlantic Coast, Spain | Quantifiable levels detected | [10] |
Experimental Protocols for this compound Analysis
The accurate detection and quantification of this compound in shellfish tissues are critical for food safety monitoring and research. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation and Toxin Extraction
A generalized workflow for the extraction of this compound from shellfish is presented below. Specific modifications may be applied based on the laboratory and the specific shellfish matrix.
Detailed Protocol for GYM-A Extraction from Clams: [11][12]
-
Homogenize the digestive glands of the clams.
-
Extract the homogenate with acetone.
-
Perform a clean-up step using diethyl ether.
-
Follow with an extraction using dichloromethane.[11][12][13]
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.
HPLC-UV Method for this compound-A Quantification[11][12]
-
Chromatographic System: High-Performance Liquid Chromatography with Ultraviolet (UV) detection.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (from 10:90 to 90:10) containing 0.1% trifluoroacetic acid.[11][12]
-
Detection: UV detector.
-
Performance: This method has shown recovery rates exceeding 96%, with a limit of detection of 5 ng/mL and a limit of quantification of 8 ng/g in digestive glands.[11][12]
LC-MS/MS Method for this compound Detection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the reference method for the identification of lipophilic marine toxins due to its high sensitivity and specificity.[4]
-
Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC).
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).[4][14]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[14]
-
Analysis Modes:
-
Mobile Phase Example: A binary gradient of water and 90% acetonitrile/water, both containing 6.7 mmol/L ammonium (B1175870) hydroxide.[14]
-
Column Example: X-Bridge™ C18 reversed-phase column (150 mm × 3 mm, 5 μm).[14]
Trophic Transfer and Bioaccumulation in Marine Food Webs
This compound, produced by dinoflagellates, enters the marine food web primarily through filter-feeding bivalves.[5][6][15] These shellfish accumulate the toxin in their tissues, particularly in the digestive glands.[15] The toxins can then be transferred to higher trophic levels, including predatory gastropods, crustaceans, and potentially fish, although the biomagnification potential of this compound through the food web is not yet fully understood.[5][16]
Molecular Mechanism of Action and Signaling Pathways
This compound is a neurotoxin that primarily targets nicotinic acetylcholine (B1216132) receptors (nAChRs).[17][18] It acts as a potent antagonist, blocking the binding of the neurotransmitter acetylcholine (ACh) and thereby inhibiting neuromuscular transmission.[10][18]
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
This compound-A has been shown to bind with high affinity to both muscular and neuronal nAChRs in a reversible manner.[4][18][19] This blockade of nAChRs leads to the inhibition of muscle action potentials, resulting in the rapid paralysis observed in mouse bioassays.[10][20]
Effects on Intracellular Calcium Signaling
Studies have demonstrated that this compound-A can alter intracellular calcium levels ([Ca]i) through its interaction with both nAChRs and muscarinic acetylcholine receptors (mAChRs).[19] At certain concentrations, GYM-A can induce an increase in [Ca]i, mediated by these receptors, while also inhibiting further activation by acetylcholine.[19]
The following diagram illustrates the proposed signaling pathway of this compound's action on a postsynaptic neuron.
Conclusion and Future Directions
This compound represents a significant and emerging marine biotoxin with the potential to impact both ecosystem and human health. The data and protocols summarized in this guide provide a foundation for researchers and professionals in the fields of marine science, toxicology, and drug development. While significant progress has been made in understanding the accumulation and primary mechanism of action of this compound, further research is needed in several key areas:
-
Trophic Transfer Dynamics: A more detailed understanding of the transfer efficiency and potential for biomagnification of this compound and its analogues in marine food webs is required.
-
Metabolism in Shellfish: The identification and toxicological assessment of this compound metabolites in shellfish are crucial for a comprehensive risk assessment.[21]
-
Human Health Effects: Although no human poisoning events have been definitively linked to this compound, its potent neurotoxicity warrants further investigation into potential sublethal effects and the establishment of regulatory limits in seafood.[4][20]
-
Pharmacological Potential: The high affinity and specificity of this compound for nAChRs suggest that it could serve as a valuable pharmacological tool for studying these receptors and potentially as a lead compound for drug development.
References
- 1. [Cyclic imine toxin this compound: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review of Cyclic Imines in Shellfish: Worldwide Occurrence, Toxicity and Assessment of the Risk to Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection, Characterization, and Optimization of DNA Aptamers against Challenging Marine Biotoxin this compound-A for Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First evidence of this compound D in Alexandrium ostenfeldii strain K-1354 [e-algae.org]
- 6. Phycotoxins in Marine Shellfish: Origin, Occurrence and Effects on Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. First Report of Two Gymnodimines and Two Tetrodotoxin Analogues in Invertebrates from the North Atlantic Coast of Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative determination of this compound-A by high performance liquid chromatography in contaminated clams from Tunisia coastline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of an Efficient Extraction Method for Harvesting this compound-A from Large-Scale Cultures of Karenia selliformis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability and Chemical Conversion of the Purified Reference Material of this compound-A under Different Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Marine biotoxins [fao.org]
- 16. researchgate.net [researchgate.net]
- 17. First evidence of this compound D in Alexandrium ostenfeldii strain K-1354 [e-algae.org]
- 18. The marine phycotoxin this compound targets muscular and neuronal nicotinic acetylcholine receptor subtypes with high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound A and 13-desMethyl Spirolide C Alter Intracellular Calcium Levels via Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of this compound fatty acid ester metabolites in shellfish using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Gymnodimine in Seawater using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of gymnodimine (GYM) in seawater samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a Dispersive Liquid-Liquid Microextraction (DLLME) technique for sample preconcentration, ensuring high recovery and low limits of detection. This method is suitable for researchers, scientists, and professionals in drug development and marine biotoxin monitoring. All quantitative data is presented in clear, structured tables, and detailed experimental protocols are provided.
Introduction
Gymnodimines are a group of cyclic imine marine biotoxins produced by dinoflagellates such as Karenia selliformis and Alexandrium ostenfeldii.[1] These toxins can accumulate in shellfish and pose a significant risk to human health due to their neurotoxic effects. Monitoring the presence and concentration of gymnodimines in seawater is crucial for early warning of harmful algal blooms and ensuring seafood safety. LC-MS/MS has become the reference method for the identification and quantification of lipophilic marine toxins due to its high sensitivity and specificity.[1] This application note provides a detailed protocol for a validated LC-MS/MS method for this compound analysis in seawater.
Experimental Protocols
Sample Collection and Preparation
1.1. Seawater Sample Collection:
-
Collect seawater samples from the desired location in clean, amber glass bottles to minimize photodegradation of the analyte.
-
Process the samples as soon as possible. If storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, freeze at -20°C.
1.2. Dispersive Liquid-Liquid Microextraction (DLLME): This procedure is based on a validated method for the preconcentration of lipophilic marine toxins from seawater.[2][3]
-
Reagents:
-
Methanol (B129727) (Dispersant solvent)
-
Chloroform (B151607) (Extraction solvent)
-
Ultrapure water
-
-
Procedure:
-
Allow seawater samples to reach room temperature.
-
In a 15 mL screw-cap glass centrifuge tube, place a 12 mL aliquot of the seawater sample.
-
Rapidly inject a mixture of 0.5 mL of methanol (dispersant solvent) and 440 µL of chloroform (extraction solvent) into the seawater sample using a syringe.
-
A cloudy solution will form. Gently vortex for 1 minute to ensure thorough mixing and dispersion of the extraction solvent.
-
Centrifuge the tube at 4000 rpm for 5 minutes to separate the organic and aqueous phases. The fine sedimented phase at the bottom of the tube is the chloroform containing the extracted this compound.
-
Carefully remove the upper aqueous layer using a pipette.
-
Evaporate the remaining chloroform phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial for analysis.
-
LC-MS/MS Analysis
2.1. Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
2.2. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 95% A, hold for 1 min, ramp to 5% A over 8 min, hold for 2 min, return to 95% A in 0.5 min, and re-equilibrate for 3.5 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
2.3. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
2.4. Multiple Reaction Monitoring (MRM) Transitions for this compound-A:
| Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 508.3 | 490.3 | 40 | 25 |
| 508.3 | 392.2 | 40 | 30 |
Note: The specific voltages and energies may require optimization for individual instruments. The product ion m/z 136.1 is a characteristic fragment for this compound analogues and can be used for their identification.[4]
Quantitative Data and Method Validation
The described DLLME-LC-MS/MS method has been validated for the analysis of this compound in seawater, demonstrating excellent performance characteristics.[2]
Table 1: Method Validation Parameters for this compound in Seawater
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.2 - 5.7 ng/L |
| Limit of Quantification (LOQ) | 0.7 - 19 ng/L |
| Recovery | 82 - 123% |
| Intraday Precision (RSD) | 0.1 - 7.5% |
Data sourced from a study on thirteen lipophilic marine toxins, including this compound.[2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis in seawater.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for analytical method validation.
Conclusion
The described DLLME-LC-MS/MS method provides a sensitive, accurate, and reliable approach for the quantification of this compound in seawater. The simple and efficient sample preparation procedure, combined with the specificity of tandem mass spectrometry, makes this method highly suitable for routine monitoring and research applications. The provided protocols and validation data serve as a comprehensive guide for laboratories aiming to implement this compound analysis.
References
Application Notes and Protocols for the Extraction of Gymnodimine from Shellfish Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gymnodimines (GYMs) are a class of fast-acting marine neurotoxins belonging to the cyclic imine group. These lipophilic toxins are produced by dinoflagellates, such as Karenia selliformis, and can accumulate in the tissues of filter-feeding bivalve mollusks like clams, mussels, and oysters. The presence of gymnodimines in shellfish poses a potential risk to human health, and their unique mode of action as antagonists of nicotinic acetylcholine (B1216132) receptors makes them of interest for neurological research and drug development.
This document provides detailed protocols for the extraction, purification, and quantification of gymnodimine-A (GYM-A) from shellfish tissue, primarily focusing on the digestive glands where the toxin concentration is highest. The methodologies described are based on established solvent extraction and liquid chromatography-mass spectrometry (LC-MS/MS) techniques.
Key Experimental Protocols
Two primary methods for the extraction of this compound from shellfish tissue are presented below. Method 1 is a comprehensive solvent-based extraction with a liquid-liquid cleanup, and Method 2 offers a simpler methanol-based extraction.
Method 1: Acetone (B3395972) Extraction with Liquid-Liquid Cleanup
This protocol is a robust method for extracting this compound from the digestive glands of clams and other bivalves.
1. Materials and Reagents:
-
Shellfish digestive glands (DGs)
-
Acetone (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Dichloromethane (B109758) (DCM, HPLC grade)
-
Milli-Q water or equivalent
-
Homogenizer
-
Rotary evaporator
-
Centrifuge
-
Glassware
-
Certified reference material (CRM) of this compound-A
2. Extraction Procedure:
-
Weigh 20 g of homogenized shellfish digestive glands into a suitable flask.
-
Add 50 mL of acetone and homogenize thoroughly.
-
Filter the mixture and collect the supernatant.
-
Re-extract the tissue residue twice more with 50 mL of acetone each time.
-
Combine the acetone extracts and concentrate using a rotary evaporator until the acetone is removed, leaving a residual aqueous layer.
3. Liquid-Liquid Cleanup:
-
Wash the resulting aqueous layer three times with 50 mL of diethyl ether to remove non-polar interferences. Discard the diethyl ether layers.
-
Extract the remaining aqueous layer three times with 50 mL of dichloromethane (DCM).
-
Combine the DCM layers and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Re-suspend the dried residue in 500 µL of Milli-Q water (or a suitable solvent for your analytical method, e.g., methanol).
-
Centrifuge the re-suspended extract at 7,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
Method 2: Methanol (B129727)/Water Extraction
This method provides a simpler and more direct extraction of lipophilic toxins from shellfish tissue.
1. Materials and Reagents:
-
Shellfish digestive glands (DGs) or whole tissue
-
Methanol (HPLC grade)
-
Milli-Q water or equivalent
-
Homogenizer
-
Centrifuge
-
Syringe filters (0.22 µm)
2. Extraction Procedure:
-
Homogenize 2 g of shellfish digestive gland or whole tissue.
-
Add 5 mL of a methanol/water (90/10, v/v) solution to the homogenized tissue.
-
Vortex or sonicate the mixture for a designated time (e.g., 3 minutes).
-
Repeat the extraction twice more, for a total of three extractions (total solvent volume of 15 mL).
-
After each extraction, centrifuge the sample at 3,000 g for 15 minutes at 4°C.
-
Combine the supernatants from all three extractions.
-
Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
Purification by Solid-Phase Extraction (SPE)
For cleaner extracts and to concentrate the analyte, an optional Solid-Phase Extraction (SPE) step can be incorporated after the initial extraction and prior to LC-MS/MS analysis. A reversed-phase sorbent like C18 or a polymer-based sorbent is suitable for this purpose.
1. Materials and Reagents:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Milli-Q water or equivalent
-
SPE vacuum manifold
2. SPE Protocol:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of Milli-Q water.
-
Loading: Load the re-suspended extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60, v/v) to remove polar impurities.
-
Elution: Elute the this compound from the cartridge with 5 mL of methanol.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase for analysis.
Analytical Quantification
1. LC-MS/MS Analysis: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.
-
LC Column: A C18 reversed-phase column is commonly used (e.g., 150 x 3 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing an additive like 0.1% trifluoroacetic acid (TFA) or 6.7 mmol L⁻¹ ammonium (B1175870) hydroxide.
-
Gradient Example: A typical gradient might start at 10% B, increase to 90% B over 18 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 - 1 mL/min.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
2. HPLC-UV Analysis: For screening purposes or when LC-MS/MS is unavailable, HPLC with UV detection can be utilized, although it is less sensitive and specific.
-
LC Column: C18 reversed-phase column.
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% TFA.
-
Detection: UV detector set at a wavelength appropriate for this compound (e.g., 215 nm).
Data Presentation
The following tables summarize quantitative data from the cited literature for this compound extraction and analysis.
Table 1: Extraction and Analytical Parameters for this compound-A
| Parameter | Value | Reference |
|---|---|---|
| Extraction Method | Acetone with Diethyl Ether and DCM cleanup | |
| Recovery Rate | >96% | |
| Analytical Method | HPLC-UV | |
| Limit of Detection (LOD) | 5 ng/mL | |
| Limit of Quantification (LOQ) | 8 ng/g of digestive gland |
| Linear Range (LC-MS/MS) | 2.1 to 40 ng/mL | |
Table 2: LC-MS/MS Parameters for this compound-A Quantification
| Parameter | Value | Reference |
|---|---|---|
| Ionization Mode | ESI+ | |
| Precursor Ion [M+H]⁺ (m/z) | 508.3 | |
| Product Ions (m/z) | 490.3, 392.2 |
| Collision Energy (eV) | 45, 50 | |
Visualizations
Caption: Workflow for the extraction and analysis of this compound from shellfish.
Stability and Storage
This compound is susceptible to degradation under certain conditions. For long-term storage of extracts, it is recommended to keep them at -20°C. Studies have shown that this compound is more stable in acidic conditions (pH ≤ 3) and degrades more rapidly at neutral or alkaline pH, especially at room temperature. Therefore, acidification of the final extract may improve stability if storage is required before analysis.
Application Notes and Protocols for the Solid-Phase Extraction (SPE) Purification of Gymnodimine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Gymnodimine, a potent marine neurotoxin, using solid-phase extraction (SPE). The methodologies outlined are compiled from established research to ensure reliability and reproducibility for applications in toxicology, pharmacology, and drug development.
Introduction
Gymnodimines (GYMs) are a class of cyclic imine toxins produced by dinoflagellates such as Karenia selliformis.[1] These neurotoxins are known to be fast-acting and exert their effects by targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), making them of significant interest for neurological research and as potential leads for drug discovery.[2][3][4] Accurate and efficient purification of this compound is crucial for detailed toxicological studies and the development of certified reference materials. Solid-phase extraction has proven to be a highly effective and reliable method for the cleanup and concentration of this compound from complex matrices like shellfish extracts or dinoflagellate cultures.[5]
Principle of Solid-Phase Extraction for this compound Purification
Solid-phase extraction is a chromatographic technique used to separate components of a mixture. For this compound purification, a reversed-phase sorbent, such as the polymeric Oasis HLB, is commonly employed. The crude extract containing the lipophilic this compound is loaded onto the SPE cartridge. The toxin partitions onto the solid phase while more polar impurities are washed away. A solvent of appropriate strength is then used to elute the purified this compound. This method offers high recovery rates and excellent purification from interfering compounds.
Data Presentation: Quantitative Analysis of this compound Purification
The efficiency of the SPE purification process is typically evaluated based on the recovery of the target analyte. The following table summarizes quantitative data from studies utilizing SPE for this compound purification.
| Parameter | Sorbent Type | Sample Matrix | Recovery Rate (%) | Reference |
| This compound-A | Oasis HLB | Karenia selliformis Culture | 99 - 104% | [6] |
| This compound | Polymeric Sorbent | Shellfish Extract | ~90% | |
| This compound-A | Oasis HLB | Semi-preparative HPLC Fractions | Not specified | |
| This compound-A | - | Clam Digestive Gland | >96% | [7][8] |
Experimental Protocol: SPE Purification of this compound-A from Karenia selliformis Culture
This protocol is adapted from established methods for the purification of this compound-A.[6]
Materials:
-
Oasis HLB SPE Cartridges (e.g., 3 cc, 60 mg or 1 g)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Crude this compound-A extract (e.g., from dichloromethane (B109758) extraction of Karenia selliformis culture)
-
Vacuum manifold for SPE
-
Collection vials
Protocol:
-
Sample Preparation:
-
Obtain a crude extract of this compound-A. A common method involves liquid-liquid extraction of Karenia selliformis cultures with dichloromethane.[9][10]
-
Evaporate the organic solvent from the crude extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a minimal amount of methanol.
-
Dilute the methanolic extract with deionized water to achieve a final methanol concentration of 20% (v/v). This step is critical for the efficient retention of this compound-A on the reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the Oasis HLB SPE cartridge on the vacuum manifold.
-
Condition the cartridge by passing 3 mL of methanol through it.
-
Equilibrate the cartridge by passing 3 mL of 20% methanol in deionized water. Do not allow the cartridge to run dry.
-
-
Sample Loading:
-
Load the prepared sample (from step 1) onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 15 mL of 20% methanol in deionized water to remove polar impurities and residual salts.
-
-
Elution:
-
Place a clean collection vial under the cartridge outlet.
-
Elute the purified this compound-A from the cartridge by passing 10 mL of 100% methanol.
-
-
Post-Elution Processing:
-
The eluted fraction containing the purified this compound-A can be concentrated under a stream of nitrogen and reconstituted in a suitable solvent for downstream analysis (e.g., LC-MS/MS).
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow:
The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound purification.
Caption: Experimental workflow for this compound purification using SPE.
Signaling Pathway:
This compound acts as an antagonist to nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[2][3][4] By blocking these receptors, this compound prevents the influx of cations (primarily Na⁺ and Ca²⁺) that normally occurs upon binding of the neurotransmitter acetylcholine (ACh). This disruption of ion flow leads to altered intracellular calcium levels and downstream signaling cascades.[2][3][4]
Caption: Mechanism of action of this compound on nicotinic acetylcholine receptors.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound A and 13-desMethyl Spirolide C Alter Intracellular Calcium Levels via Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound A and 13-desMethyl Spirolide C Alter Intracellular Calcium Levels via Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First evidence of this compound D in Alexandrium ostenfeldii strain K-1354 [e-algae.org]
- 6. Development of an Efficient Extraction Method for Harvesting this compound-A from Large-Scale Cultures of Karenia selliformis | MDPI [mdpi.com]
- 7. Quantitative determination of this compound-A by high performance liquid chromatography in contaminated clams from Tunisia coastline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Liquid-Liquid Extraction (LLE) of Gymnodimine from Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gymnodimines (GYMs) are a class of fast-acting marine neurotoxins produced by dinoflagellates, primarily from the genus Karenia, with Karenia selliformis being a notable producer of Gymnodimine-A (GYM-A).[1] These cyclic imine toxins are of significant interest to researchers in pharmacology and drug development due to their potent biological activity. The isolation and purification of GYM-A from large-scale dinoflagellate cultures are crucial for toxicological studies, the development of certified reference materials, and further investigation into its therapeutic potential. Liquid-liquid extraction (LLE) has been demonstrated as an efficient method for harvesting GYM-A from culture media, offering advantages over traditional methods like filtration and centrifugation, which can lead to cell fragmentation and toxin loss.[2][3][4]
This document provides detailed application notes and protocols for the LLE of GYM-A from Karenia selliformis cultures, based on established methodologies.
Data Presentation
The following tables summarize quantitative data from studies on GYM-A extraction, providing a clear comparison of different methods and parameters.
Table 1: Comparison of Harvesting Methods for GYM-A from Karenia selliformis Cultures
| Harvesting Method | GYM-A Recovered (ng from 500 mL culture) | Percentage of Total GYM-A | Reference |
| Liquid-Liquid Extraction (LLE) | Not specified in ng, but recovery reported as 88% | 88% | [2][5] |
| Filtration | ~34% of total (inferred) | ~34% | [2] |
| Centrifugation | 78% retained in pellets | 78% | [5] |
Note: LLE has been shown to be a more efficient method for maximizing the recovery of GYM-A from cultures, as other methods can lead to significant loss of the toxin.[2][3][4]
Table 2: Efficacy of Different Solvents for LLE of GYM-A
| Extraction Solvent | Dispersion Solvent | Recovery of GYM-A (%) | Reference |
| Dichloromethane (B109758) | None | 89% | [1] |
| Chloroform (B151607) | None | 88% | [1] |
| Carbon Tetrachloride | None | 77% | [1] |
| Tetrachloroethylene | None | 58% | [1] |
| Carbon Tetrachloride | Acetone | Significantly lower than without | [1] |
Note: Dichloromethane and chloroform have demonstrated the highest extraction efficiencies for GYM-A.[1] Dichloromethane is often preferred due to its high efficiency, lower cost, and relatively lower toxicity compared to other chlorinated solvents.[1]
Table 3: Optimization of LLE Parameters for GYM-A Extraction using Dichloromethane
| Parameter | Value | Recovery of GYM-A (%) | Reference |
| Volume of Dichloromethane | 12.5 mL / 500 mL culture | 20% | [1] |
| 20 mL / 500 mL culture | 58% | [1] | |
| 27.5 mL / 500 mL culture (55 mL/L) | 73% | [1] | |
| 35 mL / 500 mL culture | No significant improvement over 27.5 mL | [1] | |
| Stirring Time | 1 minute | 60% | [1] |
| 3 minutes | 72% | [1] | |
| 5 minutes | 77% | [1] | |
| 10 minutes | 79% | [1] |
Note: An optimal ratio of 55 mL of dichloromethane per 1 L of culture and a stirring time of at least 5 minutes are recommended for efficient GYM-A extraction.[1]
Table 4: Stability of this compound-A under Various Conditions
| Temperature | pH | Stability after 8 months | Reference |
| -20°C | 3, 5, 7 | Stable | [5][6] |
| 4°C | 3 | Stable | [5] |
| 5, 7 | Significant decrease | [5] | |
| 20°C | 3 | Stable | [5][6] |
| 5 | Significant decrease | [5] | |
| 7 | 81.8% ± 9.3% decrease | [5][6] |
Note: For long-term storage of GYM-A in aqueous methanolic media, it is recommended to maintain a low temperature (≤ -20°C) and an acidic pH (≤ 3).[5][6]
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction of GYM-A from Karenia selliformis Cultures
This protocol is based on the optimized method that yields a high recovery of GYM-A.[1][2][4]
Materials:
-
Karenia selliformis culture in the late exponential growth phase
-
Dichloromethane (CH₂Cl₂), analytical grade
-
Methanol (B129727) (MeOH), analytical grade
-
Separatory funnel (appropriate size for the culture volume)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Culture Preparation: Harvest the K. selliformis culture during the late exponential growth phase.
-
Solvent Addition: Directly add dichloromethane to the microalgal culture at a ratio of 55 mL of dichloromethane per 1 L of culture.
-
Extraction:
-
Transfer the mixture to a large vessel with a magnetic stir bar.
-
Stir the mixture vigorously for a minimum of 5 minutes to ensure thorough mixing and cell lysis.
-
-
Phase Separation:
-
Transfer the mixture to a separatory funnel and allow the phases to separate. The organic phase (dichloromethane containing GYM-A) will be the bottom layer.
-
Alternatively, the mixture can be centrifuged at 4750 x g for 10 minutes to facilitate phase separation.[5]
-
-
Collection of Organic Phase: Carefully drain and collect the lower dichloromethane phase.
-
Solvent Removal: Dry the collected organic phase using a rotary evaporator to remove the dichloromethane.
-
Reconstitution: Reconstitute the dried residue in a known volume of methanol for subsequent analysis or purification.
Protocol 2: Post-LLE Purification of GYM-A using Size Exclusion Chromatography
This protocol describes a purification step following the initial LLE.[5]
Materials:
-
Crude GYM-A extract (reconstituted in methanol from Protocol 1)
-
Sephadex LH-20 resin
-
Chromatography column (e.g., 16 mm x 700 mm)
-
Methanol (MeOH), LC grade
-
Fraction collector
-
LC-MS system for fraction analysis
Procedure:
-
Column Packing: Prepare a Sephadex LH-20 column by packing the resin in methanol according to the manufacturer's instructions.
-
Sample Loading: Load the crude GYM-A extract onto the packed Sephadex LH-20 column.
-
Elution: Elute the column with methanol at a constant flow rate.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Fraction Analysis: Analyze the collected fractions for the presence and purity of GYM-A using an LC-MS system.
-
Pooling and Concentration: Combine the fractions containing pure GYM-A and evaporate the solvent under low pressure to concentrate the purified toxin.
Visualizations
Diagram 1: Experimental Workflow for LLE of this compound-A
Caption: Workflow for the liquid-liquid extraction of this compound-A.
Diagram 2: Post-LLE Purification Workflow
Caption: Workflow for the purification of this compound-A post-LLE.
Diagram 3: Logical Relationship of Extraction Method Comparison
Caption: Comparison of outcomes for different this compound-A harvesting methods.
References
- 1. Development of an Efficient Extraction Method for Harvesting this compound-A from Large-Scale Cultures of Karenia selliformis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of an Efficient Extraction Method for Harvesting this compound-A from Large-Scale Cultures of Karenia selliformis [archimer.ifremer.fr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Development of Gymnodimine Certified Reference Materials (CRMs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gymnodimines (GYMs) are a class of fast-acting marine biotoxins produced by dinoflagellates, primarily of the genus Karenia.[1] These cyclic imine toxins pose a significant threat to shellfish safety and can impact human health. Accurate detection and quantification of gymnodimines are crucial for regulatory monitoring, toxicological studies, and the development of potential therapeutics. Certified Reference Materials (CRMs) are indispensable tools for ensuring the quality and validity of analytical measurements for these toxins.
This document provides detailed application notes and protocols for the use of Gymnodimine-A (GYM-A) CRMs, focusing on the widely available NRC-CRM-GYM-b . It is intended to guide researchers, scientists, and drug development professionals in the accurate quantification of GYM-A in various matrices and in understanding its mechanism of action.
Certified Reference Material: NRC-CRM-GYM-b
The National Research Council of Canada (NRC) provides a certified calibration solution of GYM-A, designated as CRM-GYM-b.[2] This CRM is essential for analytical method development, instrument calibration, and as a spiking standard for recovery experiments.
Table 1: Certified Properties of NRC-CRM-GYM-b [2]
| Property | Certified Value |
| Compound | This compound-A |
| CAS Registry No. | 173792-58-0 |
| Molecular Formula | C₃₂H₄₅NO₄ |
| Molecular Weight | 507.71 g/mol |
| Certified Concentration (µmol/L at +20 °C) | 4.93 ± 0.26 |
| Certified Concentration (µg/mL at +20 °C) | 2.50 ± 0.13 |
| Certified Concentration (µg/g) | 3.16 ± 0.17 |
| Solvent | Methanol (B129727) with 0.05% trifluoroacetic acid (TFA) |
Uncertainty: The overall uncertainty (UCRM) for CRM-GYM-b encompasses uncertainties related to batch characterization (µchar), between-bottle variation (µhom), and long-term storage stability (µstab).[2]
Table 2: Uncertainty Budget for the Certified Value of CRM-GYM-b [2]
| Uncertainty Component | Value (µM) |
| Combined uncertainty from qNMR and LC-MS/MS (µchar) | 0.030 |
| Homogeneity (µhom) | 0.052 |
| Long-term stability (µstab) | 0.056 |
Experimental Protocols
Protocol 1: Extraction of this compound-A from Karenia selliformis Cultures
This protocol details an efficient liquid-liquid extraction (LLE) method for harvesting GYM-A from large-scale cultures of Karenia selliformis.[3]
Materials:
-
Karenia selliformis culture
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (MeOH)
-
Rotary evaporator
-
Centrifuge
-
Magnetic stirrer
Procedure:
-
To the K. selliformis culture, add dichloromethane as the extractant at a ratio of 55 mL per 1 L of culture (5.5% v/v).[3]
-
Mix the culture and solvent using a magnetic stirrer at 2400 rpm for 5 minutes.
-
Allow the mixture to stand, enabling the separation of the organic and aqueous phases.
-
Carefully collect the lower organic phase (dichloromethane).
-
Centrifuge the collected organic phase at 4750 x g for 10 minutes to pellet any remaining cellular debris.[1]
-
Transfer the supernatant to a round-bottom flask.
-
Dry the extract using a rotary evaporator.
-
Reconstitute the dried residue in a known volume of methanol for subsequent analysis.[3]
Protocol 2: Extraction of this compound-A from Shellfish Tissue
This protocol describes the extraction of GYM-A from contaminated shellfish digestive glands.[4]
Materials:
-
Shellfish digestive glands (20 g)
-
Diethyl ether
-
Dichloromethane (CH₂Cl₂)
-
1% Tween-60 saline solution
-
Milli-Q water
-
Homogenizer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Homogenize 20 g of shellfish digestive gland tissue in 50 mL of acetone.[4]
-
Filter the homogenate and re-extract the residue twice more with acetone.
-
Combine the acetone extracts and concentrate them using a rotary evaporator.
-
Wash the residual aqueous layer three times with 50 mL of diethyl ether and discard the ether layers.
-
Extract the aqueous layer three times with 50 mL of dichloromethane.
-
Combine the dichloromethane layers and evaporate to dryness.
-
Re-suspend the residue in 500 µL of Milli-Q water.
-
Centrifuge the resulting extract at 7,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm filter and store at -20°C prior to analysis.[4]
Protocol 3: Quantitative Analysis of this compound-A by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of GYM-A.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 3: LC-MS/MS Parameters for this compound-A Analysis [2]
| Parameter | Condition |
| LC Column | Thermo 3 µm Hypersil BDS C8 (50 x 2.0 mm) |
| Mobile Phase | Acetonitrile/water (30:70) containing 50 mM formic acid and 2 mM ammonium (B1175870) formate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | +30 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition | To be determined based on instrument tuning for GYM-A (e.g., precursor ion [M+H]⁺ m/z 508.3) |
Procedure:
-
Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the NRC-CRM-GYM-b with the mobile phase to cover the expected concentration range of the samples.
-
Sample Analysis: Inject the prepared sample extracts and calibration standards into the LC-MS/MS system.
-
Quantification: Construct a calibration curve by plotting the peak area of GYM-A against the concentration of the calibration standards. Determine the concentration of GYM-A in the samples by interpolating their peak areas from the calibration curve.
Mechanism of Action: Signaling Pathway
This compound-A exerts its toxic effects by acting as a potent antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[5] These receptors are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems.
The blockade of nAChRs by GYM-A prevents the influx of cations, primarily Na⁺ and Ca²⁺, which would normally occur upon binding of the neurotransmitter acetylcholine (ACh). This disruption of ion flow leads to the inhibition of neuronal signaling.
Caption: this compound-A antagonism of the nAChR signaling pathway.
Experimental Workflow
The following diagram illustrates the overall workflow from sample collection to the final quantification of this compound-A.
Caption: Workflow for the quantification of this compound-A.
References
- 1. Stability and Chemical Conversion of the Purified Reference Material of this compound-A under Different Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nrc-digital-repository.canada.ca [nrc-digital-repository.canada.ca]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Sensitive Detection of Gymnodimine Using Aptamer-Based Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gymnodimines (GYMs) are a group of cyclic imine marine biotoxins produced by dinoflagellates. These toxins can accumulate in shellfish, posing a significant threat to human health and the aquaculture industry. Traditional methods for detecting Gymnodimines, such as mouse bioassays and liquid chromatography-mass spectrometry (LC-MS), often have limitations, including ethical concerns, high cost, and the need for sophisticated equipment. Aptamer-based biosensors (aptasensors) offer a promising alternative, providing high sensitivity, specificity, and potential for rapid, on-site detection.[1]
Aptamers are single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to specific targets with high affinity. This document provides detailed application notes and protocols for the development and use of aptamer-based biosensors for the sensitive detection of Gymnodimine-A (GYM-A), focusing on a specific DNA aptamer, G48nop.[1]
Aptamer for this compound-A: G48nop
A high-affinity DNA aptamer, designated G48nop, has been identified for GYM-A through a process called Capture-Systematic Evolution of Ligands by Exponential Enrichment (Capture-SELEX).[1]
Sequence: 5'-GCG ACC GAA GTG AGG CTC GAT CCA AGG TGG ACG GGA GGT TGG ATT GTG CGT G-3'[1]
Secondary Structure: The G48nop aptamer is predicted to form a stem-loop structure and contains a G-quadruplex-forming sequence (5'-GGACGGGAGGTTGG-3'), which is crucial for its binding to GYM-A.[1]
Quantitative Data Summary
The following table summarizes the key performance metrics of a Biolayer Interferometry (BLI)-based aptasensor utilizing the G48nop aptamer for the detection of this compound-A.
| Parameter | Value | Reference |
| Aptamer Dissociation Constant (KD) | 95.30 nM | [1] |
| Limit of Detection (LOD) | 6.21 nM | [1] |
| Linear Range | 55 to 875 nM | [1] |
| Detection Range | 55 to 1400 nM | [1] |
| Recovery in Spiked Samples (Water & Shellfish) | 96.65% to 109.67% | [1] |
Experimental Protocols
Aptamer Selection: Capture-SELEX Protocol
This protocol outlines the general steps for selecting aptamers against a small molecule like this compound-A using Capture-SELEX.
References
Application Notes and Protocols for Assessing Gymnodimine Cytotoxicity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gymnodimines (GYMs) are a class of cyclic imine marine biotoxins produced by dinoflagellates such as Karenia selliformis and Alexandrium ostenfeldii.[1] These toxins are characterized by their rapid neurotoxicity, primarily acting as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs).[2][3] Accumulation of these toxins in shellfish poses a potential threat to human health.[4] Understanding the cytotoxic mechanisms of Gymnodimine is crucial for risk assessment and for exploring its potential pharmacological applications.
These application notes provide a detailed overview and experimental protocols for assessing the cytotoxicity of this compound (GYM) using various well-established cell-based assays. The described methods are suitable for screening purposes, mechanistic studies, and for evaluating the efficacy of potential therapeutic interventions.
Mechanism of Action: An Overview
This compound-A (GYM-A) exerts its cytotoxic effects primarily by targeting both muscular and neuronal nAChRs with high affinity.[2] This interaction leads to a cascade of intracellular events, culminating in cell death. The key events in the proposed signaling pathway include:
-
Receptor Blockade: GYM-A binds to nAChRs, leading to a blockade of acetylcholine-mediated signaling.[2]
-
Ion Channel Disruption and Calcium Influx: This binding can also paradoxically induce an increase in intracellular calcium levels ([Ca²⁺]i), suggesting a complex interaction with the receptor-ion channel complex.[5][6][7]
-
Oxidative Stress: The elevated intracellular calcium can lead to mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[4]
-
Apoptosis Induction: The culmination of these events is the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases and subsequent programmed cell death.[4]
Data Presentation: Quantitative Cytotoxicity Data
The following tables summarize the reported cytotoxic activity of this compound-A (GYM-A) across various cell lines.
Table 1: IC₅₀ Values of this compound-A in Different Cell Lines
| Cell Line | Cell Type | Assay | Exposure Time | IC₅₀ (µM) | Reference |
| 4T1 | Mouse breast carcinoma | MTT | 48h | 1.39 | [4] |
| Caco-2 | Human colorectal adenocarcinoma | MTT | 48h | 2.79 | [4] |
| Neuro2a | Mouse neuroblastoma | MTT | 24h | Variable effects up to 10µM | [1] |
| HT-29 | Human colorectal adenocarcinoma | Neutral Red | 24h | Not explicitly stated for GYM-A alone | |
| PC12 | Rat pheochromocytoma | Calcium influx | Not applicable | 0.5 µM (induced Ca²⁺ influx) | [5][6][7] |
Table 2: Synergistic Cytotoxicity of this compound-A and Okadaic Acid in Caco-2 Cells
| Toxin/Combination | Assay | Exposure Time | IC₅₀ (nM) | Observation | Reference |
| This compound-A (GYM-A) | Cell Viability | Not Specified | >1000 | Okadaic acid is ~10 times more cytotoxic | [8] |
| Okadaic Acid (OA) | Cell Viability | Not Specified | ~100 | - | [8] |
| GYM-A + OA | Cell Viability | Not Specified | Synergistic | Combined exposure resulted in a synergistic reduction in cell viability. | [8] |
Experimental Protocols
This section provides detailed methodologies for key cell-based assays to assess this compound cytotoxicity.
Cell Viability Assays
This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Seed cells (e.g., Neuro2a, Caco-2, 4T1) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Toxin Treatment: Prepare serial dilutions of this compound-A in culture medium. The final concentrations should typically range from 0.1 µM to 50 µM. Remove the existing medium from the wells and add 100 µL of the this compound-A dilutions. Include a vehicle control (medium with the same solvent concentration used for GYM-A, e.g., DMSO). Incubate for 24 to 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against this compound-A concentration to determine the IC₅₀ value.
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Protocol:
-
Cell Seeding: Follow the same procedure as for the MTT assay.
-
Toxin Treatment: Treat cells with various concentrations of this compound-A for the desired exposure time (e.g., 24 hours).
-
NR Staining: Remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.
-
Washing: Remove the NR-containing medium and wash the cells with PBS.
-
Dye Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate cell viability relative to the control and determine the IC₅₀.
This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes into the culture supernatant.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the incubation period with this compound-A, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Apoptosis and Necrosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound-A for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mechanistic Assays
Protocol:
-
Cell Loading: Seed cells (e.g., PC12) on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
Baseline Measurement: Mount the coverslip on a fluorescence microscope and record the baseline fluorescence.
-
Toxin Addition: Add this compound-A (e.g., 0.5 µM) to the chamber and continuously record the fluorescence changes.
-
Data Analysis: Analyze the change in fluorescence intensity over time to determine the effect of this compound-A on intracellular calcium levels.
Protocol:
-
Cell Treatment: Treat cells (e.g., Caco-2) with this compound-A for a specified time.
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.
Mandatory Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
References
- 1. Investigations into the cellular actions of the shellfish toxin this compound and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The marine phycotoxin this compound targets muscular and neuronal nicotinic acetylcholine receptor subtypes with high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic imine toxins from dinoflagellates: a growing family of potent antagonists of the nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis and oxidative stress of mouse breast carcinoma 4T1 and human intestinal epithelial Caco-2 cell lines caused by the phycotoxin this compound-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound A and 13-desMethyl Spirolide C Alter Intracellular Calcium Levels via Acetylcholine Receptors [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound A and 13-desMethyl Spirolide C Alter Intracellular Calcium Levels via Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic cytotoxicity of this compound-A and okadaic acid in Caco-2 cells through coordinated disruption of calcium homeostasis and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Identification of Gymnodimine Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gymnodimines (GYMs) are a group of cyclic imine marine toxins, classified as fast-acting neurotoxins.[1] The primary analogue, Gymnodimine-A (GYM-A), is produced by the dinoflagellate Karenia selliformis.[1][2] These toxins can accumulate in filter-feeding shellfish, posing a significant risk to seafood safety.[2][3] In marine bivalves, GYMs undergo biotransformation, primarily through acylation, to form fatty acid ester metabolites.[2][3][4] These ester derivatives can constitute over 90% of the total GYM content in contaminated shellfish, making their detection critical for accurate risk assessment.[2][4]
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the comprehensive analysis of GYMs and their metabolites.[1][4][5] The high mass accuracy and resolution of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers enable the determination of elemental compositions and the structural elucidation of novel metabolites through detailed fragmentation analysis.[5][6][7] This application note provides detailed protocols for the extraction and analysis of GYM metabolites using LC-HRMS.
Experimental Protocols
Protocol 1: Extraction of Gymnodimines from Shellfish Tissue
This protocol details the extraction of free GYMs and their fatty acid ester metabolites from shellfish digestive glands.
Materials:
-
Homogenizer (e.g., Polytron)
-
Centrifuge
-
Vortex mixer
-
Solid Phase Extraction (SPE) manifold and cartridges (e.g., Oasis HLB, 1g)[1]
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Dichloromethane (B109758) (HPLC grade)[8][9]
-
Acetone (B3395972) (HPLC grade)[8]
-
Ammonium (B1175870) Hydroxide[1]
Procedure:
-
Homogenization: Weigh approximately 2 grams of shellfish digestive gland tissue into a centrifuge tube. Add 10 mL of acetone and homogenize for 2-3 minutes.
-
Extraction: Vortex the homogenate for 1 minute and then centrifuge at 4000 x g for 10 minutes. Decant the supernatant into a clean tube.
-
Re-extraction: Repeat the extraction process on the tissue pellet with another 10 mL of acetone. Combine the supernatants.
-
Liquid-Liquid Partitioning: Add 10 mL of dichloromethane to the combined acetone extract. Vortex for 2 minutes and then centrifuge to separate the layers. Collect the lower dichloromethane layer.
-
Drying: Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution & Cleanup (Optional but Recommended):
-
Reconstitute the dried extract in 5 mL of 20% methanol in water.[1]
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol, followed by 5 mL of water.[1]
-
Load the reconstituted sample onto the SPE cartridge.[1]
-
Wash the cartridge with 10 mL of 20% methanol to remove polar interferences.[1]
-
Elute the toxins with 10 mL of methanol.[1]
-
-
Final Preparation: Evaporate the methanol eluate to dryness under nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-HRMS analysis.
Protocol 2: LC-HRMS Analysis
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Thermo Fisher Orbitrap or Agilent Q-TOF).
Liquid Chromatography Conditions:
-
Column: X-Bridge™ C18 reversed-phase column (150 mm × 3 mm, 5 μm) or equivalent.[1]
-
Mobile Phase A: Water with 6.7 mmol L⁻¹ ammonium hydroxide.[1]
-
Mobile Phase B: 90% acetonitrile/water with 6.7 mmol L⁻¹ ammonium hydroxide.[1]
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5 µL.[2]
-
Column Temperature: 35-40°C.
-
Gradient:
-
Start at 50% B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
High-Resolution Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Capillary Voltage: 4.0 kV.[1]
-
Sheath Gas Temperature: 350°C.[1]
-
Sheath Gas Flow: 11 L/min.[1]
-
Nebulizer Pressure: 40 psi.[1]
-
Scan Range (Full MS): m/z 100-1700.[1]
-
Acquisition Mode:
-
Discovery/Screening: Data-Dependent Acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions.
-
Targeted Analysis: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) using the precursor ions and characteristic product ions listed in Table 2.[2]
-
Data Presentation and Interpretation
Quantitative data for known GYM analogues and their metabolites are summarized below. High-resolution mass measurements are critical for confirming elemental composition.
Table 1: High-Resolution Mass Spectrometry Data for this compound Metabolites
| Compound Name | Molecular Formula | [M+H]⁺ (Calculated m/z) | Key Diagnostic Fragment Ions (m/z) |
|---|---|---|---|
| This compound-A (GYM-A) | C₂₉H₄₁NO₄ | 508.3108 | 490.3, 392.2, 162.1, 136.1[1][2] |
| This compound-B/C | C₂₉H₄₁NO₅ | 524.3057 | 506.3, 392.2, 162.1, 136.1[2] |
| This compound-D | C₂₉H₄₃NO₅ | 526.3214 | 508.3, 392.2, 162.1, 136.1[6] |
| GYM-K (Conversion Product) | C₃₀H₄₅NO₆ | 540.3269 | 392.2[1] |
| GYM-L (Conversion Product) | C₂₉H₄₁NO₆ | 524.2905 | 392.2[1] |
| 16:0-GYM-A (Palmitoyl) | C₄₅H₆₉NO₅ | 748.5146 | 508.3, 490.3[3][4] |
| 18:0-GYM-A (Stearoyl) | C₄₇H₇₃NO₅ | 776.5561 | 508.3, 490.3[3] |
| 20:1-GYM-A (Eicosenoyl) | C₄₉H₇₅NO₅ | 802.5718 | 508.3, 490.3[3] |
Table 2: Example LC-MS/MS Parameters for Targeted Analysis
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) (Collision Energy) | Use |
|---|---|---|---|
| GYM-A | 508.3 | 392.2 (CE ~35 eV) | Confirmation[1] |
| GYM-A | 508.3 | 136.1 (CE ~45 eV) | Confirmation/Screening[1][2] |
| GYM-B/C | 524.3 | 392.2 (CE ~35 eV) | Confirmation |
| GYM-D | 526.3 | 392.2 (CE ~35 eV) | Confirmation |
| GYM Acyl Esters (General) | Variable | 490.3 (CE ~30 eV) | Screening for GYM-A esters[2] |
| GYM Acyl Esters (General) | Variable | 508.3 (Neutral loss of fatty acid) | Confirmation of GYM-A esters |
Visualizations
Caption: Experimental workflow for this compound metabolite identification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. archimer.ifremer.fr [archimer.ifremer.fr]
- 4. Discovery of this compound fatty acid ester metabolites in shellfish using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First evidence of this compound D in Alexandrium ostenfeldii strain K-1354 [e-algae.org]
- 7. Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. archimer.ifremer.fr [archimer.ifremer.fr]
Application Notes and Protocols for Culturing Karenia selliformis for Gymnodimine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karenia selliformis is a species of dinoflagellate known for producing gymnodimines, a group of cyclic imine toxins. These neurotoxins are of significant interest to researchers due to their fast-acting toxicological effects and potential applications in neurological research. Gymnodimine-A (GYM-A) is the most commonly studied analogue.[1][2][3] This document provides detailed protocols for the cultivation of Karenia selliformis and the subsequent extraction and purification of this compound, based on established scientific literature.
Application Notes: Factors Influencing Growth and Toxin Production
Successful cultivation and optimal this compound yield depend on several critical environmental and nutritional factors.
-
Strains: Different strains of K. selliformis have been successfully cultured for this compound production. Commonly used strains include GM94GAB, isolated from the Gulf of Gabes, Tunisia, and CREAN-KS02, isolated from the Aysen Region in Chile.[1][4][5][6]
-
Culture Media: The choice of culture medium is crucial. L1 medium and f/2 medium (without silicate) are both reportedly effective for growing K. selliformis.[1][4][5][7][8]
-
Temperature: K. selliformis can grow over a wide temperature range, typically between 12°C and 28°C.[9] However, optimal growth rates for specific strains have been reported at temperatures between 17°C and 20°C.[5][8] One study identified an optimal growth temperature of approximately 14°C for a specific bloom event.[10]
-
Light and Photoperiod: A standard light:dark cycle is essential for photosynthesis. Successful cultures have been maintained using photoperiods of 12:12, 14:10, or 16:8 hours (light:dark).[1][4][5] Light intensities ranging from 111 to 140 μmol photons m⁻² s⁻¹ are commonly used.[1][5]
-
Salinity: Salinity is a key parameter, with blooms observed in a range of 38-42 PSU.[9] Laboratory cultures have been successfully maintained at salinities of 32 and 36 PSU.[5][8]
-
Nutrient Concentration: Nutrient availability directly impacts cell growth and toxin production. Both nitrogen (N) and phosphorus (P) are essential for growth. However, studies have shown that limiting conditions, particularly P deficiency, can significantly increase the cellular quota of GYM-A, even while inhibiting overall cell division.[11][12]
-
Culture System: The physical characteristics of the culture vessel influence growth. A higher surface-to-volume (S/V) ratio has been shown to improve specific growth rates, maximal cell yields, and GYM-A production.[6][11][12] This is likely due to improved light penetration and gas exchange.[11][12]
Data Summary
The following tables summarize quantitative data from various studies on the culture conditions and resulting this compound production.
Table 1: Summary of Karenia selliformis Culture Conditions
| Parameter | Condition | Strain | Reference |
| Culture Medium | f/2 (silicate-free) | GM94GAB | [1][4] |
| L1 | CREAN-KS02 | [5] | |
| Temperature | 17 °C | CREAN-KS02 | [5] |
| 18 ± 2 °C | GM94GAB | [1] | |
| 20 ± 2 °C | GM94GAB | [4] | |
| 20 °C | GM94GAB | [8] | |
| Salinity | 32 PSU | CREAN-KS02 | [5] |
| 36 PSU | GM94GAB | [8] | |
| Light Intensity | 111 µmol m⁻² s⁻¹ | GM94GAB | [1] |
| 140 µmol m⁻² s⁻¹ | CREAN-KS02 | [5] | |
| 4000 lx | GM94GAB | [4] | |
| Photoperiod | 12h light : 12h dark | GM94GAB | [1] |
| 14h light : 10h dark | GM94GAB | [4] | |
| 16h light : 8h dark | CREAN-KS02 | [5] |
Table 2: this compound Production Data
| Condition | Max Cell Yield (cells mL⁻¹) | This compound Yield | Reference |
| Control (f/2 medium) | 7.8 x 10⁴ | 780 µg L⁻¹ | [13] |
| Glycolate/Alanine Supplement | 1.76 x 10⁵ | 1260 µg L⁻¹ | [13] |
| Acetate Supplement | - | 16 pg cell⁻¹ | [13] |
| Optimized LLE from 2L Culture | - | 5.1 µg (88% recovery) | [1] |
| High S/V Ratio (147 cm²/L) | ~2.1x higher than low S/V | ~2.1x higher cellular GYM-A than low S/V | [12] |
| Phosphorus Deficiency | Lower cell density | Increased cellular GYM-A quotas | [11][12] |
| Nitrogen Deficiency | Lower cell density | Increased cellular GYM-A quotas | [11][12] |
Experimental Protocols
Protocol 1: Culturing Karenia selliformis
This protocol describes the steps for establishing and scaling up K. selliformis cultures.
1.1 Materials and Reagents
-
Karenia selliformis starter culture (e.g., strain GM94GAB or CREAN-KS02)
-
Sterile-filtered natural seawater (0.2 or 0.45 µm filtered)[4][5]
-
L1 or f/2 nutrient concentrate (silicate-free)
-
Sterile culture flasks (e.g., Erlenmeyer flasks) or photobioreactors[4]
-
Culture incubator or temperature-controlled room with lighting
-
Microscope and counting chamber (e.g., Sedgewick-Rafter)
-
Lugol's iodine solution[6]
1.2 Media Preparation (f/2 Medium Example)
-
Begin with 1 L of sterile-filtered natural seawater.
-
Aseptically add the components of the f/2 nutrient concentrate, excluding sodium metasilicate.
-
The final medium should be prepared shortly before use to maintain sterility.
1.3 Culture Initiation and Maintenance
-
In a sterile environment, inoculate a small volume of the prepared sterile medium with the starter culture. An initial density of 1000 cells mL⁻¹ is a common starting point.[1]
-
Place the culture flask in an incubator set to the desired temperature (e.g., 18-20°C) and photoperiod (e.g., 14h:10h light:dark).[1][4]
-
Monitor the culture's growth every 2-3 days. To do this, aseptically remove a small aliquot (e.g., 1 mL), fix it with a drop of Lugol's solution, and count the cells using a microscope and counting chamber.
-
Calculate the growth rate during the exponential phase.
1.4 Scaling Up for Production
-
Once the initial culture reaches a high cell density in the late exponential phase, use it to inoculate larger volumes of sterile media.
-
For large-scale production, transfer the culture to larger vessels such as carboys or photobioreactors, maintaining the optimal S/V ratio where possible.[4][11]
-
Continue to monitor growth. Cultures are typically harvested for toxin extraction during the late exponential or early stationary phase, which may be around 30 days post-inoculation.[1]
Protocol 2: this compound Extraction and Purification
This protocol details a liquid-liquid extraction (LLE) method followed by initial purification steps.
2.1 Materials and Reagents
-
K. selliformis culture
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (B129727) (MeOH)
-
Ultrapure water
-
Separatory funnel
-
Centrifuge and appropriate tubes
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[4]
-
Size-exclusion chromatography column (e.g., Sephadex LH-20)[4]
-
LC-MS/MS system for analysis
2.2 Liquid-Liquid Extraction (LLE) Procedure
-
Add dichloromethane directly to the K. selliformis culture at an optimized ratio of 55 mL per 1 L of culture.[1][4]
-
Stir the mixture vigorously for 3-5 minutes to lyse the cells and facilitate toxin transfer into the organic phase.[1]
-
Transfer the mixture to a large separatory funnel and allow the phases to separate.
-
Collect the lower organic phase (dichloromethane containing the lipophilic toxins).
-
Centrifuge the collected organic phase at approximately 4750 x g for 10 minutes to pellet any remaining cellular debris.[4]
-
Carefully decant the supernatant (crude extract).
-
Dry the crude extract using a rotary evaporator to remove the dichloromethane.[1]
-
Reconstitute the dried residue in methanol for further purification or analysis.[1]
2.3 Purification
-
Size-Exclusion Chromatography (Optional first step):
-
Solid-Phase Extraction (SPE):
-
Activate and equilibrate an SPE cartridge (e.g., Oasis HLB, 1 g) according to the manufacturer's instructions.[4]
-
Dilute the this compound-containing fraction with water to achieve a methanol concentration of 20%.[4]
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with 15 mL of 20% methanol to remove salts and other impurities.[4]
-
Elute the purified this compound from the cartridge with 10 mL of methanol.[4]
-
The eluate can then be concentrated and prepared for final analysis by LC-MS/MS.
-
Visualizations
The following diagrams illustrate the key workflows and relationships described in this protocol.
Caption: Experimental workflow for this compound production.
Caption: Factors influencing K. selliformis growth and this compound production.
References
- 1. Development of an Efficient Extraction Method for Harvesting this compound-A from Large-Scale Cultures of Karenia selliformis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and Chemical Conversion of the Purified Reference Material of this compound-A under Different Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Deciphering the Neurotoxic Effects of Karenia selliformis [mdpi.com]
- 6. Effects of Culture Systems and Nutrients on the Growth and Toxin Production of Karenia selliformis | MDPI [mdpi.com]
- 7. Differential interactions between the bloom-forming dinoflagellates Karenia bicuneiformis and Karenia selliformis and heterotrophic dinoflagellates [e-algae.org]
- 8. archimer.ifremer.fr [archimer.ifremer.fr]
- 9. sembrandoelmar.cl [sembrandoelmar.cl]
- 10. Frontiers | Controlling factors of large-scale harmful algal blooms with Karenia selliformis after record-breaking marine heatwaves [frontiersin.org]
- 11. Effects of Culture Systems and Nutrients on the Growth and Toxin Production of Karenia selliformis [archimer.ifremer.fr]
- 12. Effects of Culture Systems and Nutrients on the Growth and Toxin Production of Karenia selliformis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Analysis of Gymnodimine by Mass Spectrometry
Welcome to the technical support center for the analysis of Gymnodimine (GYM) and its analogues using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in complex samples like shellfish.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are alterations in the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon is a major limitation in quantitative analysis using electrospray ionization mass spectrometry (ESI-MS).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][2] In the analysis of lipophilic marine toxins like this compound in complex matrices such as shellfish, matrix effects are a significant challenge.[3]
Q2: I am observing significant signal suppression for my this compound standards when analyzing shellfish extracts. What are the likely causes and solutions?
A2: Signal suppression is a common matrix effect in the LC-MS/MS analysis of lipophilic toxins in shellfish.[4] The primary cause is the co-elution of other compounds from the sample matrix that compete with this compound for ionization in the mass spectrometer source.[1]
Troubleshooting Steps:
-
Optimize Sample Preparation: Enhance the clean-up procedure to remove interfering compounds. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be effective.[5][6][7]
-
Adjust Chromatographic Conditions: Modify the HPLC/UHPLC gradient to improve the separation of this compound from matrix components.[2]
-
Sample Dilution: A simple approach is to dilute the sample extract. This can reduce the concentration of interfering compounds, but may also decrease the analyte signal to below the limit of quantification.[2]
-
Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the signal suppression by ensuring that both the samples and calibrants are affected similarly.[2][3]
-
Internal Standards: The use of a stable isotope-labeled (SIL) internal standard for this compound, if available, is the most effective way to correct for matrix effects and other sources of variability.[2]
Q3: My recovery of this compound is inconsistent across different sample types (e.g., mussels vs. oysters). Why is this happening?
A3: The composition of the sample matrix can vary significantly between different species of shellfish, and even within the same species from different geographical locations or seasons.[8] This variability leads to different matrix effects, causing inconsistent analyte recovery. For example, the degree of signal suppression for some lipophilic toxins can range from 15% to 70% depending on the tissue type.[4]
To address this, it is crucial to validate the method for each matrix type. If a single, universal extraction and clean-up procedure does not yield consistent results, matrix-specific protocols may be required. Employing a standard addition method (SAM) for quantification can also help correct for matrix-dependent recovery issues.[3]
Q4: Can I use a simple protein precipitation step for my shellfish samples before LC-MS/MS analysis of this compound?
A4: While protein precipitation is a common sample preparation technique, it may not be sufficient for complex matrices like shellfish when analyzing lipophilic toxins. This method can leave behind many other matrix components (e.g., lipids, salts) that cause significant matrix effects. More rigorous clean-up techniques such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are generally recommended to achieve better removal of interferences.[5][7] For instance, a common extraction for this compound involves homogenization in methanol (B129727) followed by centrifugation and filtration.[9] Further cleanup can be achieved with solvents like diethyl ether and dichloromethane.[6][10]
Q5: What are the best storage conditions for this compound standards and prepared samples to ensure stability?
A5: The stability of this compound-A (GYM-A) is influenced by temperature and pH. Studies have shown that GYM-A is stable when stored at -20°C, regardless of the pH, for up to 8 months.[11][12] However, degradation occurs more rapidly at higher temperatures (4°C and 20°C) and at neutral to alkaline pH (pH 5 and 7).[11][12] Therefore, it is recommended to store stock solutions and prepared samples at -20°C or lower, in an acidic methanolic solution (pH ≤ 3), for long-term stability.[11][12]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during this compound analysis.
Caption: Troubleshooting workflow for common issues in this compound analysis.
Quantitative Data Summary
The following tables summarize recovery and detection limit data from various studies, highlighting the impact of different matrices and methods on the analysis of this compound and other lipophilic toxins.
Table 1: Recovery of Lipophilic Toxins in Bivalve Molluscs
| Toxin | Matrix | Spiking Level | Recovery (%) | Reference |
| This compound-A | Oyster | Low | 42.4% | [5] |
| Okadaic Acid (OA) | Mussel | 0.5-1.0 mg/kg | 92% | [13] |
| Okadaic Acid (OA) | Mussel | 0.05-0.10 mg/kg | 99% | [13] |
| Pectenotoxin-2 (PTX2) | Mussel | - | 82-97% | [8] |
| Azaspiracid-1 (B164318) (AZA1) | Mussel | - | 80-92% | [8] |
| Yessotoxin (YTX) | Mussel | High | >100% (Enhancement) | [5] |
| Yessotoxin (YTX) | Razor Clam | Low | 71-671% (Enhancement) | [8] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound-A
| Method | Matrix | LOD | LOQ | Reference |
| HPLC-UV | Clam Digestive Gland | 5 ng/mL | 8 ng/g | [10] |
| Aptasensor | Shellfish | 0.1575 µg/kg | 0.5255 µg/kg | [14] |
Experimental Protocols
Protocol 1: Extraction of this compound from Shellfish Tissue
This protocol is based on methods described for the analysis of lipophilic toxins in shellfish matrices.[9][10]
Objective: To extract this compound from shellfish tissue for LC-MS/MS analysis.
Materials:
-
Shellfish tissue (e.g., digestive glands)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Homogenizer (e.g., Ultraturrax)
-
Centrifuge
-
Syringe filters (0.22 µm, PES or equivalent)
Procedure:
-
Weigh 1-2 g of homogenized shellfish tissue into a centrifuge tube.
-
Add methanol in a 1:4 ratio (w/v). For example, add 4 mL of methanol to 1 g of tissue.
-
Homogenize the mixture for 2-3 minutes.
-
Centrifuge the homogenate at 19,000 x g for 10 minutes.
-
Collect the supernatant.
-
For further cleanup (optional but recommended):
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for the extraction of this compound from shellfish.
Protocol 2: LC-MS/MS Analysis
This is a generalized LC-MS/MS method based on typical conditions for lipophilic marine toxins.[3][15]
Objective: To detect and quantify this compound in prepared extracts.
Instrumentation:
-
UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
LC Conditions:
-
Column: C18 or C8 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[3]
-
Mobile Phase A: Water with 2 mM ammonium (B1175870) formate (B1220265) and 0.05% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 2 mM ammonium formate and 0.05% formic acid.[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Gradient:
-
Start with 25% B for 2 min.
-
Increase linearly to 90% B in 5 min.
-
Hold at 90% B for 5 min.
-
Return to 25% B in 0.5 min.
-
Hold at 25% B for 3.5 min for re-equilibration.[3]
-
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[3]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan/product ion scan for identification.
-
Precursor Ion (this compound-A): m/z 508.3
-
Product Ions: Monitor characteristic fragments (e.g., m/z 136.1, 162.1). The specific transitions should be optimized on the instrument used.
-
Source Parameters: Optimize capillary voltage, cone voltage, gas flows, and temperatures according to the specific instrument manufacturer's guidelines.
This technical support guide provides a starting point for addressing matrix effects in this compound mass spectrometry. Method development and validation should always be performed for specific matrices and analytical instrumentation.
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitation Overcoming Matrix Effects of Lipophilic Toxins in Mytilus galloprovincialis by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis (LC-HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for the elimination of matrix effects in the liquid chromatography tandem mass spectrometry analysis of the lipophilic toxins okadaic acid and azaspiracid-1 in molluscan shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of an Efficient Extraction Method for Harvesting this compound-A from Large-Scale Cultures of Karenia selliformis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 8. food.gov.uk [food.gov.uk]
- 9. First Report of Two Gymnodimines and Two Tetrodotoxin Analogues in Invertebrates from the North Atlantic Coast of Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability and Chemical Conversion of the Purified Reference Material of this compound-A under Different Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability and Chemical Conversion of the Purified Reference Material of this compound-A under Different Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Comparative Analysis of Methods (LC-MS/MS, LC-MS and Rapid Test Kits) for the Determination of Diarrhetic Shellfish Toxins in Oysters, Mussels and Pipis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selection, Characterization, and Optimization of DNA Aptamers against Challenging Marine Biotoxin this compound-A for Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. First evidence of this compound D in Alexandrium ostenfeldii strain K-1354 [e-algae.org]
Improving the detection limits of Gymnodimine in complex samples
Welcome to the technical support center for the analysis of Gymnodimine (GYM). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to improve the detection limits of this compound in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting this compound in complex samples?
A1: The most common and established methods for this compound (GYM) detection include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Mouse Bioassays (MBA).[1][2] LC-MS/MS is recognized by the European Union as the reference method for identifying lipophilic marine toxins.[1] Emerging and alternative methods include receptor-binding assays (RBA) and advanced biosensors, such as those based on aptamers and fluorescence polarization.[1][3][4]
Q2: What are the main challenges in achieving low detection limits for this compound?
A2: The primary challenges include:
-
Matrix Effects: Complex sample matrices, such as shellfish tissue, can cause ion suppression or enhancement in LC-MS/MS analysis, which adversely affects quantitation and sensitivity.[5][6]
-
Low Concentrations: In environmental samples like seawater, GYM concentrations can be extremely low (e.g., 0.00003 to 0.0003 µg/L), requiring highly sensitive analytical methods.[1]
-
Structural Complexity: GYM is a lipophilic, small molecule with a limited number of chemical groups, which can make it a "challenging" target for the development of highly specific molecular recognition elements like aptamers.[1]
-
Presence of Analogues: Multiple GYM analogues and metabolites can exist, which may interfere with the detection of the target compound or require separate analytical standards for accurate quantification.[7][8][9]
-
Metabolites: Lipophilic toxins like GYM can be metabolized by shellfish into acyl ester derivatives, which may not be detected by standard analytical methods targeting the free toxin, leading to an underestimation of total toxicity.[10]
Q3: What is a "matrix effect" and how can it be mitigated?
A3: A matrix effect is the alteration of an analyte's signal (either suppression or enhancement) due to the presence of co-extracted, interfering compounds from the sample matrix during analysis, particularly with electrospray ionization (ESI) in LC-MS.[5][6] Mitigation strategies include:
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte to compensate for the effect.[5][6][11]
-
Stable Isotope Dilution: Using a stable isotopically labeled internal standard for the analyte of interest.[6]
-
Sample Cleanup: Implementing robust sample preparation steps like Solid-Phase Extraction (SPE) or Dispersive Liquid-Liquid Microextraction (DLLME) to remove interfering components.[1]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, though this may raise the limit of quantitation.[6]
Q4: What are the advantages of using biosensors for GYM detection?
A4: Biosensors offer several advantages over traditional methods, including high specificity, high sensitivity, convenience, and reduced analysis time and cost.[1][12] For example, aptamer-based biosensors using techniques like Biolayer Interferometry (BLI) can provide rapid and real-time detection without the need for sophisticated equipment or highly trained personnel required for LC-MS/MS.[1] They represent a promising technology for rapid, on-site screening of marine biotoxins.[12][13]
Troubleshooting Guide
Problem 1: High Limit of Detection (LOD) or Poor Sensitivity in LC-MS/MS Analysis.
-
Possible Cause: Significant matrix effects causing ion suppression.
-
Solution:
-
Assess Matrix Effect: Compare the signal response of a standard in pure solvent versus a standard spiked into a blank sample extract. A lower response in the matrix indicates suppression.[5]
-
Improve Sample Cleanup: Introduce or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) step to remove interfering compounds. For lipophilic toxins like GYM, a combination of solvents like acetone (B3395972), diethyl ether, and dichloromethane (B109758) has been shown to be effective.[2][14]
-
Use Matrix-Matched Standards: Prepare your calibration curve in an extract from a blank (toxin-free) shellfish sample to ensure that the standards and samples experience the same matrix effects.[5][11]
-
Optimize MS Parameters: Ensure that the mass spectrometer parameters (e.g., collision energy, cone voltage) are optimized for the specific GYM analogue you are targeting.
-
Problem 2: Low or Inconsistent Analyte Recovery During Sample Preparation.
-
Possible Cause: Inefficient extraction or analyte loss during cleanup steps.
-
Solution:
-
Verify Extraction Solvent: Ensure the chosen solvent system is appropriate for the lipophilic nature of this compound. Acetone is commonly used for the initial extraction from shellfish tissue, followed by partitioning into a less polar solvent like dichloromethane or chloroform.[2][3][4]
-
Optimize pH: The extraction efficiency of cyclic imines can be pH-dependent. Using mobile phases with ammonium (B1175870) hydroxide (B78521) (pH 11) has been shown to be effective in LC-MS analysis.[8]
-
Evaluate Each Step: Spike a blank matrix with a known amount of GYM standard before extraction and measure the recovery after each major step (e.g., extraction, partitioning, cleanup) to identify where the loss is occurring.
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Check for Metabolites: Consider that the parent GYM may be converted to fatty acid esters in shellfish.[10] If your method only targets the parent compound, this can appear as low recovery. Saponification (alkaline hydrolysis) may be required to release the free toxin from its ester forms.
-
Problem 3: False Positive Results in Mouse Bioassay (MBA).
-
Possible Cause: The MBA for lipophilic toxins lacks specificity and can react to cyclic imines like this compound, even if they are not the primary cause of regulated toxicity events (like DSP).[1][3][4]
-
Solution:
-
Confirmation with Chemical Analysis: Always confirm positive MBA results with a more specific and reliable method like LC-MS/MS.[1] The European Union has established LC-MS/MS as the reference method for this reason.[1]
-
Utilize Alternative Screening: Employ a screening method with higher specificity, such as a fluorescence polarization assay or an aptasensor, which targets the specific molecular structure of GYM or its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][3][4]
-
Quantitative Data Summary
Table 1: Performance of Various LC-MS/MS and HPLC Methods for this compound-A (GYM-A) Detection.
| Method | Matrix | LOD | LOQ | Recovery Rate (%) | Reference |
|---|---|---|---|---|---|
| HPLC-UV | Clam Digestive Gland | 5 ng/mL | 8 ng/g | >96% | [2][14][15] |
| LC-MS/MS | Shellfish | 1.2 µg/kg | 3.9 µg/kg | Not Reported |[8] |
Table 2: Performance of Biosensor and Receptor-Based Assays for this compound-A (GYM-A) Detection.
| Method | Matrix | Limit of Detection (LOD) | Quantitation Range | Recovery Rate (%) | Reference |
|---|---|---|---|---|---|
| Aptasensor (BLI) | Shellfish Samples | 0.1575 µg/kg | 1.39 - 22.19 µg/kg | 96.65 - 109.67% | [1] |
| Aptasensor (BLI) | Water Samples | 0.7875 µg/L | 6.97 - 110.96 µg/L | 96.65 - 109.67% | [1] |
| Fluorescence Polarization | Mussel Extracts | Not specified (nM sensitivity) | 50 - 2000 µg/kg | 63.6 ± 3.5% | [3][4] |
| Fluorescence Polarization | 4 Shellfish Species | Not specified | 80 - 2000 µg/kg | 90.6 ± 7.8% |[16] |
Experimental Protocols
Protocol 1: Shellfish Sample Preparation for LC-MS/MS Analysis
This protocol is a generalized summary based on common methodologies.[2][3][16]
-
Homogenization: Homogenize a known weight (e.g., 2 g) of shellfish tissue (digestive gland or whole tissue) until a uniform paste is formed.
-
Initial Extraction:
-
Add 10 mL of acetone to the homogenized tissue.
-
Vortex vigorously for 2 minutes and then centrifuge at >3000 x g for 10 minutes.
-
Collect the supernatant. Repeat this step twice more, pooling all acetone supernatants.
-
-
Solvent Partitioning (Cleanup):
-
Evaporate the pooled acetone extract to an aqueous residue using a rotary evaporator or nitrogen stream.
-
Resuspend the residue in a known volume of water (e.g., 5 mL).
-
Perform a liquid-liquid extraction by adding an equal volume of dichloromethane (or chloroform). Vortex and centrifuge to separate the layers.
-
Collect the lower organic layer (dichloromethane/chloroform). Repeat the extraction twice more.
-
(Optional): A cleanup step with diethyl ether or n-hexane can be performed prior to this to remove non-polar lipids.[2][16]
-
-
Final Preparation:
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the final residue in a known volume (e.g., 1 mL) of mobile phase solvent (e.g., Methanol or Acetonitrile/Water).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
-
Protocol 2: General LC-MS/MS Parameters
This protocol outlines typical starting conditions for GYM analysis.[8][17]
-
LC Column: C18 reverse-phase column (e.g., Waters X-Bridge™ C18, 150 x 3 mm, 5 µm).[17]
-
Mobile Phase A: Water with 6.7 mM Ammonium Hydroxide (NH4OH).[8]
-
Mobile Phase B: 90% Acetonitrile with 6.7 mM Ammonium Hydroxide (NH4OH).[8]
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 10-20% B), ramp up to a high percentage (e.g., 95% B) over several minutes to elute the analyte, hold for a few minutes, and then return to initial conditions to re-equilibrate the column.
-
MS Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions must be optimized for the specific this compound analogue being analyzed (e.g., for GYM D, m/z 524.3 > 136.2).[8]
Visualizations
Caption: General experimental workflow for this compound analysis in complex samples.
Caption: Troubleshooting decision tree for poor this compound detection limits.
References
- 1. Selection, Characterization, and Optimization of DNA Aptamers against Challenging Marine Biotoxin this compound-A for Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of this compound-A by high performance liquid chromatography in contaminated clams from Tunisia coastline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Detection of this compound-A and 13-desmethyl C spirolide phycotoxins by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effect on paralytic shellfish toxins quantification and toxicity estimation in mussels exposed to Gymnodinium catenatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. First evidence of this compound D in Alexandrium ostenfeldii strain K-1354 [e-algae.org]
- 8. mdpi.com [mdpi.com]
- 9. Identification of Novel Gymnodimines and Spirolides from the Marine Dinoflagellate Alexandrium ostenfeldii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Use of biosensors for the detection of marine toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in Biosensors for the Rapid Detection of Marine Biotoxins: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Stability testing of Gymnodimine-A under different pH and temperature
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Gymnodimine-A (GYM-A) under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during the handling and analysis of this marine phycotoxin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound-A standard is degrading rapidly. What are the optimal storage conditions?
A1: The stability of this compound-A is highly dependent on both temperature and pH.[1][2][3][4] For long-term storage, it is strongly recommended to keep this compound-A in an aqueous methanolic media at or below -20°C and at an acidic pH of 3 or lower.[1][2][3][4] Under these conditions, the concentration of GYM-A has been shown to remain stable for at least 8 months.[1][2][3][4]
Troubleshooting Tip: If you are observing degradation, verify the pH of your stock solution and the temperature of your storage unit. Avoid neutral or alkaline pH and storage at temperatures above freezing, as these conditions significantly accelerate degradation.[1][2][3][4]
Q2: I am seeing unexpected peaks in my LC-MS analysis of a stored this compound-A sample. What could they be?
A2: At higher pH and temperatures, this compound-A can convert into other products.[1][2][3][4] Two potential conversion products have been identified as GYM-K (m/z 540) and GYM-L (m/z 524).[1][2][3][4] GYM-K may form through a transesterification reaction with methanol, while GYM-L could be a result of oxidation at the butenolide ring.[2][4]
Troubleshooting Tip: To confirm the identity of these unexpected peaks, you can use high-resolution mass spectrometry (HRMS) to determine their accurate mass and fragmentation patterns. Comparing these with the reported m/z values can help in their tentative identification.
Q3: How does pH affect the stability of this compound-A at room temperature?
A3: At room temperature (around 20°C), the stability of this compound-A is significantly influenced by pH. In a pH 7 solution, a rapid decrease of approximately 81.8% in concentration can be observed over 8 months.[1][2][3][4] Conversely, at pH 3, the concentration of GYM-A shows no significant change over the same period at 20°C.[1][2][3][4] In general, as the pH increases, the stability of GYM-A decreases.[1][3][4]
Q4: I need to work with this compound-A in a neutral buffer for my bioassay. How can I minimize degradation?
A4: While acidic conditions are optimal for storage, experiments often require neutral pH. To minimize degradation in neutral buffers, prepare the working solutions immediately before use and keep them on ice whenever possible. Limit the exposure time of this compound-A to neutral pH and higher temperatures. For longer-term experiments at neutral pH, it is advisable to conduct a preliminary stability test under your specific experimental conditions to understand the degradation kinetics.
Q5: What analytical method is suitable for monitoring this compound-A stability?
A5: A reliable method for monitoring the stability of this compound-A is liquid chromatography-high resolution mass spectrometry (LC-HRMS).[1][3] This technique allows for the sensitive and specific quantification of GYM-A and the detection and tentative identification of its conversion products.[1][3]
Data on this compound-A Stability
The following tables summarize the stability of this compound-A under different pH and temperature conditions over an 8-month period.
Table 1: Percentage Decrease of this compound-A Concentration after 8 Months
| Temperature | pH 3 | pH 5 | pH 7 |
| -20°C | No significant change | No significant change | No significant change |
| 4°C | No significant change | Significant decrease (p < 0.05) | Significant decrease (p < 0.05) |
| 20°C | No significant change | Significant decrease (p < 0.01) | 81.8% ± 9.3% (p < 0.01) |
Data synthesized from a study by Li et al. (2022).[1][2][3][4]
Experimental Protocol: Stability Assessment of this compound-A
This protocol outlines a general procedure for assessing the stability of this compound-A.
1. Preparation of this compound-A Stock and Working Solutions:
- Prepare a primary stock solution of this compound-A in a suitable solvent (e.g., methanol).
- Prepare working solutions by diluting the stock solution in aqueous methanolic media adjusted to the desired pH values (e.g., pH 3, 5, and 7).
2. Incubation:
- Aliquot the working solutions into appropriate vials.
- Store the vials at different temperatures (e.g., -20°C, 4°C, and 20°C).
3. Sampling:
- At designated time points (e.g., 0, 1, 2, 4, 6, and 8 months), retrieve a set of vials from each storage condition.
4. Sample Analysis:
- Analyze the concentration of this compound-A in each sample using a validated analytical method, such as LC-HRMS.
5. Data Analysis:
- Calculate the percentage of this compound-A remaining at each time point relative to the initial concentration (time 0).
- Evaluate the statistical significance of any observed degradation.
Visualizations
Caption: Experimental workflow for this compound-A stability testing.
Caption: Postulated conversion pathways of this compound-A.
References
- 1. Stability and Chemical Conversion of the Purified Reference Material of this compound-A under Different Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability and Chemical Conversion of the Purified Reference Material of this compound-A under Different Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and Chemical Conversion of the Purified Reference Material of this compound-A under Different Temperature and pH Conditions [archimer.ifremer.fr]
- 4. mdpi.com [mdpi.com]
Identification of Gymnodimine conversion products during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the identification of Gymnodimine (GYM) conversion products during storage. The information is based on findings from stability studies of this compound-A (GYM-A).
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stability of this compound-A during storage?
A1: The stability of this compound-A (GYM-A) in aqueous methanolic media is primarily influenced by temperature and pH.[1][2][3][4] Stability decreases with increasing temperature and pH.[1][2][4] For long-term storage, it is recommended to keep GYM-A at or below -20°C and at a pH of 3 or lower.[1][2][3]
Q2: What are the known conversion products of this compound-A during storage?
A2: Under conditions of higher temperature and pH, GYM-A has been observed to convert into two main products, tentatively named GYM-K and GYM-L.[1][2][3]
Q3: How were the conversion products of this compound-A identified?
A3: The conversion products were identified using liquid chromatography-high resolution mass spectrometry (LC-HRMS).[1][2][4] The analysis involved monitoring the decrease in GYM-A and the appearance of new peaks with different mass-to-charge ratios (m/z).[1][3]
Q4: What are the proposed structures of the this compound-A conversion products?
A4: Based on LC-HRMS data, hypothetical structures for GYM-K and GYM-L have been proposed. GYM-L is suggested to be formed by the oxidation of GYM-A at the butenolide ring, while GYM-K may be formed through a transesterification reaction of the GYM-A ester functionality with methanol.[3]
Troubleshooting Guide
Issue: I am observing a decrease in the concentration of my this compound-A standard over time.
-
Possible Cause 1: Inappropriate Storage Conditions.
-
Possible Cause 2: Conversion to Other Products.
Issue: I am detecting unknown peaks in my this compound-A sample analysis.
-
Possible Cause: Formation of Conversion Products.
-
Troubleshooting: Compare the mass-to-charge ratios of the unknown peaks with those of known conversion products (m/z 540 for GYM-K and m/z 524 for GYM-L).[1][2][3] Further structural elucidation can be performed using tandem mass spectrometry (MS/MS) to compare fragmentation patterns with those of GYM-A.[3]
-
Data on this compound-A Conversion
The following tables summarize the quantitative data on the stability of this compound-A and the formation of its conversion products after 8 months of storage under various conditions.
Table 1: Stability of this compound-A under Different Temperature and pH Conditions after 8 Months
| Temperature (°C) | pH 3 | pH 5 | pH 7 |
| -20 | Stable | Stable | Stable |
| 4 | Stable | Minor Decrease | Noticeable Decrease |
| 20 | Stable | Significant Decrease | ~82% Decrease[1][3] |
Data adapted from stability studies on GYM-A in methanolic media.[1][2][3][4]
Table 2: Relative Peak Area of this compound-A and its Conversion Products at 20°C and pH 7 after 8 Months
| Compound | Initial Relative Peak Area | Relative Peak Area after 8 Months |
| This compound-A | 100% | 43.5% |
| GYM-K (m/z 540.4) | Not Detected | 54.0% |
| GYM-L (m/z 524.3) | Not Detected | 2.5% |
These data indicate that under these conditions, GYM-K is the major conversion product.[1][3]
Experimental Protocols
Protocol: Identification of this compound-A Conversion Products by LC-HRMS
This protocol outlines the methodology used to identify GYM-A conversion products during storage.
-
Sample Preparation and Storage:
-
LC-HRMS Analysis:
-
Analyze the stored samples using a liquid chromatography-high resolution mass spectrometry (LC-HRMS) system.
-
Employ a suitable C18 column for chromatographic separation.
-
Use a gradient elution program with mobile phases consisting of water and acetonitrile (B52724) with appropriate additives (e.g., formic acid and ammonium (B1175870) formate).
-
Set the mass spectrometer to operate in positive ion mode.
-
Acquire data in full scan mode to detect all ions within a specified mass range.
-
-
Data Analysis:
-
Process the acquired data to identify the peak corresponding to this compound-A (m/z 508.3).
-
Monitor the peak area of GYM-A across different storage conditions to assess its stability.
-
Search for new peaks that appear in samples where GYM-A has degraded.
-
Determine the mass-to-charge ratios of these new peaks to identify potential conversion products (e.g., m/z 540 and m/z 524).[1][2][3]
-
-
Structural Confirmation (MS/MS):
-
Perform tandem mass spectrometry (MS/MS) on the parent ions of GYM-A and the potential conversion products.
-
Compare the fragmentation patterns. The conversion products of GYM-A have been shown to share common fragment ions with the parent compound, which can help in proposing their structures.[3]
-
Visualizations
Caption: Workflow for the identification of this compound-A conversion products.
Caption: Factors influencing this compound-A conversion during storage.
References
- 1. mdpi.com [mdpi.com]
- 2. Stability and Chemical Conversion of the Purified Reference Material of this compound-A under Different Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and Chemical Conversion of the Purified Reference Material of this compound-A under Different Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and Chemical Conversion of the Purified Reference Material of this compound-A under Different Temperature and pH Conditions [archimer.ifremer.fr]
Optimizing Gymnodimine Extraction from Microalgae: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Gymnodimine (GYM) from microalgae.
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for extracting this compound-A (GYM-A) from large-scale microalgal cultures?
A1: Liquid-liquid extraction (LLE) has been shown to be a highly efficient method for harvesting GYM-A from large-volume cultures of microalgae such as Karenia selliformis.[1][2][3] This technique can save time and prevent the loss of toxins that can occur with conventional methods like filtration and centrifugation.[1][2][3] An optimized LLE protocol using dichloromethane (B109758) as the extractant has demonstrated a satisfactory recovery of 88%.[1][2][3]
Q2: Which solvent is recommended for the liquid-liquid extraction of GYM-A?
A2: Dichloromethane is a highly suitable extraction solvent for GYM-A due to its high extraction efficiency, low cost, and relatively low toxicity compared to other chlorinated solvents.[1][4] Chloroform has also been used effectively in some applications.[1][4]
Q3: How does pH affect the stability of GYM-A during and after extraction?
A3: GYM-A is significantly more stable in acidic conditions. It can degrade in neutral or alkaline environments.[1][2][3] For instance, GYM-A shows no obvious degradation in an acidic medium at pH 5.0, while it degrades at pH 7.0 and 8.2.[1][2][3] For long-term storage of GYM-A in aqueous methanolic media, it is recommended to maintain a low temperature (≤-20 °C) and an acidic pH (≤3).[5][6][7]
Q4: What are the common causes of low GYM-A recovery during extraction?
A4: Low recovery of GYM-A can be attributed to several factors:
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Inadequate Cell Lysis: Insufficient stirring or a low volume of extraction solvent may not completely break down the microalgal cells, leading to incomplete toxin release.[1]
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Toxin Degradation: As mentioned in Q3, exposure to neutral or alkaline pH can lead to the degradation of GYM-A.[1][2][3]
-
Suboptimal Solvent Volume: The volume of the extraction solvent, such as dichloromethane, directly impacts recovery efficiency. Too little solvent will result in poor extraction.[1]
-
Inefficient Harvesting Method: Conventional methods like filtration and centrifugation can cause fragmentation of microalgal cells, leading to the loss of GYM-A.[1][2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low GYM-A Yield | Incomplete cell disruption. | Increase the stirring time during extraction. A stirring time of at least 3-5 minutes is recommended.[1] |
| Insufficient solvent volume. | Optimize the ratio of solvent to culture volume. For dichloromethane, a ratio of 55 mL per 1 L of culture (5.5% v/v) has been shown to be effective.[1][2][3] | |
| Degradation of GYM-A due to pH. | Adjust the pH of the culture medium to an acidic level (e.g., pH 5.0) before and during extraction to improve stability.[1][2][3] | |
| Inconsistent Results | Variability in cell density of the microalgal culture. | Ensure that the microalgal cultures are harvested at a consistent growth phase, as toxin production can vary. |
| Incomplete phase separation during LLE. | Allow sufficient time for the aqueous and organic phases to separate completely. Centrifugation can aid in this process.[6][8] | |
| Presence of Impurities in the Extract | Co-extraction of other cellular components. | Further purification steps, such as solid-phase extraction (SPE) or chromatography, may be necessary after the initial extraction.[9] |
Experimental Protocols
Optimized Liquid-Liquid Extraction (LLE) of GYM-A from Karenia selliformis
This protocol is based on the method described by Tang et al. (2021).[1]
Materials:
-
Karenia selliformis culture
-
Dichloromethane (CH₂Cl₂)
-
Methanol (B129727) (MeOH)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Directly add dichloromethane to the K. selliformis culture at a ratio of 55 mL per 1 L of culture.
-
Stir the mixture vigorously using a magnetic stirrer for at least 5 minutes to ensure thorough mixing and cell lysis.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. The organic phase (containing GYM-A) will be the bottom layer.
-
Collect the dichloromethane phase.
-
Dry the collected organic phase using a rotary evaporator.
-
Reconstitute the residue in methanol for further analysis or purification.
Data Presentation
Table 1: Effect of Dichloromethane Volume on GYM-A Extraction Recovery
| Volume of Dichloromethane (mL per 500 mL culture) | GYM-A Recovery (%) |
| 12.5 | 20 |
| 20 | 58 |
| 27.5 | 73 |
| 35 | Not significantly improved from 27.5 mL |
Data sourced from Tang et al. (2021).[1]
Table 2: Effect of Stirring Time on GYM-A Extraction Recovery
| Stirring Time (minutes) | GYM-A Recovery (%) |
| 1 | 60 |
| 3 | 72 |
| 5 | 77 |
| 10 | 79 |
Data sourced from Tang et al. (2021).[1]
Table 3: Stability of GYM-A at Different pH and Temperature Conditions over 8 Months
| Temperature (°C) | pH | GYM-A Decrease (%) |
| -20 | 3, 5, 7 | Stable |
| 4 | 3 | Stable |
| 4 | 5, 7 | Significant decrease |
| 20 | 3 | Stable |
| 20 | 7 | 81.8 ± 9.3 |
Data sourced from a study on the stability of purified GYM-A.[5][6][7]
Visualizations
Caption: Optimized Liquid-Liquid Extraction Workflow for this compound-A.
Caption: Troubleshooting Logic for Low this compound-A Yield.
References
- 1. Development of an Efficient Extraction Method for Harvesting this compound-A from Large-Scale Cultures of Karenia selliformis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability and Chemical Conversion of the Purified Reference Material of this compound-A under Different Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and Chemical Conversion of the Purified Reference Material of this compound-A under Different Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. First evidence of this compound D in Alexandrium ostenfeldii strain K-1354 [e-algae.org]
Challenges in developing aptamers for small molecule toxins like Gymnodimine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of aptamers for small molecule toxins, with a particular focus on challenging targets like Gymnodimine.
Troubleshooting Guides
This section addresses common issues encountered during the aptamer development process for small molecule toxins.
Question: We are experiencing low enrichment of binding sequences during our SELEX protocol for a small molecule toxin. What are the potential causes and solutions?
Answer:
Low enrichment during SELEX is a frequent challenge, especially with small molecule targets. Several factors could be contributing to this issue. A systematic evaluation of your protocol is recommended.
Potential Causes and Troubleshooting Steps:
-
Suboptimal SELEX Method:
-
Issue: Traditional SELEX methods involving target immobilization can be problematic for small molecules. The immobilization chemistry might alter the target's conformation or block potential binding sites.[1][2]
-
Solution: Consider using alternative SELEX strategies better suited for small molecules. Capture-SELEX , where the oligonucleotide library is immobilized and the small molecule target is free in solution, is a highly effective method that preserves the native structure of the target.[3][4][5][6][7] This approach was successfully used to isolate a DNA aptamer for this compound-A.[3][4][5][7]
-
-
Inefficient Partitioning:
-
Issue: The small size of the target molecule makes it difficult to separate target-aptamer complexes from unbound oligonucleotides.[8][9] This can lead to high background and low enrichment.
-
Solution: Optimize your washing steps to increase stringency. This can be achieved by increasing the number of washes, the volume of washing buffer, or the incubation time of the washes.[10] Additionally, ensure your partitioning method is sensitive enough to distinguish between bound and unbound species.
-
-
Library Design:
-
Issue: The length and complexity of the random region in your oligonucleotide library might not be optimal for a small molecule target.
-
Solution: For small molecules with limited epitopes, a shorter random region might be sufficient.[1] However, some studies have shown that libraries with longer random regions (20-30 nucleotides) can yield aptamers with higher affinity.[1] It may be beneficial to test libraries with varying random region lengths.
-
-
Non-specific Binding:
-
Issue: Oligonucleotides can bind non-specifically to the solid support (e.g., magnetic beads) or the linker used for immobilization, leading to the enrichment of non-target binders.[1]
-
Solution: Incorporate a negative selection or counter-SELEX step in your protocol.[1] Before incubating the library with the target, expose it to the bare solid support or a molecule structurally similar to the target to remove non-specific binders.[1]
-
Question: The aptamers we have selected show low binding affinity (high KD value) for our small molecule toxin. How can we improve the affinity?
Answer:
Obtaining high-affinity aptamers for small molecules is a significant challenge, as they generally exhibit lower affinities compared to aptamers for larger targets like proteins.[8][9] However, several strategies can be employed to improve binding affinity.
Strategies to Enhance Aptamer Affinity:
-
Sequence Optimization and Truncation:
-
Approach: The full-length aptamer sequence obtained from SELEX may contain regions that are not essential for binding. Truncating the aptamer to its minimal binding motif can sometimes improve affinity and specificity.[8]
-
Method: Utilize bioinformatics tools to predict the secondary structure of your aptamer. Systematically truncate the sequence from the 5' and 3' ends and measure the binding affinity of each truncated variant. For example, the high-affinity aptamer for this compound-A, G48nop, was an optimized and truncated version of a parent sequence.[4]
-
-
Chemical Modifications:
-
Approach: Introducing chemical modifications to the nucleotide bases can enhance the structural diversity of the aptamer library and introduce new interaction possibilities, such as hydrophobic interactions.[11][12][13]
-
Method: Consider using modified nucleotides during the SELEX process (mod-SELEX) or post-SELEX modification of the selected aptamer.[12] However, be aware that polymerase compatibility can be a limitation for mod-SELEX.[12]
-
-
Dimerization or Multimerization:
-
Approach: Constructing multivalent aptamers by linking two or more aptamer units can significantly increase binding affinity due to avidity effects.[11][13]
-
Method: Design constructs where multiple aptamer units are connected by a flexible linker. The optimal linker length and composition may need to be empirically determined.
-
-
In Silico Maturation:
-
Approach: Computational methods can be used to predict mutations in the aptamer sequence that may lead to improved binding affinity.[13]
-
Method: Use molecular docking and simulation software to model the interaction between your aptamer and the small molecule target. Identify key residues involved in binding and perform in silico mutagenesis to guide the design of improved aptamer variants.
-
Frequently Asked Questions (FAQs)
Q1: What makes this compound a particularly challenging target for aptamer development?
A1: this compound is considered a "challenging" target for aptamer selection due to several inherent properties:
-
Low Molecular Weight: Small molecules offer a limited surface area and fewer epitopes for aptamer binding compared to larger molecules like proteins.[1][8]
-
Limited Number of Chemical Groups: The chemical structure of this compound provides a restricted number of functional groups that can participate in interactions with an aptamer.[3][5][7]
-
Liposolubility: this compound's liposoluble (fat-soluble) nature can make it difficult to work with in aqueous buffers typically used for SELEX and may lead to non-specific interactions.[5][7]
Q2: What is a typical KD value for a good aptamer against a small molecule toxin?
A2: Aptamers selected for small molecule targets generally have lower affinities (higher KD values) than those for proteins.[8] A KD value in the nanomolar (nM) to low micromolar (µM) range is generally considered good for a small molecule-binding aptamer.[1] For instance, the DNA aptamer G48nop, selected for this compound-A, has a reported KD of 95.30 nM.[4][5]
Q3: How can I characterize the binding of my aptamer to a small molecule like this compound?
A3: Characterizing the binding interaction is crucial. Due to the significant size difference between the aptamer and the small molecule, sensitive analytical techniques are required.[8]
-
Biolayer Interferometry (BLI): This is a label-free technique that measures the interaction between a ligand immobilized on a biosensor tip and an analyte in solution in real-time.[3] It was successfully used to characterize the binding of the G48nop aptamer to this compound-A and to develop an aptasensor.[3][4][5]
-
Surface Plasmon Resonance (SPR): Similar to BLI, SPR is another label-free method for real-time monitoring of biomolecular interactions.[8]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8]
-
Fluorescence-based Assays: Techniques like fluorescence polarization/anisotropy can be used if the small molecule is intrinsically fluorescent or can be labeled with a fluorophore.[8]
Q4: Can I use aptamers developed for one toxin to detect a structurally similar toxin?
A4: The specificity of aptamers can be very high, sometimes capable of distinguishing between molecules that differ by only a single functional group.[8][9] Therefore, an aptamer developed for one toxin is unlikely to bind with high affinity to a structurally similar but different toxin. To ensure specificity, it is essential to perform cross-reactivity studies by testing the binding of your aptamer against a panel of related toxins and other potentially interfering molecules. For example, the G48nop aptamer showed high specificity for this compound-A.[3][4][5]
Quantitative Data Summary
The following table summarizes key quantitative data from the development of the G48nop aptamer for this compound-A.[3][4][5]
| Parameter | Value | Reference |
| Aptamer Name | G48nop | [3][4][5] |
| Target | This compound-A (GYM-A) | [3][4][5] |
| SELEX Method | Capture-SELEX | [3][4][5] |
| Dissociation Constant (KD) | 95.30 nM | [4][5] |
| Aptasensor Platform | Biolayer Interferometry (BLI) | [3][4][5] |
| Limit of Detection (LOD) | 6.21 nM | [4][5] |
| Linear Detection Range | 55 to 875 nM | [4][5] |
| Recovery Rate in Spiked Samples | 96.65% to 109.67% | [3][4][5] |
Experimental Protocols
Detailed Methodology for Capture-SELEX for Small Molecule Toxins
This protocol is a generalized procedure based on the successful selection of aptamers for small molecules like this compound.[3][6]
-
Library Preparation:
-
Synthesize a single-stranded DNA (ssDNA) library. A typical library consists of a central random region of 20-40 nucleotides flanked by constant regions for PCR amplification.
-
The library should be designed with a docking site that is complementary to a biotinylated capture oligonucleotide.
-
-
Hybridization and Immobilization:
-
Hybridize the ssDNA library with the biotinylated capture oligonucleotides to form a biotinylated library complex.
-
Immobilize this complex onto streptavidin-coated magnetic beads.
-
-
Incubation with the Target:
-
Incubate the immobilized library with a solution of the small molecule toxin (e.g., this compound-A) in a suitable binding buffer. The concentration of the target can be decreased in later rounds to increase selection pressure.
-
-
Partitioning and Washing:
-
Separate the beads from the supernatant, which contains unbound oligonucleotides.
-
Wash the beads multiple times with the binding buffer to remove non-specifically bound and weakly bound sequences. The stringency of the washes can be increased in successive rounds.
-
-
Elution:
-
Elute the target-bound aptamers from the beads. Elution can be achieved by heating, changing the pH, or using a high concentration of the free target molecule.[14]
-
-
Amplification and ssDNA Regeneration:
-
Amplify the eluted sequences by PCR using primers complementary to the constant regions.
-
Regenerate the single-stranded DNA from the PCR product for the next round of selection. This can be done by methods such as asymmetric PCR or enzymatic digestion of one strand.
-
-
Monitoring and Sequencing:
-
Perform 8-20 rounds of selection.[6]
-
After the final round, clone and sequence the enriched pool to identify individual aptamer candidates.
-
Visualizations
Caption: Generalized workflow for Capture-SELEX.
Caption: Troubleshooting logic for low SELEX enrichment.
References
- 1. Advances and Challenges in Small-Molecule DNA Aptamer Isolation, Characterization, and Sensor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aptamergroup.com [aptamergroup.com]
- 3. Selection, Characterization, and Optimization of DNA Aptamers against Challenging Marine Biotoxin this compound-A for Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selection, Characterization, and Optimization of DNA Aptamers against Challenging Marine Biotoxin this compound-A for Biosensing Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capture-SELEX: Selection Strategy, Aptamer Identification, and Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Small-Molecule Binding Aptamers: Selection Strategies, Characterization, and Applications [frontiersin.org]
- 9. Small-Molecule Binding Aptamers: Selection Strategies, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.alphalifetech.com [blog.alphalifetech.com]
- 11. Methods for Improving Aptamer Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. Challenges and Opportunities for Small Molecule Aptamer Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of Gymnodimine during sample preparation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for low recovery of Gymnodimine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: My this compound recovery is unexpectedly low. What are the most common causes?
Low recovery of this compound, a lipophilic marine biotoxin, is a frequent challenge that can arise from several factors throughout the sample preparation workflow. The primary causes can be grouped into four main areas:
-
Suboptimal Extraction Parameters: The choice of extraction solvent, sample pH, and extraction time can significantly impact efficiency. For instance, using a solvent with inappropriate polarity may not effectively extract the lipophilic this compound from the sample matrix.
-
Analyte Degradation: this compound is susceptible to degradation under certain conditions. Its stability is notably affected by temperature and pH. Exposure to neutral or alkaline conditions, especially at room temperature or higher, can lead to rapid degradation and conversion into other products.[1][2][3][4]
-
Matrix Effects: Complex biological matrices, such as shellfish tissue, contain endogenous compounds that can interfere with the analysis. These co-extracted substances can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification and the appearance of low recovery.[5][6][7] The use of matrix-matched calibration curves is often recommended to compensate for these effects.[5]
-
Inefficient Sample Cleanup: Solid-Phase Extraction (SPE) is a critical step for removing interfering compounds. Issues such as inappropriate sorbent selection, incomplete elution of the analyte, or breakthrough during sample loading can lead to significant losses of this compound.
-
Analyte Adsorption: this compound can adsorb to the surfaces of labware, such as glass or plastic tubes and pipette tips, especially when using certain organic solvents. This can lead to cumulative losses throughout the preparation process.[8][9]
Q2: How do pH and temperature affect this compound stability during sample preparation and storage?
The stability of this compound-A is highly dependent on both pH and temperature. Studies have shown that this compound-A is most stable in acidic and cold conditions.[1][2][3]
-
Temperature: At -20°C, this compound-A is stable for extended periods (e.g., 8 months) regardless of the pH.[1][2] However, at higher temperatures like 4°C and 20°C, its concentration can decrease significantly over time, especially in neutral or alkaline solutions.[1][2][3]
-
pH: Acidic conditions (pH 3-5) are optimal for preserving this compound.[1][2][4] As the pH increases to neutral (pH 7) or alkaline (pH 8.2), the degradation rate accelerates significantly.[1][4] For example, at 20°C and pH 7, a rapid decrease of 81.8% was observed after 8 months.[1][2]
-
Combined Effect: The combination of elevated temperature and neutral/alkaline pH is particularly detrimental. At 20°C, the degradation of this compound-A is much more pronounced at pH 7 and 8.2 compared to pH 5.0.[4]
Recommendation: For long-term storage and during sample preparation, it is crucial to maintain samples at low temperatures (≤ -20°C) and under acidic conditions (pH ≤ 3) whenever possible.[1][2]
Table 1: Stability of this compound-A in Methanolic Media Over 8 Months
| Temperature | pH | Concentration Change |
| -20°C | 3, 5, 7 | No significant change[2] |
| 4°C | 3 | No significant change[3] |
| 4°C | 5, 7 | Significant decrease[3] |
| 20°C | 3 | No obvious decline[3] |
| 20°C | 5 | Extremely significant decrease[3] |
| 20°C | 7 | 81.8 ± 9.3% decrease[1][2][3] |
Q3: Which extraction solvents and methods are most effective for this compound?
The choice of extraction method and solvent is critical for achieving high recovery. Both liquid-liquid extraction (LLE) and direct solvent extraction followed by cleanup are commonly employed.
-
Methanol (B129727): Methanol is a widely used solvent for extracting lipophilic marine toxins from shellfish tissue.[10][11] A typical procedure involves homogenizing the tissue with 100% methanol, often in repeated extraction steps, to ensure complete recovery.[10]
-
Dichloromethane (B109758) (CH2Cl2): Dichloromethane has proven to be a highly effective solvent for LLE of this compound-A from microalgal cultures.[4][12] One study optimized an LLE method by adding dichloromethane directly to the culture at a ratio of 55 mL per liter, followed by magnetic stirring.[12][13] This approach achieved a satisfactory recovery of 88%.[13] Chloroform (B151607) has also been used with good recovery in some microextraction techniques.[4]
-
Acetone (B3395972): Extraction with acetone followed by liquid-liquid partitioning with solvents like n-hexane and chloroform has also been reported, with average recovery rates for this compound around 90%.[14]
Table 2: Comparison of Liquid-Liquid Extraction (LLE) Parameters for this compound-A
| Parameter | Condition | Recovery Rate | Reference |
| Extraction Solvent | Dichloromethane | High Efficiency | [4] |
| Chloroform | High Efficiency | [4] | |
| Carbon Tetrachloride | Lower Efficiency | [12] | |
| Tetrachloroethylene | Lower Efficiency | [12] | |
| Dichloromethane Volume | 12.5 mL per 500 mL culture | 20% | [12] |
| (in 500 mL culture) | 27.5 mL per 500 mL culture | >70% | [12] |
| Stirring Time | 1 minute | 60% | [12] |
| (at 2400 rpm) | 5-10 minutes | ~77-79% | [12] |
Q4: My recovery is still low after optimizing extraction. Could the Solid-Phase Extraction (SPE) step be the problem?
Yes, the SPE cleanup step is a common source of analyte loss if not properly optimized. Here are key areas to troubleshoot:
-
Sorbent Choice: this compound is a lipophilic, cyclic imine. Polymeric reversed-phase sorbents like Oasis HLB are frequently used and have been shown to be effective for its purification.[1][15] C18 cartridges are also utilized.[10] Ensure the chosen sorbent has the appropriate retention characteristics for this compound.
-
Cartridge Conditioning and Equilibration: Failing to properly condition (e.g., with methanol) and equilibrate (e.g., with water or an aqueous buffer) the SPE cartridge can lead to poor retention of the analyte during loading.[16]
-
Sample Loading: The sample should be loaded at a slow, consistent flow rate to ensure adequate interaction between this compound and the sorbent bed.[16] If the sample is loaded too quickly, analyte breakthrough can occur, leading to loss in the waste fraction. Also, ensure the solvent composition of the sample loaded onto the cartridge is appropriate. For reversed-phase SPE, the organic solvent content should typically be low to ensure retention. For instance, a crude methanolic extract may need to be diluted with water before loading.[1]
-
Washing Step: The wash solvent should be strong enough to remove interferences but weak enough to leave this compound bound to the sorbent. If the wash step is too aggressive (e.g., contains too high a percentage of organic solvent), the analyte can be prematurely eluted and lost.
-
Elution Step: The elution solvent must be strong enough to completely desorb this compound from the sorbent. Incomplete elution is a major cause of low recovery.[17] For reversed-phase sorbents, methanol or acetonitrile (B52724) are common elution solvents.[1][10] It may be necessary to test different solvent strengths or volumes to ensure complete elution.
Experimental Protocols
Protocol: Methanol Extraction and SPE Cleanup of this compound from Shellfish
This protocol is a generalized procedure based on common methods for lipophilic marine toxins.[10][11][18]
-
Sample Homogenization:
-
Weigh 2.0 g of homogenized shellfish tissue into a centrifuge tube.
-
Add 9 mL of 100% methanol.
-
Vortex mix vigorously for 3 minutes.
-
-
First Extraction:
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean collection tube.
-
-
Second Extraction:
-
Add another 9 mL of 100% methanol to the remaining tissue pellet.
-
Homogenize with a high-speed probe (e.g., Ultra-Turrax) for 1 minute.
-
Centrifuge again at 4000 rpm for 10 minutes.
-
-
Combine and Filter:
-
Combine the second supernatant with the first.
-
Adjust the final volume to 20 mL with methanol.
-
Filter the combined extract through a 0.2 or 0.45 µm syringe filter.
-
-
SPE Cleanup (using Oasis HLB or similar):
-
Condition: Pass 3 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 3 mL of deionized water through the cartridge. Do not let the sorbent go dry.
-
Load: Dilute the filtered extract with water to reduce the methanol concentration (e.g., to 20%) to ensure analyte retention.[1] Load the diluted sample onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Wash: Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.
-
Elute: Elute the this compound from the cartridge with 3-5 mL of 100% methanol into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
-
Visual Guides and Workflows
Diagram 1: General Sample Preparation Workflow
Caption: Standard experimental workflow for this compound extraction and purification.
Diagram 2: Troubleshooting Low Recovery
References
- 1. Stability and Chemical Conversion of the Purified Reference Material of this compound-A under Different Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and Chemical Conversion of the Purified Reference Material of this compound-A under Different Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of an Efficient Extraction Method for Harvesting this compound-A from Large-Scale Cultures of Karenia selliformis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effect on paralytic shellfish toxins quantification and toxicity estimation in mussels exposed to Gymnodinium catenatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. First evidence of this compound D in Alexandrium ostenfeldii strain K-1354 [e-algae.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
Minimizing Gymnodimine degradation in laboratory conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Gymnodimine (GYM) during laboratory experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, storage, and analysis of this compound.
1. Storage and Handling of this compound Standards
-
Question: What are the optimal conditions for long-term storage of this compound-A (GYM-A) standards?
-
Answer: For long-term storage, GYM-A standards in aqueous methanolic media should be kept at or below -20°C in an acidic environment (pH ≤ 3).[1][2][3][4] Under these conditions, GYM-A has been shown to be stable for at least 8 months with no significant degradation.[1][2][3][4] Certified reference material (CRM) for this compound-b is recommended to be stored at -12°C or below.[5]
-
-
Question: My GYM-A standard is dissolved in methanol (B129727). How critical is the pH for storage?
-
Answer: The pH of the storage solvent is critical, especially at temperatures above freezing. At 20°C, GYM-A degrades rapidly at neutral pH (pH 7), with a decrease of over 80% reported after 8 months.[1][2][3][4] In contrast, at pH 3, no significant degradation was observed even at 20°C over the same period.[1][3] At -20°C, GYM-A is stable regardless of the pH.[1][2][3][4]
-
-
Question: I need to prepare working solutions from a concentrated stock. What precautions should I take?
-
Answer: When preparing dilutions, it is crucial to minimize the exposure of the standard to unfavorable conditions. Use pre-chilled, acidified solvents (pH ≤ 3) for dilution. Work swiftly to avoid prolonged exposure to room temperature and ambient light. It is recommended to use low-headspace vials for any dilutions to minimize evaporation.[5] For certified reference materials, it is advised not to evaporate solutions to dryness due to potential decomposition on glass surfaces.[5]
-
-
Question: What is the short-term stability of GYM-A at room temperature?
-
Answer: In an acidified methanolic solution containing 0.05% trifluoroacetic acid (TFA), this compound has shown excellent short-term stability with no observed degradation at temperatures up to +37°C over a period of 30 days.[5] However, significant degradation was noted at +37°C after 6 months.[5] In a separate study, at 20°C and pH 7, a 14.8% decrease in concentration was observed within the first two months.[3]
-
2. Sample Preparation and Extraction
-
Question: I am extracting this compound from shellfish tissue. Why is my recovery consistently low?
-
Answer: Low recovery from shellfish can be due to several factors:
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Inefficient Extraction: Ensure the homogenization of the tissue is thorough. Acetone is a commonly used and effective solvent for extracting GYM-A from the digestive glands of clams.[6][7] A subsequent clean-up with diethyl ether and re-extraction with dichloromethane (B109758) has been shown to be a valid protocol with high recovery rates.[6][7]
-
Degradation during Extraction: this compound is more stable under acidic conditions.[1][3] Consider acidifying your extraction solvent (e.g., with formic or acetic acid) to a pH of 3-4 to minimize degradation during the extraction process, a technique that has proven effective for other lipophilic marine toxins.
-
Matrix Effects: Co-extracted compounds from the shellfish matrix can interfere with the analysis, particularly in LC-MS, suppressing the ionization of GYM-A and leading to apparently low recovery. An effective clean-up step, such as solid-phase extraction (SPE), is crucial.
-
-
-
Question: What is the best method to extract this compound from algal cultures (Karenia selliformis)?
-
Answer: A highly efficient method is direct liquid-liquid extraction (LLE) from the culture using dichloromethane.[8][9] This method has the advantage of rapidly breaking down the algal cells to release intracellular toxins, which are then partitioned into the organic phase.[8] An optimized ratio of 55 mL of dichloromethane per 1 L of culture, with vigorous stirring, has been shown to yield high recovery.[8][9] It is important to note that conventional harvesting methods like filtration and centrifugation can lead to cell fragmentation and loss of GYM-A.[8][9]
-
-
Question: My algal culture medium is alkaline (pH ~8.2). Is this a problem for this compound stability during extraction?
3. Analytical Troubleshooting
-
Question: I am seeing unexpected peaks in my LC-MS chromatogram when analyzing older GYM-A samples. What could they be?
-
Answer: If GYM-A has been stored at higher temperatures (e.g., 4°C or 20°C) and neutral or slightly acidic pH (pH 5-7), it can convert into other products.[1][2][3][4] Two known conversion products have been tentatively identified as GYM-K (m/z 540) and GYM-L (m/z 524).[1][2][3][4] GYM-K may be formed via a transesterification reaction with methanol, while GYM-L could be an oxidation product.[1] After 8 months at 20°C and pH 7, the relative peak area of a compound with m/z 540 (GYM-K) can become even more prominent than that of the original GYM-A.[1]
-
-
Question: How can I confirm the identity of this compound in my samples?
-
Answer: The most reliable method is liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the retention time and the fragmentation pattern of the analyte in your sample with that of a certified reference standard, you can unambiguously confirm its identity.[6] Precursor ion scans for characteristic fragments of GYMs, such as m/z 136.1, can also be used to screen for potential GYM analogues.[1]
-
Data on this compound-A Stability
The following tables summarize the quantitative data on the stability of this compound-A under various laboratory conditions based on an 8-month study.[1][3]
Table 1: Effect of Temperature and pH on this compound-A Concentration in Aqueous Methanolic Solution after 8 Months
| Temperature (°C) | pH | Mean GYM-A Remaining (%) | Standard Deviation (%) |
| -20 | 3 | No significant change | N/A |
| -20 | 5 | No significant change | N/A |
| -20 | 7 | No significant change | N/A |
| 4 | 3 | No significant change | N/A |
| 4 | 5 | Significant decrease | N/A |
| 4 | 7 | Significant decrease | N/A |
| 20 | 3 | No significant change | N/A |
| 20 | 5 | 38.2 | 5.1 |
| 20 | 7 | 18.2 | 9.3 |
Data synthesized from Wang et al., 2022.[1][3]
Table 2: Emergence of this compound-A Conversion Products at 20°C and pH 7
| Storage Time | Relative Peak Area of GYM-A (%) | Relative Peak Area of GYM-L (m/z 524.3) (%) | Relative Peak Area of GYM-K (m/z 540.4) (%) |
| Initial | 100 | 0 | 0 |
| 8 Months | 43.5 | 2.5 | 54.0 |
Data from Wang et al., 2022.[1]
Experimental Protocols
Protocol 1: Long-Term Storage of this compound-A Standard
-
Solvent Preparation: Prepare an aqueous methanol solution. Adjust the pH to ≤ 3 using a suitable acid, such as acetic acid or trifluoroacetic acid (a final concentration of 0.05% TFA is used for some commercial standards).[5]
-
Aliquoting: Aliquot the GYM-A standard into small-volume, low-headspace amber glass vials to minimize evaporation and light exposure.
-
Storage: Store the vials in a freezer at a constant temperature of -20°C or below.[1][2][3][4]
-
Usage: When needed, remove a single aliquot and allow it to warm to room temperature before opening to prevent condensation from entering the vial. Use the required amount and discard any unused portion of the aliquot if there are concerns about stability after opening.
Protocol 2: Extraction of this compound-A from Karenia selliformis Culture
-
pH Adjustment (Optional but Recommended): If the culture medium is at a neutral or alkaline pH, adjust it to pH 5 with hydrochloric acid to stabilize the extracellular GYM-A.[8]
-
Liquid-Liquid Extraction: To the algal culture, add dichloromethane to a final concentration of 5.5% (v/v) (e.g., 55 mL per 1 L of culture).[8][9]
-
Mixing: Stir the mixture vigorously using a magnetic stirrer for at least 5 minutes to ensure complete cell lysis and extraction.[8]
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the phases to separate for approximately 20 minutes.
-
Collection: Collect the lower organic (dichloromethane) layer.
-
Concentration: The collected organic phase containing GYM-A can then be concentrated under reduced pressure for further purification or analysis.
Visualizations
Caption: Workflow for minimizing this compound degradation.
Caption: this compound-A degradation pathways.
References
- 1. Stability and Chemical Conversion of the Purified Reference Material of this compound-A under Different Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and Chemical Conversion of the Purified Reference Material of this compound-A under Different Temperature and pH Conditions [archimer.ifremer.fr]
- 3. Stability and Chemical Conversion of the Purified Reference Material of this compound-A under Different Temperature and pH Conditions [mdpi.com]
- 4. Stability and Chemical Conversion of the Purified Reference Material of this compound-A under Different Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nrc-digital-repository.canada.ca [nrc-digital-repository.canada.ca]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of this compound-A by high performance liquid chromatography in contaminated clams from Tunisia coastline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an Efficient Extraction Method for Harvesting this compound-A from Large-Scale Cultures of Karenia selliformis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Gymnodimine Quantification: Technical Support & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the quantification of Gymnodimine (GYM) for regulatory monitoring. Below you will find troubleshooting guides, FAQs, quantitative data summaries, and detailed experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the quantification of this compound, particularly in complex matrices like shellfish.
Q1: Why am I observing significant signal suppression or enhancement in my LC-MS/MS analysis?
A: This phenomenon is likely due to matrix effects , where co-eluting compounds from the sample matrix (e.g., shellfish tissue) interfere with the ionization of the target analyte, this compound. This can lead to inaccurate quantification.[1]
-
Troubleshooting Steps:
-
Matrix-Matched Calibration: Prepare your calibration standards in an extract from a blank matrix (a sample known to be free of this compound) to compensate for the effect. A study on paralytic shellfish toxins found that calibration curves prepared in a solvent versus a matrix could result in toxicity differences of 28-44%.[1]
-
Stable Isotope-Labeled Internal Standard: If available, use a stable isotope-labeled version of this compound as an internal standard. This is the most effective way to correct for matrix effects and variations in extraction recovery.
-
Sample Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components. This may, however, compromise the limits of detection.
-
Improve Sample Cleanup: Enhance your sample preparation protocol using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds before analysis.[2][3]
-
Q2: My chromatographic peaks for this compound are broad, splitting, or showing significant tailing. What are the likely causes?
A: Poor peak shape can compromise resolution and lead to inaccurate integration and quantification.[4]
-
Troubleshooting Steps:
-
Check Column Condition: The column may be contaminated or overloaded. Inject a system suitability test (SST) sample to check performance.[4] If necessary, flush the column with a strong solvent or replace it.
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. This compound stability is pH-dependent.[5][6] Using mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape.[7]
-
Injection Volume & Solvent: Injecting too large a volume or using an injection solvent much stronger than the initial mobile phase can cause peak distortion. Reduce the injection volume or re-dissolve the sample in a weaker solvent.
-
Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature, as fluctuations can affect retention time and peak shape.[4]
-
Q3: What could be causing the low recovery of this compound from shellfish samples?
A: Low recovery is often related to the extraction and sample preparation process.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Different solvents yield different efficiencies. Acetone followed by partitioning with dichloromethane (B109758) has been shown to be an effective protocol for extracting this compound-A from clam digestive glands, with recovery rates exceeding 96%.[2][3] Dichloromethane has also been used effectively for extraction from microalgae cultures.[8]
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Evaluate Extraction Technique: Ensure thorough homogenization of the tissue and adequate mixing/vortexing time during the extraction steps.
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Check for Metabolites: this compound can be metabolized into other forms, such as fatty acid esters, in shellfish.[3][9] These metabolites may not be efficiently extracted or detected by a method targeting only the parent compound. A semi-quantitative analysis suggested that over 90% of Gymnodimines in a sample were in an acylated form.[9] Consider using a method that can detect these derivatives.
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Q4: My calibration standards are showing degradation over time. How can I ensure their stability?
A: this compound-A (GYM-A) is sensitive to temperature and pH.
-
Storage Recommendations:
-
Temperature: For long-term storage, GYM-A standards should be kept at low temperatures (≤-20°C).[5][6] Stability decreases significantly at higher temperatures; a rapid decrease was observed at 20°C in a pH 7 solution after 8 months.[5][6]
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pH: Acidic conditions improve stability. It is recommended to store GYM-A solutions at a pH of ≤3.[5][6] Certified reference materials are often supplied in methanol (B129727) containing an acid like trifluoroacetic acid (TFA).[7]
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Monitoring: Regularly check the stability of your standards against a new Certified Reference Material (CRM).[7][10]
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Q5: I'm observing multiple peaks with the same mass-to-charge ratio as this compound. What are these?
A: You are likely detecting isomers of this compound. Several isomers, such as this compound B, C, and D, have been identified.[11][12]
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Identification and Differentiation:
-
Chromatographic Separation: Optimize your LC method to achieve baseline separation of the isomers. They will have the same precursor ion mass but different retention times.[12]
-
Tandem Mass Spectrometry (MS/MS): While isomers have the same precursor mass, their fragmentation patterns (product ions) might differ, allowing for differentiation.[11][12]
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Reference Standards: Use certified reference materials for known isomers (e.g., this compound A) to confirm retention times and aid in the tentative identification of other peaks.[11]
-
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for this compound quantification.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Typical Concentration Range | Citation(s) |
| HPLC-UV | Clams (Digestive Gland) | 5 ng/mL | 8 ng/g | >96 | 460 - 1,290 µg/kg | [2][3][13] |
| LC-MS/MS | Shellfish (various) | - | 0.02 µg/g | - | 14.8 - 23,400 µg/kg | [14][15] |
| LC-MS/MS | Limpets | 1.2 µg/kg | 3.9 µg/kg | - | 8.8 µg/kg (as GYM D) | [16] |
| Receptor-based Assay | Shellfish (various) | - | 80 µg/kg | 90.6 ± 7.8 | 80 - 2,000 µg/kg | [17] |
| Aptasensor (BLI) | Shellfish | 0.1575 µg/kg | 0.5255 µg/kg | 96.7 - 109.7 | Linear Range: 1.4 - 22.2 µg/kg | [13] |
Experimental Protocols
Protocol: Quantification of this compound-A in Shellfish by LC-MS/MS
This protocol is a generalized procedure based on common practices. Users must validate the method for their specific matrix and instrumentation.
1. Materials and Reagents
-
LC-MS grade methanol, acetonitrile, and water
-
LC-MS grade formic acid and ammonium formate
-
Homogenizer, centrifuge, vortex mixer
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or appropriate liquid-liquid extraction solvents (e.g., dichloromethane)[2][8]
2. Sample Preparation & Extraction
-
Weigh approximately 1-2 g of homogenized shellfish tissue into a centrifuge tube.
-
Add 5 mL of methanol. Homogenize for 2-3 minutes.
-
Vortex vigorously for 2 minutes, then centrifuge at >4000 x g for 10 minutes.
-
Collect the supernatant (the methanolic extract).
-
Perform a second extraction on the pellet with another 5 mL of methanol and combine the supernatants.
3. Extract Clean-up (LLE Example)
-
To the combined methanolic extract, add an equal volume of water.
-
Perform a liquid-liquid extraction by adding dichloromethane. Vortex and allow layers to separate.
-
Collect the lower organic (dichloromethane) layer. Repeat the extraction.
-
Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 30:70 acetonitrile/water with additives).[7]
-
Filter the final extract through a 0.22 µm filter before injection.[8]
4. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C8 or C18 column (e.g., Thermo 3 µm Hypersil BDS C8, 50 × 2.0 mm).[7]
-
Mobile Phase A: Water with 50 mM formic acid and 2 mM ammonium formate.[7]
-
Mobile Phase B: 95:5 Acetonitrile/Water with 50 mM formic acid and 2 mM ammonium formate.[7]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 2 - 5 µL.[16]
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Monitoring Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions (Example for GYM-A):
-
Precursor Ion (Q1): m/z 508.3
-
Product Ion (Q3): m/z 490.3 (quantifier), other fragments can be used as qualifiers.[15]
-
5. Calibration and Quantification
-
Prepare a series of calibration standards from the CRM.
-
To account for matrix effects, it is highly recommended to prepare matrix-matched standards by spiking known concentrations of the CRM into blank shellfish extract.[1]
-
Construct a calibration curve by plotting the peak area against the concentration and use it to determine the concentration of this compound in the samples.
Visualizations: Workflows and Logic Diagrams
Caption: General workflow for this compound quantification in shellfish.
Caption: Troubleshooting decision tree for low signal intensity.
Caption: Key factors influencing the stability of this compound-A.
References
- 1. Matrix effect on paralytic shellfish toxins quantification and toxicity estimation in mussels exposed to Gymnodinium catenatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of this compound-A by high performance liquid chromatography in contaminated clams from Tunisia coastline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. Stability and Chemical Conversion of the Purified Reference Material of this compound-A under Different Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nrc-digital-repository.canada.ca [nrc-digital-repository.canada.ca]
- 8. archimer.ifremer.fr [archimer.ifremer.fr]
- 9. researchgate.net [researchgate.net]
- 10. esslabshop.com [esslabshop.com]
- 11. epic.awi.de [epic.awi.de]
- 12. First evidence of this compound D in Alexandrium ostenfeldii strain K-1354 [e-algae.org]
- 13. Selection, Characterization, and Optimization of DNA Aptamers against Challenging Marine Biotoxin this compound-A for Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Specificity of Gymnodimine Detection
Welcome to the technical support center for Gymnodimine (GYM) detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the specificity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the specificity of this compound detection?
A1: The primary challenges to achieving high specificity in this compound detection include:
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Presence of numerous analogs and isomers: Several this compound analogs (e.g., GYM-A, -B, -C, -D) and their isomers have been identified. These structurally similar compounds can lead to cross-reactivity in immunoassays and co-elution in chromatographic methods if not properly optimized.
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Matrix effects: Complex sample matrices, such as shellfish tissue, can interfere with the analytical signal, leading to either suppression or enhancement and resulting in inaccurate quantification.
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Metabolites: this compound can be metabolized into other forms, such as fatty acid esters, within shellfish, which may not be detected by methods targeting the parent compound.
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Lack of certified reference materials: The absence of commercially available certified reference materials (CRMs) for all this compound analogs makes accurate quantification and method validation challenging. However, CRMs for this compound-A are available.
Q2: Which detection method offers the highest specificity for this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently considered the reference method for the specific identification and quantification of lipophilic marine toxins like Gymnodimines. Its ability to separate compounds based on their physicochemical properties and then identify them by their specific mass-to-charge ratio and fragmentation patterns provides high specificity. However, newer methods like aptamer-based biosensors have also shown high specificity for this compound-A, with minimal cross-reactivity to other marine biotoxins.
Q3: Can immunoassays like ELISA be used for specific this compound detection?
A3: While immunoassays can be excellent screening tools due to their high throughput and sensitivity, their specificity for Gymnodimines can be a concern. The development of highly specific monoclonal antibodies that can distinguish between the various this compound analogs is crucial. Cross-reactivity with other cyclic imines or GYM analogs can lead to false-positive results. Therefore, it is often recommended to confirm positive ELISA results with a more specific method like LC-MS/MS.
Q4: What is the mechanism of action of this compound, and how does it relate to detection?
A4: Gymnodimines are neurotoxins that act as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). They bind to these receptors, blocking the normal signaling of acetylcholine. This interaction can be exploited for detection in receptor-binding assays (RBAs), where the toxin competes with a labeled ligand for binding to the receptor. The specificity of these assays depends on the receptor subtype used and the potential for cross-reactivity with other nAChR antagonists. This compound A has been shown to interact with both muscular and neuronal nAChR subtypes. The binding of this compound to nAChRs can lead to downstream signaling events, such as changes in intracellular calcium levels.
Troubleshooting Guides
Immunoassay (ELISA) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background | 1. Insufficient washing. 2. Antibody concentration too high. 3. Blocking incomplete. 4. Cross-reactivity with matrix components. | 1. Increase the number of wash steps and ensure complete aspiration of wash buffer. 2. Titrate the primary and secondary antibodies to determine the optimal concentration. 3. Increase blocking incubation time or try a different blocking agent. 4. Dilute the sample further or use a sample clean-up method (e.g., Solid Phase Extraction) to remove interfering substances. |
| Low or No Signal | 1. Reagent degradation (antibodies, enzyme conjugate, substrate). 2. Incorrect antibody pairing (for sandwich ELISA). 3. Insufficient incubation times or incorrect temperature. 4. Presence of inhibitors in the sample. | 1. Check the expiration dates and storage conditions of all reagents. Use fresh substrate. 2. Ensure the capture and detection antibodies recognize different epitopes on the this compound molecule. 3. Optimize incubation times and temperature as per the protocol. Ensure reagents are at room temperature before use. 4. Perform a spike and recovery experiment to assess for matrix inhibition. If present, dilute the sample or use a clean-up step. |
| Poor Specificity (Cross-reactivity with other toxins) | 1. The antibody recognizes a common epitope shared by other cyclic imines or this compound analogs. | 1. Characterize the antibody's cross-reactivity profile with a panel of relevant toxins and this compound analogs. 2. If cross-reactivity is high, consider developing a more specific monoclonal antibody or using an alternative detection method (e.g., LC-MS/MS) for confirmation. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent incompatible with the mobile phase. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 3. Ensure the final sample solvent is similar in composition to the initial mobile phase. |
| Signal Suppression or Enhancement (Matrix Effects) | 1. Co-eluting matrix components interfering with ionization. | 1. Improve sample clean-up using methods like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 2. Use a matrix-matched calibration curve for quantification. 3. Employ stable isotope-labeled internal standards to compensate for matrix effects. |
| Inability to Separate Isomers | 1. Insufficient chromatographic resolution. | 1. Optimize the chromatographic gradient, flow rate, and column temperature. 2. Try a different column chemistry (e.g., a different stationary phase). |
| Low Recovery | 1. Inefficient extraction from the sample matrix. 2. Degradation of this compound during sample processing. | 1. Optimize the extraction solvent, volume, and extraction time. 2. This compound-A is more stable under acidic conditions (pH ≤ 3) and at low temperatures (≤ -20 °C). Avoid high temperatures and neutral or alkaline pH during sample preparation and storage. |
Quantitative Data Summary
The following table summarizes the performance characteristics of different this compound detection methods as reported in the literature.
| Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Reference |
| Aptamer-based Biosensor (BLI) | GYM-A | Shellfish | 6.21 nM | - | 96.65 - 109.67 | |
| LC-MS/MS | GYM-A | Shellfish | 1.2 µg/kg | 3.9 µg/kg | - | |
| Receptor-based Assay (Fluorescence Polarization) | GYM | Shellfish | - | 80-2000 µg/kg | 90.6 ± 7.8 |
Experimental Protocols
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound-A in Shellfish
1. Sample Extraction: a. Homogenize 2 g of shellfish tissue with 10 mL of methanol (B129727). b. Vortex for 2 minutes and centrifuge at 4000 x g for 10 minutes. c. Collect the supernatant. d. Repeat the extraction of the pellet with another 10 mL of methanol. e. Combine the supernatants and bring the final volume to 20 mL with methanol.
2. Sample Clean-up (Solid Phase Extraction - SPE): a. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. b. Load 1 mL of the methanolic extract onto the cartridge. c. Wash the cartridge with 5 mL of 40% methanol in water. d. Elute the Gymnodimines with 5 mL of 90% methanol in water. e. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 1 mL of the initial mobile phase.
3. LC-MS/MS Analysis:
- LC Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.
- MRM Transitions: Monitor for specific precursor-product ion transitions for this compound-A (e.g., m/z 508.3 > 490.3).
Protocol 2: Aptamer-Based Biolayer Interferometry (BLI) Assay
1. Aptamer Immobilization: a. Hydrate streptavidin-coated biosensors in the reaction buffer. b. Immobilize the biotinylated anti-Gymnodimine-A aptamer onto the biosensor surface. c. Wash the sensors in the reaction buffer.
2. Binding Analysis: a. Establish a baseline reading for the immobilized sensors in the reaction buffer. b. Dip the sensors into solutions containing different concentrations of this compound-A (or the sample extract) and record the association kinetics. c. Move the sensors back to the reaction buffer to measure the dissociation kinetics.
3. Data Analysis: a. Fit the association and dissociation curves to a 1:1 binding model to determine the binding affinity (KD). b. Generate a standard curve by plotting the binding response versus the this compound-A concentration. c. Determine the concentration of this compound-A in unknown samples by interpolating their binding response from the standard curve.
Visualizations
Validation & Comparative
A Comparative Neurotoxicity Analysis: Gymnodimine vs. Spirolides
A deep dive into the neurotoxic mechanisms of two potent marine biotoxins, gymnodimine and spirolides, reveals a shared primary target but nuanced differences in their interaction and potency. This guide provides a comparative analysis of their effects on the nervous system, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Both this compound and spirolides are cyclic imine toxins produced by marine dinoflagellates, known for their rapid and potent neurotoxicity.[1][2] Their primary mechanism of action involves the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs), crucial ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[3][4][5] By blocking these receptors, both toxins disrupt cholinergic signaling, leading to neuromuscular paralysis and respiratory distress, the ultimate cause of death in animal studies.[6][7][8] While their principal target is the same, variations in their chemical structures lead to differences in their binding affinities, receptor subtype selectivity, and overall toxicological profiles.
Quantitative Comparison of Neurotoxicity
The neurotoxic potency of this compound and spirolides has been quantified through various experimental assays, including in vivo mouse bioassays and in vitro receptor binding and functional assays. The following tables summarize key quantitative data for a comparative assessment.
Table 1: Acute Toxicity in Mice
| Toxin | Administration Route | LD50 (µg/kg) | Key Observations |
| This compound-A | Intraperitoneal (i.p.) | 80 - 96 | Rapid onset of neurotoxic signs, including paralysis of hind legs and respiratory difficulties, with death occurring within minutes at lethal doses.[6][9] |
| Oral (gavage) | 755 | Significantly less toxic when administered orally compared to injection.[9] | |
| Oral (with food) | >7500 | Markedly lower toxicity when ingested with food.[9] | |
| 13-desmethyl spirolide C | Intraperitoneal (i.p.) | 6.9 | Exhibits high toxicity with rapid onset of neurological symptoms.[10] |
| Spirolide A | Intraperitoneal (i.p.) | 37 | |
| Spirolide B | Intraperitoneal (i.p.) | 99 | |
| Spirolide C | Intraperitoneal (i.p.) | 8.0 | |
| 20-methyl spirolide G | Intraperitoneal (i.p.) | 8.0 |
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinities (Ki in nM)
| nAChR Subtype | This compound-A | 13-desmethyl spirolide C | 20-methyl spirolide G |
| Muscle-type (α1)₂βγδ | High Affinity | Sub-nanomolar | 0.028 |
| Neuronal α3β2 | High Affinity | Sub-nanomolar | 0.040 |
| Neuronal α4β2 | High Affinity | Sub-nanomolar | 3.6 |
| Neuronal α7 | High Affinity | Sub-nanomolar | 0.11 (chimeric α7-5HT₃) |
Note: "High Affinity" and "Sub-nanomolar" are reported where specific Ki values were not provided in the search results abstracts.
Table 3: Nicotinic Acetylcholine Receptor (nAChR) Antagonism (IC50 in nM)
| nAChR Subtype | This compound-A | 13-desmethyl spirolide C |
| Muscle-type (α1)₂βγδ | > LS α4β2 | > HS α4β2, α1βγδ |
| Neuronal α3β4 (human) | < LS α4β2 | < LS α4β2 |
| Neuronal α4β2 (low sensitivity) | Potent Antagonist | Potent Antagonist |
| Neuronal α4β2 (high sensitivity) | > human α3β4 | > human α3β4 |
| Neuronal α7 | < human α3β4 | Most Potent |
Note: The table indicates the relative order of potency where exact IC50 values were not available in the provided search results. Both toxins are potent antagonists across various nAChR subtypes.[11]
Mechanism of Action: A Tale of Two Antagonists
The neurotoxicity of both this compound and spirolides stems from their ability to act as potent antagonists at nAChRs.[3][4] They bind to the receptor, preventing the endogenous neurotransmitter, acetylcholine (ACh), from binding and activating the channel. This blockade of nAChR function disrupts the propagation of nerve impulses at the neuromuscular junction and in the central nervous system, leading to the observed toxic effects.[6][7]
While both are antagonists, there are subtle differences. Studies have shown that the blockade by this compound-A on nicotinic currents is reversible, whereas the effects of some spirolides can be more persistent.[1][3] Furthermore, while their primary targets are nAChRs, some research suggests that spirolides may also interact with muscarinic acetylcholine receptors (mAChRs), albeit with lower affinity.[12][13] In contrast, this compound's interaction with mAChRs appears to be minimal.[11]
Recent studies have also explored the impact of these toxins on intracellular calcium levels. Both this compound A and 13-desmethyl spirolide C have been shown to induce an increase in intracellular calcium ([Ca]i) in rat pheochromocytoma (PC12) cells, an effect mediated by AChRs.[1]
Figure 1. Simplified signaling pathway illustrating the antagonistic action of this compound and Spirolides on nicotinic acetylcholine receptors (nAChRs), leading to neurotoxicity.
Experimental Protocols
The following outlines the general methodologies employed in the comparative neurotoxicity studies of this compound and spirolides.
Mouse Bioassay for Acute Toxicity (LD50 Determination)
-
Animals: Swiss mice are commonly used.
-
Toxin Administration: Purified toxins are dissolved in an appropriate vehicle (e.g., saline with a small percentage of a solubilizing agent like Tween 60) and administered to mice via intraperitoneal (i.p.) injection or oral gavage. For oral administration with food, the toxin is mixed with a palatable food source.
-
Dose Range: A range of doses is administered to different groups of mice to determine the dose that is lethal to 50% of the animals (LD50).
-
Observation: Mice are observed continuously for the first few hours and then periodically for up to 24 hours. The time of onset of clinical signs (e.g., hyperactivity, paralysis, respiratory distress) and time to death are recorded.
-
Data Analysis: The LD50 is calculated using statistical methods such as probit analysis.
Receptor Binding Assays (Ki Determination)
-
Preparation of Receptor Source: Membranes from tissues rich in the target nAChR subtype (e.g., Torpedo electric organ for muscle-type nAChRs) or cell lines engineered to express specific human nAChR subtypes (e.g., HEK-293 cells) are used.
-
Radioligand: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin) is used.
-
Competition Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled toxin (this compound or spirolide).
-
Detection: After incubation, the bound and free radioligand are separated (e.g., by filtration), and the amount of bound radioactivity is measured using a scintillation counter or gamma counter.
-
Data Analysis: The concentration of the toxin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Figure 2. A schematic workflow of a competitive receptor binding assay used to determine the binding affinity (Ki) of this compound and spirolides to nAChRs.
Electrophysiological Recordings (IC50 for Functional Antagonism)
-
Expression System: Xenopus oocytes or mammalian cell lines are engineered to express specific nAChR subtypes.
-
Recording Technique: Two-electrode voltage-clamp or patch-clamp techniques are used to measure the ion currents flowing through the nAChRs in response to the application of acetylcholine (ACh).
-
Experimental Procedure: A baseline current is established by applying a known concentration of ACh. The toxin is then applied at various concentrations, followed by the co-application of ACh.
-
Measurement: The degree of inhibition of the ACh-evoked current by the toxin is measured.
-
Data Analysis: The concentration of the toxin that inhibits 50% of the ACh-induced current (IC50) is determined by fitting the concentration-response data to a logistic equation.
References
- 1. This compound A and 13-desMethyl Spirolide C Alter Intracellular Calcium Levels via Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The marine phycotoxin this compound targets muscular and neuronal nicotinic acetylcholine receptor subtypes with high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural determinants in phycotoxins and AChBP conferring high affinity binding and nicotinic AChR antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cyclic Imine Core Common to the Marine Macrocyclic Toxins Is Sufficient to Dictate Nicotinic Acetylcholine Receptor Antagonism [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Dinoflagellate Toxin 20-Methyl Spirolide-G Potently Blocks Skeletal Muscle and Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute toxicity of this compound to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of acetylcholine receptor interactions of the marine toxins, 13-desmethylspirolide C and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Neurotoxic Effect of 13,19-Didesmethyl and 13-Desmethyl Spirolide C Phycotoxins Is Mainly Mediated by Nicotinic Rather Than Muscarinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human muscarinic acetylcholine receptors are a target of the marine toxin 13-desmethyl C spirolide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Gymnodimine and Other Cyclic Imine Toxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of Gymnodimine with other prominent marine cyclic imine toxins, including spirolides, pinnatoxins, and pteriatoxins. These potent neurotoxins, produced by various dinoflagellates, are recognized as powerful antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), making them valuable tools for neuroscience research and potential leads for drug development. This document summarizes key quantitative bioactivity data, details common experimental protocols for their study, and visualizes their mechanism of action and experimental workflows.
Comparative Bioactivity of Cyclic Imines
Cyclic imine toxins exert their primary biological effect by blocking the action of acetylcholine, the endogenous neurotransmitter, at nAChRs. This antagonism disrupts normal neuromuscular and neuronal signaling. The potency and selectivity of this blockade vary among the different cyclic imine families and even between analogs within the same family. The following tables summarize the available quantitative data on their binding affinity (Ki), functional inhibition (IC50) of various nAChR subtypes, and acute toxicity (LD50) in mice.
Nicotinic Acetylcholine Receptor Binding Affinity (Ki)
Binding affinity, represented by the inhibition constant (Ki), indicates the concentration of the toxin required to occupy 50% of the target receptors. A lower Ki value signifies a higher binding affinity. The data clearly shows that these cyclic imines are high-affinity ligands for a range of nAChR subtypes.
| Toxin | nAChR Subtype | Ki (nM) | Source |
| This compound-A | Muscle-type (α1)₂βγδ | 0.8 ± 0.2 | |
| Neuronal α3β2 | 0.4 ± 0.1 | ||
| Neuronal α4β2 | 0.7 ± 0.2 | ||
| Neuronal α7 | 0.3 - 1.5 | ||
| 13-desmethyl Spirolide C | Muscle-type (α1)₂βγδ | 0.6 ± 0.1 | |
| Neuronal α3β2 | 0.04 ± 0.01 | ||
| Neuronal α4β2 | 0.6 ± 0.1 | ||
| Neuronal α7 | 0.1 - 0.5 | ||
| Pinnatoxin-A | Muscle-type (α1)₂βγδ | 2.5 ± 0.5 | |
| Neuronal α3β2 | 10 - 100 | ||
| Neuronal α4β2 | 10 - 100 | ||
| Neuronal α7 | < 1 | ||
| Pinnatoxin-G | Muscle-type (α1)₂βγδ | 0.1 ± 0.02 | |
| Neuronal α3β2 | 10 - 100 | ||
| Neuronal α4β2 | 10 - 100 | ||
| Neuronal α7 | < 1 | ||
| Pteriatoxins | - | Not available | - |
Note: Data for pteriatoxins are limited, though they are known to be extremely potent neurotoxins.
Functional Inhibition of Nicotinic Acetylcholine Receptors (IC50)
The half-maximal inhibitory concentration (IC50) measures the functional potency of a toxin in inhibiting the response of nAChRs to an agonist, typically acetylcholine (ACh). A lower IC50 value indicates greater potency.
| Toxin | nAChR Subtype | IC50 (nM) | Source |
| This compound-A | Muscle-type (α1)₂βγδ | 9.6 | |
| Neuronal α4β2 | 1.1 - 4.3 | ||
| Neuronal α7 | 3.6 | ||
| 13-desmethyl Spirolide C | Muscle-type (α1)₂βγδ | 0.8 | |
| Neuronal α4β2 | 1.9 | ||
| Neuronal α7 | 0.7 | ||
| 20-methyl Spirolide G | Muscle-type (α1)₂βγδ | 0.5 | |
| Neuronal α4β2 | 1.5 | ||
| Neuronal α7 | 1.1 | ||
| Pinnatoxin-A | Neuronal α4β2 | 18 | |
| Neuronal α7 | 0.06 | ||
| Pinnatoxin-F | Muscle-type | > G > E | |
| Neuronal α4β2 | > G > E | ||
| Neuronal α7 | > G > E | ||
| Pinnatoxin-G | Muscle-type (α1)₂βγδ | 0.2 | |
| Neuronal α4β2 | 2.5 | ||
| Neuronal α7 | 0.5 | ||
| Pteriatoxins | - | Not available | - |
Acute Toxicity in Mice (LD50)
The median lethal dose (LD50) is a measure of the acute toxicity of a substance. It represents the dose required to kill 50% of a tested population. The data below is for intraperitoneal (i.p.) injection in mice.
| Toxin | LD50 (µg/kg) | Source |
| This compound-A | 96 | |
| 13-desmethyl Spirolide C | 7.9 | |
| 20-methyl Spirolide G | 8 | |
| Pinnatoxin-F | > G > E | |
| Pinnatoxin-G | < 100 | |
| Pteriatoxins A, B, C | Potent neurotoxins |
Experimental Protocols
The bioactivity of cyclic imine toxins is typically assessed using a combination of receptor binding assays, electrophysiological recordings, and cytotoxicity assays.
Radioligand Binding Assay for nAChR Affinity
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the binding affinity (Ki).
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest.
-
Radioligand (e.g., [³H]epibatidine, [¹²⁵I]α-bungarotoxin).
-
Test compound (cyclic imine toxin).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the receptor preparation with various concentrations of the cyclic imine toxin and a fixed concentration of the radioligand in the binding buffer. Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand (e.g., nicotine).
-
Filtration: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes
This electrophysiological technique is used to measure the ion flow through nAChRs in response to an agonist and to assess the inhibitory effect of antagonists.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the desired nAChR subtype.
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Agonist solution (e.g., acetylcholine in recording solution).
-
Antagonist solution (cyclic imine toxin in recording solution).
-
Two-electrode voltage-clamp amplifier and data acquisition system.
-
Glass microelectrodes filled with 3 M KCl.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and inject them with the cRNA for the nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection. Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Apply the agonist solution to elicit an inward current through the nAChRs.
-
Antagonist Application: Pre-apply the cyclic imine toxin for a defined period, followed by co-application with the agonist.
-
Data Acquisition and Analysis: Record the current responses. The inhibition of the agonist-induced current by the toxin is used to determine the IC50 value.
Cytotoxicity Assays (MTT and LDH)
These assays are used to assess the effect of the toxins on cell viability.
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cell line of interest (e.g., neuroblastoma cells).
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Toxin Treatment: Treat the cells with various concentrations of the cyclic imine toxin for a specified period (e.g., 24-48 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
LDH Assay: This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Cell line of interest.
-
Cell culture medium.
-
LDH assay kit (containing substrate, cofactor, and dye).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding and Toxin Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new plate and add the LDH assay reaction mixture.
-
Incubation: Incubate at room temperature, protected from light. LDH in the supernatant will catalyze a reaction that leads to a colored product.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: The amount of color formed is proportional to the number of lysed cells.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound and other cyclic imines is the competitive antagonism of nAChRs. This blockade prevents the influx of cations (primarily Na⁺ and Ca²⁺) that normally occurs upon acetylcholine binding. The subsequent decrease in intracellular calcium can affect various downstream signaling pathways.
Caption: nAChR signaling and its inhibition by cyclic imines.
The following diagram illustrates a typical experimental workflow for characterizing the bioactivity of a cyclic imine toxin.
Caption: Workflow for cyclic imine bioactivity analysis.
Cross-Reactivity of Gymnodimine in Saxitoxin and Other Marine Toxin Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate detection of marine biotoxins is paramount for ensuring seafood safety and advancing toxicological research. Gymnodimine, a cyclic imine neurotoxin, and saxitoxin (B1146349), a potent paralytic shellfish poison, are significant marine toxins with distinct chemical structures and mechanisms of action. This guide provides a comparative analysis of the cross-reactivity of this compound in assays designed for saxitoxin and other marine toxins, supported by available experimental data and detailed methodologies. This information is critical for the proper interpretation of toxin screening results and the development of specific and reliable detection methods.
Toxin Profiles at a Glance
| Feature | This compound | Saxitoxin |
| Toxin Class | Cyclic Imine (CI) | Paralytic Shellfish Poison (PSP) |
| Chemical Nature | Lipophilic | Hydrophilic |
| Mechanism of Action | Antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs)[1][2] | Blocker of voltage-gated sodium channels[3][4] |
| Primary Assays | LC-MS/MS, nAChR-based assays, specific immunoassays | ELISA, Receptor Binding Assay (RBA), LC-MS/MS, Mouse Bioassay |
Cross-Reactivity in Saxitoxin Assays: An Objective Comparison
Direct experimental studies exhaustively detailing the cross-reactivity of this compound in saxitoxin-specific assays are limited in the public domain. However, based on the fundamental differences in their molecular structures and mechanisms of action, significant cross-reactivity in highly specific assays like Enzyme-Linked Immunosorbent Assays (ELISA) and Receptor Binding Assays (RBA) is highly improbable.
Enzyme-Linked Immunosorbent Assay (ELISA) for Saxitoxin
Saxitoxin ELISAs are competitive immunoassays that utilize antibodies highly specific to the saxitoxin molecule. The specificity of these antibodies is directed towards the unique tricyclic structure of saxitoxin and its analogues.
Evidence of Specificity:
-
Commercial saxitoxin ELISA kits have been validated for cross-reactivity against a panel of other PSP toxins, demonstrating varying degrees of recognition for saxitoxin analogues but no reported cross-reactivity with structurally and functionally distinct toxins like this compound[5].
-
A study on an aptamer-based biosensor for this compound-A demonstrated high specificity, with no cross-reactivity observed for a panel of other marine toxins, including saxitoxin[6]. This highlights the feasibility of developing highly specific recognition molecules that can differentiate between these toxin classes.
Receptor Binding Assay (RBA) for Saxitoxin
The saxitoxin RBA is a functional assay that measures the ability of a sample to displace a radiolabeled saxitoxin from the voltage-gated sodium channel receptor.
Evidence of Specificity:
-
The RBA is highly specific for toxins that bind to site 1 of the voltage-gated sodium channel[7][8].
-
This compound's mechanism of action involves binding to nicotinic acetylcholine receptors, a completely different receptor target[1][2][9].
Cross-Reactivity of this compound in Other Marine Toxin Assays
While specific assays for saxitoxin are unlikely to be affected by this compound, its presence can interfere with broader or less specific screening methods.
Mouse Bioassay (MBA)
The mouse bioassay is a general toxicity test that measures the time to death in mice after injection with a toxin extract.
Evidence of Interference:
-
This compound is known to be a "fast-acting toxin" in the mouse bioassay, and its presence in lipophilic extracts of shellfish can lead to false-positive results for diarrhetic shellfish poisoning (DSP) or other lipophilic toxins.
Nicotinic Acetylcholine Receptor (nAChR) Assays
These are functional assays developed for the detection of cyclic imines, including this compound.
Evidence of Specificity:
-
An nAChR-based colorimetric assay has been developed for the detection of anatoxin-a and cyclic imine toxins like this compound[10]. This assay is based on the specific interaction of these toxins with nAChRs.
Summary of Cross-Reactivity Data
| Assay Type | Target Toxin | Cross-Reactivity with this compound | Supporting Evidence |
| Saxitoxin ELISA | Saxitoxin & PSPs | Highly Unlikely/Negligible | High antibody specificity; structural and functional differences between toxins[5][6]. |
| Saxitoxin RBA | Saxitoxin & PSPs | Highly Unlikely/Negligible | Different receptor targets (Voltage-gated sodium channel vs. nAChR)[1][2][7][8][9]. |
| Mouse Bioassay | General Toxicity | Yes (False Positive) | This compound is a fast-acting neurotoxin that causes rapid death in mice. |
| nAChR Assay | Cyclic Imines | Yes (Target Analyte) | Assay is based on the mechanism of action of this compound[10]. |
Experimental Protocols
Saxitoxin Competitive ELISA Protocol (General)
This protocol outlines the general steps for a direct competitive ELISA for saxitoxin detection[11][12][13][14][15][16].
Saxitoxin Receptor Binding Assay (RBA) Protocol (General)
This protocol describes the general procedure for a saxitoxin RBA[7][8][17][18][19][20].
This compound Detection by LC-MS/MS (General Protocol)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the reference method for the analysis of this compound[21][22][23][24][25].
Signaling Pathways and Toxin Interaction
The distinct mechanisms of action of saxitoxin and this compound at the cellular level further underscore the unlikelihood of cross-reactivity in specific functional assays.
Conclusion
The available evidence strongly indicates that this compound does not exhibit cross-reactivity in saxitoxin-specific assays such as ELISA and RBA. This is attributed to the fundamental differences in their chemical structures, physicochemical properties, and molecular targets. However, researchers and regulatory bodies should be aware that this compound can cause false-positive results in non-specific, broad-spectrum toxicity assays like the mouse bioassay for lipophilic toxins. For accurate and reliable toxin monitoring, the use of highly specific and validated methods such as LC-MS/MS, specific immunoassays, or receptor-based assays tailored to the target toxin is essential. This comparative guide underscores the importance of selecting appropriate analytical methods to avoid misinterpretation of results, especially in samples where co-occurrence of different classes of marine toxins is possible.
References
- 1. daneshyari.com [daneshyari.com]
- 2. The marine phycotoxin this compound targets muscular and neuronal nicotinic acetylcholine receptor subtypes with high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications | MDPI [mdpi.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Quantification of saxitoxin in human blood by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selection, Characterization, and Optimization of DNA Aptamers against Challenging Marine Biotoxin this compound-A for Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. issc.org [issc.org]
- 8. repository.library.noaa.gov [repository.library.noaa.gov]
- 9. Comparison of acetylcholine receptor interactions of the marine toxins, 13-desmethylspirolide C and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Colorimetric microtiter plate receptor-binding assay for the detection of freshwater and marine neurotoxins targeting the nicotinic acetylcholine receptors [pubs.usgs.gov]
- 11. issc.org [issc.org]
- 12. waterboards.ca.gov [waterboards.ca.gov]
- 13. food.r-biopharm.com [food.r-biopharm.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Saxitoxins (PSP) (EC 2002/225 Compliant), ELISA, 96 tests [goldstandarddiagnostics.com]
- 16. ABRAXIS® Saxitoxins (PSP) Shipboard, ELISA, 96-test [goldstandarddiagnostics.us]
- 17. Receptor binding assay for the detection of paralytic shellfish poisoning toxins: comparison to the mouse bioassay and applicability under regulatory use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. Receptor binding assay for paralytic shellfish poisoning toxins: optimization and interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of this compound fatty acid ester metabolites in shellfish using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. archimer.ifremer.fr [archimer.ifremer.fr]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
A Comparative Guide: LC-MS/MS vs. Mouse Bioassay for Gymnodimine Validation
For researchers, scientists, and drug development professionals, the accurate detection and quantification of marine biotoxins like gymnodimine are critical for public health and seafood safety. This guide provides a detailed comparison of two prominent analytical methods: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and the traditional mouse bioassay (MBA).
The validation of analytical methods for this compound, a neurotoxin produced by the dinoflagellate Karenia selliformis, is essential for monitoring its presence in shellfish and preventing potential human intoxication. While the mouse bioassay has historically been a standard for biotoxin testing, modern instrumental methods like LC-MS/MS offer significant advantages in terms of specificity, sensitivity, and ethical considerations.
Performance Characteristics: A Head-to-Head Comparison
The choice of analytical method hinges on a variety of performance parameters. Below is a summary of these characteristics for both LC-MS/MS and the mouse bioassay, based on available scientific literature. It is important to note that a single study directly comparing all validation parameters for this compound was not identified; therefore, the data presented is a synthesis from multiple sources.
| Performance Parameter | LC-MS/MS | Mouse Bioassay | Key Observations |
| Limit of Detection (LOD) | As low as 0.1575 µg/kg in shellfish matrix[1] | Estimated to be around 400 µg/kg for neurotoxic shellfish poisons[2] | LC-MS/MS demonstrates significantly lower detection limits, enabling the identification of trace amounts of this compound. |
| Limit of Quantification (LOQ) | Typically ranges from 0.5255 µg/kg to 20 µg/kg in shellfish[1][3] | Not consistently reported; relies on observing a quantifiable lethal effect. | LC-MS/MS provides precise quantitative results at low concentrations, a capability not well-defined in the mouse bioassay. |
| Specificity | High; distinguishes between this compound and other co-existing toxins.[1] | Low; susceptible to false-positive results from other toxic compounds present in the sample.[4] | The high specificity of LC-MS/MS is a major advantage, preventing unnecessary closures of shellfish harvesting areas. |
| Repeatability (RSD%) | Generally low, with Relative Standard Deviations (RSD) often below 15-20%.[5] | Can be variable, with precision reported at ± 15-20% for PSP toxins.[6] | LC-MS/MS offers superior precision and reproducibility in analytical measurements. |
| Ethical Considerations | No use of live animals. | Involves the use and sacrifice of laboratory animals.[7] | The use of LC-MS/MS aligns with the increasing global emphasis on the reduction and replacement of animal testing. |
Experimental Protocols: A Step-by-Step Overview
The following sections detail the typical experimental workflows for the detection of this compound in shellfish using both LC-MS/MS and the mouse bioassay.
LC-MS/MS Method for this compound Detection
The LC-MS/MS method involves the extraction of the toxin from the shellfish tissue, followed by chromatographic separation and mass spectrometric detection.
1. Sample Preparation and Extraction:
-
Homogenize a known weight of shellfish tissue (typically 1-5 grams).
-
Extract the homogenized tissue with a suitable solvent, such as methanol (B129727) or a mixture of methanol and water.[8]
-
Centrifuge the mixture to separate the solid debris from the liquid extract.
-
The supernatant, containing the toxins, may undergo a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.[7]
-
The final extract is then filtered and transferred to an autosampler vial for analysis.
2. Chromatographic Separation:
-
Inject a small volume of the prepared extract into a liquid chromatograph.
-
The components of the extract are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of water and acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[9]
3. Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions for this compound are monitored for its unambiguous identification and quantification.
Mouse Bioassay for this compound Detection
The mouse bioassay is a functional assay that measures the toxicity of a sample by observing its effect on live mice. The protocol for neurotoxins like this compound is adapted from the standard method for Paralytic Shellfish Poisoning (PSP) toxins.[10]
1. Sample Preparation and Extraction:
-
Homogenize a larger quantity of shellfish tissue (typically 100 grams).[10]
-
Extract the homogenate with acidified water (e.g., 0.1 N HCl) by boiling for a set period.[7][10]
-
Cool the mixture and adjust the pH.
-
Centrifuge or allow the mixture to settle to obtain a clear supernatant.
2. Toxin Administration:
-
Inject a precise volume (typically 1 mL) of the extract intraperitoneally into a group of standardized laboratory mice (e.g., Swiss mice, 19-22g).[6][11]
-
Observe the mice continuously for a defined period (e.g., 24 hours).
3. Data Interpretation:
-
The primary endpoint is the time of death of the mice.
-
The toxicity of the sample is determined by comparing the median death time of the test group to a standard dose-response curve generated with a known toxin standard.
-
The results are typically expressed in Mouse Units (MU), where one MU is the amount of toxin required to kill a mouse in a specific timeframe.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the LC-MS/MS and mouse bioassay methods.
References
- 1. Selection, Characterization, and Optimization of DNA Aptamers against Challenging Marine Biotoxin this compound-A for Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepsci.eu [thepsci.eu]
- 3. researchgate.net [researchgate.net]
- 4. Marine biotoxins [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Marine biotoxins [fao.org]
- 7. Replacement of the mouse bioassay: Development of SPE and LC-MS for detection of paralytic shellfish poisoning toxins | NC3Rs [nc3rs.org.uk]
- 8. food.gov.uk [food.gov.uk]
- 9. mdpi.com [mdpi.com]
- 10. aesan.gob.es [aesan.gob.es]
- 11. An evaluation of the mouse bioassay applied to extracts of 'diarrhoetic' shellfish toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Gymnodimine quantification methods
This guide provides a detailed comparison of various analytical methods for the quantification of Gymnodimine, a potent marine biotoxin. The performance of key methods, including Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), a Biolayer Interferometry (BLI)-based aptasensor, and Receptor-Binding Assays (RBA), are objectively evaluated based on available experimental data. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific research needs.
Data Presentation: A Quantitative Comparison of Methods
The following table summarizes the key performance parameters of different this compound quantification methods based on published studies. This allows for a direct comparison of their sensitivity, accuracy, and applicability.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Recovery Rate (%) | Matrix |
| LC-MS/MS | Not specified | 0.02 µg/g fresh weight[1] | Not specified | Not specified | Oysters[1] |
| HPLC-UV | 5 ng/mL[2] | 8 ng/g digestive gland[2] | Not specified | >96[2] | Clams[2] |
| BLI-based Aptasensor | 6.21 nM[3] | 20.72 nM[3] | 55 - 875 nM[3] | 96.65 - 109.67[3] | Water, Shellfish[3] |
| Fluorescence Polarization RBA | Not specified | 80 µg/kg[4] | 80 - 2000 µg/kg[4] | 90.6 ± 7.8[4] | Mussels, Clams, Cockles, Scallops[4] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for the different this compound quantification methods.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered a reference method for the identification of lipophilic marine toxins due to its high specificity and repeatability.[3]
Sample Preparation:
-
Homogenize shellfish tissue.
-
Extract toxins using an organic solvent such as methanol.[5]
-
Clarify the extract by centrifugation.[5]
-
Further cleanup using solid-phase extraction (SPE) may be performed to remove matrix interferences.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[6]
-
Mobile Phase: A gradient of water and acetonitrile (B52724), often with additives like ammonium (B1175870) hydroxide (B78521) or formic acid, is employed for separation.[6]
-
Flow Rate: Typically around 0.3 mL/min.[6]
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for this compound.[1][6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a rapid and reproducible approach for the quantification of this compound-A.[2]
Sample Preparation:
-
Extract this compound-A from the digestive gland of clams using acetone.[2]
-
Perform a liquid-liquid cleanup with diethyl ether.[2]
-
Further extract with dichloromethane.[2]
Chromatographic Conditions:
-
Column: A C18 column is utilized.[2]
-
Mobile Phase: A gradient of acetonitrile and water (from 10:90 to 90:10) containing 0.1% trifluoroacetic acid.[2]
-
Flow Rate: 1 mL/min.[2]
-
Detection: UV detection is performed.
Biolayer Interferometry (BLI)-based Aptasensor
This novel method utilizes a DNA aptamer with high affinity and specificity for this compound-A.[3]
Assay Principle: The assay is based on the binding of a specific biotinylated DNA aptamer to streptavidin-coated biosensor tips. The binding of this compound to the immobilized aptamer causes a change in the interference pattern of light reflected from the tip, which is proportional to the analyte concentration.[3]
Experimental Steps:
-
Sensor Preparation: Load biotinylated anti-Gymnodimine aptamers onto streptavidin-coated biosensors.
-
Baseline: Establish a stable baseline in the running buffer.
-
Association: Dip the sensor into the sample containing this compound and measure the binding kinetics.
-
Dissociation: Transfer the sensor back to the running buffer to measure the dissociation of this compound.
-
Quantification: The rate of association or the signal at equilibrium is used to quantify the this compound concentration against a standard curve.
Receptor-Binding Assay (RBA)
RBAs are functional assays that measure the total toxicity of a sample based on the competitive binding of toxins to specific receptors. For this compound, the target is the nicotinic acetylcholine receptor (nAChR).[4][7]
Assay Principle: this compound in the sample competes with a labeled ligand (e.g., biotinylated α-bungarotoxin or fluorescently labeled α-bungarotoxin) for binding to nAChRs immobilized on a microplate.[4][7] A lower signal from the labeled ligand indicates a higher concentration of this compound in the sample.
General Protocol:
-
Plate Coating: Coat microplate wells with a membrane preparation rich in nAChRs (e.g., from Torpedo electrocytes).[7]
-
Blocking: Block non-specific binding sites.[7]
-
Competitive Incubation: Add the shellfish extract and the labeled ligand to the wells and incubate.
-
Washing: Wash the wells to remove unbound reagents.
-
Signal Detection: Measure the signal from the bound labeled ligand. This can be a colorimetric measurement for an enzyme-linked secondary antibody or direct fluorescence polarization measurement.[4][7]
-
Quantification: Determine the concentration of this compound by comparing the signal inhibition to a standard curve.
References
- 1. Selection, Characterization, and Optimization of DNA Aptamers against Challenging Marine Biotoxin this compound-A for Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Coupling the Torpedo Microplate-Receptor Binding Assay with Mass Spectrometry to Detect Cyclic Imine Neurotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. mdpi.com [mdpi.com]
Comparative Potency of Gymnodimine-A and its Analogues (B, C, D): A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potency of Gymnodimine-A (GYM-A) and its known analogues, this compound-B (GYM-B), this compound-C (GYM-C), and this compound-D (GYM-D). This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway affected by these marine neurotoxins.
Gymnodimines are a class of cyclic imine toxins produced by dinoflagellates such as Karenia selliformis and Alexandrium ostenfeldii.[1] These compounds are potent antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to rapid neurotoxicity.[2][3] While this compound-A is the most studied analogue, this guide compiles the available comparative data for its congeners.
Data Presentation: Potency Comparison
The primary mechanism of action for gymnodimines is the blockade of nAChRs.[2] Their potency is therefore often quantified by their binding affinity (Ki) and their ability to inhibit agonist-induced responses (IC50) at these receptors, as well as by in vivo toxicity studies (LD50).
Table 1: In Vitro Potency of this compound-A at Nicotinic Acetylcholine Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki) [nM] | Antagonist Potency (IC50) [nM] |
| α7 | 1.3 | 28 |
| α6β3β4α5 | 1.3 | Not Reported |
| rat α3β4 | 4.1 | 110 |
| human α3β4 | 6.8 | 24 |
| α4β4 | 6.8 | 98 |
| rat α4β2 | 8.9 | 100 |
| human α4β2 (Low Sensitivity) | 10 | 18 |
| human α4β2 (High Sensitivity) | 10 | 72 |
| α1βγδ (muscle-type) | 11 | 120 |
Data for this compound-A from Hauser et al., 2012.[4]
Table 2: Acute Toxicity of this compound-A in Mice
| Administration Route | LD50 (µg/kg) |
| Intraperitoneal (i.p.) | 96[5] |
| Oral (gavage) | 755[5] |
| Intracerebroventricular (i.c.) | 3[6] |
Comparative Potency of this compound Analogues (B, C, D)
Direct comparative in vitro potency data (Ki and IC50 values) for this compound-B, C, and D are limited in the currently available scientific literature. However, some studies provide estimations of their relative toxicity:
-
This compound-B and C: For regulatory purposes, a tentative toxicity equivalency factor (TEF) of 0.1 relative to this compound-A has been suggested for the combination of GYM-B and GYM-C. This indicates they are considered to be approximately 10 times less potent than GYM-A.
-
This compound-D: The quantification of this compound-D in shellfish samples has been reported in "this compound-A equivalents".[7] This suggests a lack of a certified reference standard for GYM-D and implies that its specific potency has not been fully characterized, though it is treated as having a toxicity comparable to GYM-A for monitoring purposes.
It is important to note that intraperitoneal injections of both GYM-A and GYM-B have been shown to cause rapid death in mice, indicating significant toxicity for both compounds.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound potency.
Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the binding affinity (Ki) of this compound-A and its analogues for various nAChR subtypes.
Materials:
-
Membrane preparations from cells expressing the specific nAChR subtype of interest.
-
Radiolabeled ligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).
-
Test compounds (this compound-A and its analogues).
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and the radiolabeled ligand in the assay buffer.
-
Incubation: In a microplate or test tubes, combine the membrane preparation, the radiolabeled ligand, and either the buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or the test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[8]
Mouse Bioassay for Acute Toxicity
This in vivo assay is used to determine the median lethal dose (LD50) of a substance.
Objective: To determine the acute toxicity (LD50) of this compound-A and its analogues following different routes of administration.
Materials:
-
Healthy, age- and weight-matched mice (e.g., Swiss mice).
-
Test compounds (this compound-A and its analogues) dissolved in a suitable vehicle (e.g., saline with a small amount of a solubilizing agent like Tween 80).
-
Syringes and needles for injection or gavage tubes for oral administration.
-
Animal housing facilities.
Procedure:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for a specified period before the experiment.
-
Dose Preparation: Prepare a range of doses of the test compound.
-
Administration: Divide the mice into groups and administer a different dose of the test compound to each group via the desired route (e.g., intraperitoneal injection, oral gavage). A control group should receive only the vehicle.
-
Observation: Observe the animals continuously for the first few hours and then periodically for a set period (e.g., 24-48 hours). Record the number of mortalities and any signs of toxicity (e.g., changes in behavior, respiratory distress, paralysis).
-
Data Analysis: Use a statistical method, such as probit analysis, to calculate the LD50, which is the dose estimated to be lethal to 50% of the animals in a group.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to illustrate key processes related to the action and analysis of gymnodimines.
Caption: this compound antagonism of nicotinic acetylcholine receptor signaling.
Caption: Experimental workflow for the receptor binding assay.
References
- 1. Differences in the toxin profiles of Alexandrium ostenfeldii (Dinophyceae) strains isolated from different geographic origins: Evidence of paralytic toxin, spirolide, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The marine phycotoxin this compound targets muscular and neuronal nicotinic acetylcholine receptor subtypes with high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marine Origin Ligands of Nicotinic Receptors: Low Molecular Compounds, Peptides and Proteins for Fundamental Research and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of acetylcholine receptor interactions of the marine toxins, 13-desmethylspirolide C and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selection, Characterization, and Optimization of DNA Aptamers against Challenging Marine Biotoxin this compound-A for Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First Report of Two Gymnodimines and Two Tetrodotoxin Analogues in Invertebrates from the North Atlantic Coast of Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Gymnodimine and Pinnatoxin Binding to Nicotinic Acetylcholine Receptor Subtypes
This guide provides a detailed comparison of the binding affinities of two distinct classes of marine phycotoxins, Gymnodimine (GYM) and Pinnatoxins (PnTX), to various subtypes of the nicotinic acetylcholine (B1216132) receptor (nAChR). This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, experimental methodologies, and pathway visualizations to facilitate further research and development.
Introduction
Gymnodimines and pinnatoxins are potent neurotoxins produced by dinoflagellates. Both are cyclic imines that act as antagonists at nicotinic acetylcholine receptors, which are crucial ligand-gated ion channels involved in synaptic transmission in the central and peripheral nervous systems.[1][2] Their ability to selectively target different nAChR subtypes makes them valuable tools for neuroscience research and potential leads for drug discovery. Understanding their binding affinities and subtype selectivity is critical for elucidating their mechanisms of toxicity and therapeutic potential.
Quantitative Binding Affinity Data
The binding affinities of this compound-A and various Pinnatoxin analogues (A, E, F, and G) for several key nAChR subtypes have been determined through competitive radioligand binding assays and functional electrophysiological studies. The data, presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), are summarized below.
This compound-A (GYM-A)
This compound-A demonstrates a broad-spectrum antagonism, targeting both muscle and neuronal nAChR subtypes with high affinity.[3][4] Its binding profile suggests a complex interaction with various receptor isoforms.
| nAChR Subtype | Binding Affinity (Ki, nM) | Antagonist Potency (IC50, nM) | Species |
| Neuronal | |||
| α7 | 0.28 ± 0.05 | 10.1 ± 1.7 | Human |
| α6β3β4α5 | 0.28 ± 0.05 | - | Human |
| α4β2 (LS) | 1.8 ± 0.2 | 0.47 ± 0.05 | Human |
| α4β2 (HS) | 1.8 ± 0.2 | 11.2 ± 1.1 | Human |
| α3β4 | 1.3 ± 0.1 | 3.5 ± 0.2 | Human |
| α3β2 | - | - | - |
| α4β4 | 1.3 ± 0.1 | 14.2 ± 1.4 | Human |
| Muscle | |||
| α1₂βγδ | 2.5 ± 0.2 | 31.4 ± 3.2 | Rat |
Data compiled from Hauser et al., 2012.[5] (LS: Low Sensitivity, HS: High Sensitivity)
Pinnatoxins (PnTX)
Pinnatoxins generally exhibit high affinity for both muscle-type and neuronal nAChRs, although selectivity varies among the different analogues.[6][7]
| Toxin | nAChR Subtype | Binding Affinity (Ki, nM) | Antagonist Potency (IC50, nM) | Species |
| Pinnatoxin-A | α7 | - | 0.1 - 1.0 | Human |
| α4β2 | - | ~10 | Human | |
| α1₂βγδ (muscle) | - | 1.0 - 10 | Torpedo | |
| Pinnatoxin-E | α7 | 2.2 ± 0.4 | >1000 | Human |
| α4β2 | 10.3 ± 1.4 | >1000 | Rat | |
| α1₂βγδ (muscle) | 0.35 ± 0.04 | 13.0 ± 2.0 | Rat | |
| Pinnatoxin-F | α7 | 0.32 ± 0.05 | 18 ± 2 | Human |
| α4β2 | 2.3 ± 0.3 | 250 ± 20 | Rat | |
| α1₂βγδ (muscle) | 0.11 ± 0.01 | 3.0 ± 0.3 | Rat | |
| Pinnatoxin-G | α7 | 0.72 ± 0.1 | 25 ± 3 | Human |
| α4β2 | 4.8 ± 0.5 | 450 ± 50 | Rat | |
| α1₂βγδ (muscle) | 0.14 ± 0.01 | 5.0 ± 0.5 | Rat |
Data compiled from Hellyer et al., 2015 and Bourne et al., 2015.[6][7]
Comparative Analysis
-
Potency: Pinnatoxin-F is the most potent of the PnTX-E/F/G series across all tested receptors.[6] Both this compound and Pinnatoxins exhibit subnanomolar to low nanomolar binding affinities for multiple nAChR subtypes.[2][7]
-
Selectivity:
-
This compound shows the highest binding affinity for α7 and α6-containing subtypes, but its functional antagonism is most potent at the low-sensitivity α4β2 subtype.[5]
-
Pinnatoxins E, F, and G consistently show the highest affinity for the muscle-type receptor, followed by the α7 and then the α4β2 subtype.[6]
-
Pinnatoxin-A displays marked selectivity for the α7 subtype over the α4β2 subtype.[7]
-
-
Mechanism: Both this compound and Pinnatoxins act as competitive antagonists, binding to the acetylcholine binding sites at the subunit interfaces of the nAChR, thereby preventing channel activation.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and a generalized workflow for determining binding affinity.
References
- 1. Pinnatoxins’ Deleterious Effects on Cholinergic Networks: From Experimental Models to Human Health [mdpi.com]
- 2. Structural determinants in phycotoxins and AChBP conferring high affinity binding and nicotinic AChR antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The marine phycotoxin this compound targets muscular and neuronal nicotinic acetylcholine receptor subtypes with high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection, Characterization, and Optimization of DNA Aptamers against Challenging Marine Biotoxin this compound-A for Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of acetylcholine receptor interactions of the marine toxins, 13-desmethylspirolide C and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pinnatoxins E, F and G target multiple nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Marine macrocyclic imines, pinnatoxins A and G: structural determinants and functional properties to distinguish neuronal α7 from muscle α12βγδ nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Detection of Gymnodimine: Aptasensors vs. Traditional Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The marine biotoxin Gymnodimine (GYM), a cyclic imine toxin produced by dinoflagellates such as Karenia selliformis and Alexandrium ostenfeldii, poses a significant threat to seafood safety and public health.[1][2] Its rapid action and potential neurotoxicity necessitate reliable and efficient detection methods for monitoring shellfish and water samples.[1][3] This guide provides an objective comparison of a novel aptasensor-based detection method with traditional analytical techniques for the quantification of this compound-A (GYM-A), supported by experimental data and detailed protocols.
Overview of Detection Methodologies
Traditionally, the detection of this compound has relied on methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and, historically, the mouse bioassay (MBA).[1][4][5] While LC-MS/MS is highly accurate and has been established as a reference method for lipophilic marine toxins by the European Union, it requires sophisticated instrumentation and skilled personnel.[1][6] The mouse bioassay, though a long-standing method, is fraught with ethical concerns and lacks specificity.[1][5]
In recent years, biosensor-based approaches, particularly those utilizing aptamers, have emerged as promising alternatives. Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity, offering a viable recognition element for biosensor development.[1][7] This guide focuses on a recently developed biolayer interferometry (BLI)-based aptasensor for GYM-A detection and compares its performance against established techniques.[1]
Comparative Performance Data
The following table summarizes the key performance metrics of different this compound-A detection methods based on available experimental data.
| Parameter | Biolayer Interferometry (BLI) Aptasensor | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Fluorescence Polarization Assay | Mouse Bioassay (MBA) |
| Limit of Detection (LOD) | 6.21 nM | 4.8 pg/mL (instrumental)[8] | In the order of nanomolar[4] | ~40 µg STX/100g tissue (for PSP toxins)[5] |
| Limit of Quantification (LOQ) | 55 nM | 0.5255 µg/kg (in shellfish)[9] | 80 µg/kg (in shellfish)[10] | Not typically defined |
| Dynamic Range | 55 - 1400 nM | 4.8 - 13,000 pg/mL (instrumental)[8] | 80 - 2000 µg/kg (in shellfish)[10] | Limited |
| Linear Range | 55 - 875 nM | 2.1 - 40 ng/mL (for CRM)[11] | Not specified | Not applicable |
| Specificity | High for GYM-A | High (mass-based) | Good (does not interfere with okadaic acid, yessotoxin, brevetoxin-2)[4][12] | Low (can have false positives)[4][12] |
| Analysis Time | Rapid | Time-consuming | Rapid | 5 - 15 minutes (post-injection)[5] |
| Sample Matrix Effects | Low (recovery 96.65-109.67%)[1] | Can be significant, requires matrix-matched calibration | Interference lower than 11% in tested shellfish[10] | High salt can suppress effects[5] |
| Equipment Cost | Moderate | High | Moderate | Low |
| Throughput | Potentially high | Low to moderate | High | Low |
| Ethical Considerations | None | None | None | Significant |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for a better understanding of the validation process.
Biolayer Interferometry (BLI) Aptasensor for GYM-A
This protocol is based on the work by Zhang et al. (2022).[1]
Materials:
-
GYM-A standard
-
Biotinylated G48nop aptamer (specific for GYM-A)
-
Streptavidin (SA) biosensors
-
BLI instrument
-
Binding buffer (e.g., PBS with 0.02% Tween 20)
-
Quenching solution (e.g., biotin)
Methodology:
-
Baseline: Equilibrate the SA biosensors in the binding buffer to establish a stable baseline.
-
Immobilization: Load the biotinylated G48nop aptamer onto the SA biosensors.
-
Quenching: Quench any remaining active sites on the biosensor with a quenching solution.
-
Association: Dip the biosensors into solutions containing varying concentrations of GYM-A and record the association signal.
-
Dissociation: Transfer the biosensors back into the binding buffer to measure the dissociation of the aptamer-toxin complex.
-
Data Analysis: Analyze the binding and dissociation curves to determine the kinetic parameters and quantify the GYM-A concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a generalized protocol for the analysis of lipophilic marine biotoxins.[13]
Materials:
-
Shellfish tissue homogenate
-
Methanol
-
LC-MS/MS system with a C18 column
-
Mobile phases (e.g., water and acetonitrile (B52724) with ammonium (B1175870) hydroxide)[8]
-
GYM-A certified reference material (CRM)
Methodology:
-
Extraction: Extract the toxins from the shellfish tissue homogenate using methanol. This involves vortexing and centrifugation.
-
Chromatographic Separation: Inject the filtered extract onto the LC system. A gradient elution is typically used to separate the analytes on the C18 column.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer. Detection is performed in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for GYM-A (e.g., m/z 508.3 > 490.3/392.2/162.1).[8]
-
Quantification: Quantify the amount of GYM-A in the sample by comparing the peak area to a calibration curve generated using a certified reference material.
Fluorescence Polarization Assay
This protocol is based on the work by Fonfría et al. (2009).[4][12]
Materials:
-
Nicotinic acetylcholine (B1216132) receptor (nAChR)-enriched membranes (e.g., from Torpedo)
-
Fluorescently labeled α-bungarotoxin
-
GYM-A standard
-
Assay buffer
-
Fluorescence polarization reader
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the nAChR-enriched membranes and the fluorescently labeled α-bungarotoxin in the assay buffer.
-
Competition: Add either the GYM-A standard or the sample extract to the reaction mixture. GYM-A will compete with the fluorescent α-bungarotoxin for binding to the nAChR.
-
Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of the solution. The degree of polarization is inversely proportional to the amount of GYM-A present in the sample.
-
Quantification: Determine the concentration of GYM-A by comparing the results to a standard curve.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the BLI aptasensor and the traditional LC-MS/MS method.
Caption: Workflow of the Biolayer Interferometry (BLI) aptasensor for this compound-A detection.
Caption: General workflow for the detection of this compound-A using LC-MS/MS.
Conclusion
The development of aptasensors for this compound detection represents a significant advancement in marine biotoxin monitoring. The BLI-based aptasensor demonstrates comparable or superior performance to traditional methods in terms of sensitivity, speed, and ease of use, without the ethical drawbacks of the mouse bioassay or the high cost and complexity of LC-MS/MS.[1] While LC-MS/MS remains the gold standard for confirmatory analysis due to its high specificity and accuracy, aptasensors and other rapid screening methods like the fluorescence polarization assay offer a valuable tool for high-throughput screening and routine monitoring of shellfish and water samples, ultimately enhancing the protection of public health. Further validation and inter-laboratory studies will be crucial for the regulatory acceptance and widespread adoption of these novel techniques.
References
- 1. Selection, Characterization, and Optimization of DNA Aptamers against Challenging Marine Biotoxin this compound-A for Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound D and presence of this compound variants in the dinoflagellate Alexandrium ostenfeldii from the Baltic Sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and Chemical Conversion of the Purified Reference Material of this compound-A under Different Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Marine biotoxins [fao.org]
- 6. Advances in Biosensors for the Rapid Detection of Marine Biotoxins: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection, Characterization, and Optimization of DNA Aptamers against Challenging Marine Biotoxin this compound-A for Biosensing Application [agris.fao.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Detection of this compound-A and 13-desmethyl C spirolide phycotoxins by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Cytotoxicity of Gymnodimine and Other Karenia Toxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of gymnodimine and other toxins produced by the marine dinoflagellate genus Karenia, with a primary focus on the well-studied brevetoxins. The information presented herein is intended to be an objective resource, supported by available experimental data, to aid in research and drug development endeavors.
Introduction
Harmful algal blooms (HABs) involving species of the genus Karenia are a global concern due to the production of potent marine biotoxins. These toxins can accumulate in shellfish and cause various forms of poisoning in humans and marine life. Among the diverse toxins produced by Karenia species, this compound and brevetoxins are of significant interest due to their distinct mechanisms of action and toxicological profiles. This guide focuses on the comparative cytotoxicity of these compounds, providing insights into their relative potencies and cellular effects.
Overview of Mechanisms of Action
The cytotoxic effects of this compound and brevetoxins are rooted in their distinct molecular targets and mechanisms of action.
This compound: This cyclic imine toxin primarily targets nicotinic acetylcholine (B1216132) receptors (nAChRs) . By blocking these receptors, particularly at the neuromuscular junction, this compound can disrupt nerve-muscle communication.[1] While it exhibits high acute toxicity in vivo via intraperitoneal injection, its direct cytotoxic effect on cultured cells appears to be less pronounced.[1][2]
Brevetoxins: These are potent polyether neurotoxins that bind to and activate voltage-gated sodium channels (VGSCs) in cell membranes.[3] This leads to an uncontrolled influx of sodium ions, persistent nerve cell firing, and ultimately, cell death. The traditional cytotoxicity assay for brevetoxins often requires the use of ouabain (B1677812) and veratridine (B1662332) to enhance the sensitivity of cell lines like Neuro-2A to these toxins.[3]
Quantitative Comparison of Cytotoxicity
Direct comparative studies on the cytotoxicity of purified this compound and brevetoxins in the same cell line and under identical experimental conditions are limited. However, available data from different studies allow for a general comparison of their cytotoxic potency.
| Toxin | Cell Line | Assay | Endpoint | Result | Reference |
| This compound-A | Caco-2 | Not Specified | Cytotoxicity | 10-fold less cytotoxic than okadaic acid | [4] |
| This compound | Neuro-2a | MTT Assay | Cell Viability | Variable effects on cell number reduction at up to 10µM | [2] |
| Brevetoxin-3 (PbTx-3) | Neuro-2a | MTT Assay | EC50 | 5.8 ± 0.9 ng/mL | [5] |
| Brevetoxin-3 (PbTx-3) | OV-LS N2a | Not Specified | EC50 | 3.04 ng/mL | [3] |
Key Observations:
-
Brevetoxin-3 (PbTx-3) exhibits high cytotoxicity at very low concentrations (in the ng/mL range) in neuroblastoma cell lines.[3][5]
-
In contrast, purified this compound has been shown to have variable and less pronounced direct cytotoxic effects on Neuro-2a cells, even at micromolar concentrations.[2]
-
One study indicated that this compound-A is significantly less cytotoxic than okadaic acid in Caco-2 cells.[4]
-
It is important to note that a lipophilic extract from a Karenia selliformis strain (a known this compound producer) that did not contain this compound showed an IC50 of 2.41 ± 0.02 μg/mL in Neuro-2a cells, suggesting that other cytotoxic compounds may be present in these organisms.
Experimental Protocols
Neuro-2a Cell-Based Assay (CBA-N2a) for Brevetoxin (B15176840) Cytotoxicity
This assay is widely used for the detection and quantification of brevetoxins and other toxins that act on voltage-gated sodium channels.
Cell Line: Mouse neuroblastoma cell line (Neuro-2a).
Methodology:
-
Cell Culture: Neuro-2a cells are cultured in appropriate media (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to attach and grow for a specified period (e.g., 24 hours).
-
Toxin Exposure: The cells are then treated with various concentrations of the brevetoxin standard or sample extracts.
-
Sensitization (for VGSC activators): To enhance sensitivity to brevetoxins, cells are co-treated with ouabain (a Na+/K+-ATPase inhibitor) and veratridine (a VGSC activator). This combination leads to increased intracellular sodium and subsequent cell death, which is counteracted by VGSC blockers or potentiated by VGSC activators.[3]
-
Incubation: The treated plates are incubated for a defined period (e.g., 24-48 hours).
-
Cell Viability Assessment: Cell viability is determined using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to control (untreated) cells. The EC50 (half-maximal effective concentration) is then determined from the dose-response curve.
Cytotoxicity Assessment of this compound
While a standardized cytotoxicity assay for this compound is less established, the following general protocol has been used:
Cell Line: Mouse neuroblastoma cell line (Neuro-2a) or human colon adenocarcinoma cell line (Caco-2).
Methodology:
-
Cell Culture and Seeding: Similar to the brevetoxin assay, the chosen cell line is cultured and seeded in 96-well plates.
-
Toxin Exposure: Cells are exposed to a range of concentrations of purified this compound.
-
Incubation: The plates are incubated for a specified duration (e.g., 24 hours).
-
Cell Viability Assessment: Cell viability is measured using the MTT assay, as described above.
-
Data Analysis: The effect on cell viability is determined by comparing the absorbance of treated cells to that of control cells.
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of action for this compound and brevetoxin.
Caption: Workflow for in vitro cytotoxicity assessment.
Conclusion
The available evidence strongly indicates that brevetoxins are significantly more cytotoxic to neuronal cell lines in vitro than this compound. Brevetoxins induce cell death at nanomolar concentrations by persistently activating voltage-gated sodium channels. In contrast, this compound exhibits low direct cytotoxicity at micromolar concentrations in similar cell lines, with its primary reported in vitro effect being the sensitization of cells to other toxins.
This disparity in cytotoxic potency is a direct reflection of their different molecular targets and mechanisms of action. Researchers and drug development professionals should consider these fundamental differences when evaluating the toxicological risks and potential therapeutic applications of these two classes of Karenia toxins. Further direct comparative studies using a standardized panel of cell lines and assays would be beneficial to more precisely quantify the differences in their cytotoxic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigations into the cellular actions of the shellfish toxin this compound and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving in vitro ciguatoxin and brevetoxin detection: selecting neuroblastoma (Neuro-2a) cells with lower sensitivity to ouabain and veratridine (OV-LS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic cytotoxicity of this compound-A and okadaic acid in Caco-2 cells through coordinated disruption of calcium homeostasis and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting the Neuroblastoma Cell-Based Assay (CBA-N2a) for the Improved Detection of Marine Toxins Active on Voltage Gated Sodium Channels (VGSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Gymnodimine
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Gymnodimine, a potent marine biotoxin. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals actively working with this compound.
This compound is a cyclic imine neurotoxin that requires careful handling and a specific protocol for its inactivation and disposal.[1] The following procedures are based on the known chemical instability of this compound under alkaline conditions and general best practices for the disposal of biological toxins.
Quantitative Data on this compound Stability
The stability of this compound is significantly influenced by temperature and pH. The following table summarizes the degradation of this compound-A under various conditions, highlighting the rationale for the recommended disposal protocol.
| Temperature (°C) | pH | Solvent | Duration (Months) | Degradation Rate (%) | Reference |
| 20 | 7 | Methanolic | 8 | 81.8 ± 9.3 | [2][3] |
| 20 | 3 | Methanolic | 8 | No significant change | [2][3] |
| -20 | 3, 5, 7 | Methanolic | 8 | Stable | [2][3] |
This data clearly indicates that elevating the pH is an effective method for degrading this compound, especially at ambient temperatures.
Experimental Protocol: Decontamination and Disposal of this compound
This protocol details the step-by-step methodology for the chemical inactivation of this compound prior to disposal.
Materials:
-
This compound waste (solid or in solution)
-
1M Sodium Hydroxide (NaOH) solution
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves (nitrile), safety goggles, lab coat
-
Chemical fume hood
-
Labeled hazardous waste container
-
pH indicator strips
Procedure:
-
Preparation:
-
Perform all procedures within a certified chemical fume hood to avoid inhalation of any potential aerosols.
-
Ensure all necessary PPE is worn correctly.
-
Prepare a fresh 1M solution of Sodium Hydroxide.
-
-
Inactivation of Liquid this compound Waste:
-
Carefully add the 1M NaOH solution to the liquid this compound waste to achieve a final concentration of at least 0.1M NaOH.
-
Gently mix the solution to ensure homogeneity.
-
Allow the mixture to stand for a minimum of 2 hours at room temperature. This holding time is crucial for the degradation of the toxin.
-
After the inactivation period, check the pH of the solution using a pH indicator strip to ensure it remains alkaline (pH > 12).
-
-
Inactivation of Solid this compound Waste:
-
For solid this compound waste (e.g., contaminated labware, pipette tips), fully immerse the items in a sufficient volume of 1M NaOH solution.
-
Ensure all surfaces of the contaminated material are in contact with the inactivating solution.
-
Allow the materials to soak for a minimum of 4 hours at room temperature.
-
-
Disposal:
-
Following the prescribed inactivation period, the treated liquid waste and the NaOH solution used for soaking solid waste should be collected in a designated, properly labeled hazardous waste container.
-
Solid waste items should be removed from the NaOH solution and placed in a separate, labeled hazardous waste container for solids.
-
Dispose of all hazardous waste through your institution's established hazardous waste management program. Do not pour down the drain.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the safe disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability and Chemical Conversion of the Purified Reference Material of this compound-A under Different Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and Chemical Conversion of the Purified Reference Material of this compound-A under Different Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
